molecular formula C15H18F3NO5 B3082798 Boc-D-threo-3-(3-trifluoromethylphenyl)serine CAS No. 1134411-38-3

Boc-D-threo-3-(3-trifluoromethylphenyl)serine

Cat. No.: B3082798
CAS No.: 1134411-38-3
M. Wt: 349.3 g/mol
InChI Key: WCYHPTFFBQCNAV-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-threo-3-(3-trifluoromethylphenyl)serine is a useful research compound. Its molecular formula is C15H18F3NO5 and its molecular weight is 349.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-D-threo-3-(3-trifluoromethylphenyl)serine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-threo-3-(3-trifluoromethylphenyl)serine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(23)19-10(12(21)22)11(20)8-5-4-6-9(7-8)15(16,17)18/h4-7,10-11,20H,1-3H3,(H,19,23)(H,21,22)/t10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYHPTFFBQCNAV-WDEREUQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC(=CC=C1)C(F)(F)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]([C@@H](C1=CC(=CC=C1)C(F)(F)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Profiling and Synthetic Utility of Boc-D-threo-3-(3-trifluoromethylphenyl)serine (CAS 1134411-38-3)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and peptide engineering, non-natural amino acids are critical vectors for expanding chemical space. Boc-D-threo-3-(3-trifluoromethylphenyl)serine (CAS 1134411-38-3) is a highly specialized, chiral building block designed to impart exceptional metabolic stability, lipophilicity, and structural rigidity to peptide therapeutics and small-molecule inhibitors.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and validated synthetic workflows, serving as a comprehensive guide for researchers in oncology, neurology, and drug discovery [1].

Physicochemical Profiling

Understanding the baseline properties of this compound is essential for predicting its behavior in organic synthesis and biological systems. The following table summarizes the core quantitative data [1, 2].

PropertyValue / Description
Chemical Name Boc-D-threo-3-(3-trifluoromethylphenyl)serine
CAS Number 1134411-38-3
Molecular Formula

Molecular Weight 349.3 g/mol
MDL Number MFCD08752520
Stereochemistry D-threo (anti-configuration of

-amine and

-hydroxyl)
Predicted Density 1.341 ± 0.06 g/cm³
Predicted Boiling Point 460.4 ± 45.0 °C
Storage Conditions 0–8°C (Protect from moisture and strong acids)

Structural & Mechanistic Rationale in Drug Design

The architectural design of CAS 1134411-38-3 is not arbitrary; every functional group serves a distinct mechanistic purpose in drug development.

  • The D-threo Stereocenter: Endogenous proteases are highly stereoselective, rapidly degrading naturally occurring L-amino acids. The incorporation of the unnatural D-enantiomer provides profound proteolytic resistance, extending the plasma half-life of peptide-based drugs. Furthermore, the threo configuration dictates a specific dihedral angle between the

    
    -amine and 
    
    
    
    -hydroxyl groups. This spatial arrangement is critical for mimicking transition states and locking the molecule into a conformation that perfectly occupies rigid enzymatic binding pockets, such as the ATP-binding hinge region of kinases.
  • The 3-Trifluoromethyl (

    
    ) Effect:  The substitution of a 
    
    
    
    group at the meta position of the phenyl ring introduces a powerful stereoelectronic effect. The high electronegativity of fluorine pulls electron density away from the aromatic ring, strengthening
    
    
    stacking interactions with target protein residues. Crucially, the
    
    
    group dramatically increases the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates superior blood-brain barrier (BBB) penetration and cellular membrane diffusion, while simultaneously blocking rapid cytochrome P450-mediated oxidative metabolism at the meta position.
  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group ensures the

    
    -amine remains inert during complex coupling reactions, preventing unwanted polymerization. It is highly stable under basic conditions but can be cleanly cleaved under mild acidic conditions (e.g., Trifluoroacetic acid), allowing for orthogonal synthesis strategies.
    

Synthetic Utility and Experimental Workflows

To integrate CAS 1134411-38-3 into a target molecule, researchers typically employ solution-phase amidation. The following protocol is engineered as a self-validating system , ensuring high yield and preservation of the delicate D-threo stereocenter.

Protocol: Solution-Phase Amidation and Deprotection

Causality Focus: HATU is selected as the coupling reagent over EDC/HOBt because the


-substituted phenylserine core is sterically hindered. HATU accelerates the formation of the active ester, minimizing the reaction time and preventing base-catalyzed epimerization of the 

-chiral center.
  • Activation: Dissolve CAS 1134411-38-3 (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir at room temperature for 10 minutes.

    • Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating rapid reaction with HATU to form the highly reactive OAt-ester.

  • Coupling: Introduce the target amine component (1.0 eq) to the activated mixture. Stir at room temperature for 2–4 hours.

  • Self-Validation (IPC): Aliquot 5 µL of the reaction mixture, quench in 100 µL of 1:1 Acetonitrile/Water, and analyze via LC-MS. The complete disappearance of the CAS 1134411-38-3 mass peak (

    
     348.1 [M-H]⁻) and the emergence of the product mass confirms successful conversion. Do not proceed to workup until this is validated.
    
  • Aqueous Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous

    
     (to remove unreacted amine and DIPEA), saturated aqueous 
    
    
    
    (to remove unreacted acid and HATU byproducts), and brine. Dry over
    
    
    and concentrate in vacuo.
  • Boc Deprotection: To reveal the free amine for subsequent synthesis, dissolve the purified intermediate in Dichloromethane (DCM) and cool to 0°C. Add Trifluoroacetic acid (TFA) to achieve a 50% v/v solution. Stir for 1 hour.

    • Rationale: Performing the deprotection at 0°C minimizes the risk of tert-butylation side reactions on electron-rich regions of the target molecule.

SPPS_Workflow A 1. Reagent Preparation (CAS 1134411-38-3 + HATU) B 2. Activation (DIPEA in DMF, 10 min) A->B C 3. Amidation (Add Amine, RT, 2-4 hrs) B->C D 4. In-Process LC-MS Validation (Confirm Mass Conversion) C->D D->C If Incomplete E 5. Aqueous Workup (Acid/Base Washes) D->E F 6. Boc Deprotection (50% TFA/DCM, 0°C) E->F

Caption: Self-validating workflow for the solution-phase amidation and deprotection of CAS 1134411-38-3.

Applications in Targeted Therapeutics

Derivatives of 3-trifluoromethylphenylserine are heavily utilized in the design of advanced therapeutics, particularly in the realm of oncology and neuropharmacology.

A primary application is the development of Serine/Threonine Kinase Inhibitors . Research has demonstrated that incorporating the 3-trifluoromethylphenyl motif into heterocyclic scaffolds yields potent inhibitors of P21-activated kinase 1 (PAK1) and Extracellular signal-regulated kinases (ERK)[3, 4]. These kinases are critical nodes in the signaling pathways that drive tumor cell proliferation, migration, and survival in aggressive cancers, such as triple-negative breast cancer. The lipophilic


 group allows the inhibitor to deeply penetrate the hydrophobic sub-pockets of the kinase active site, locking it in an inactive conformation.

Kinase_Pathway Stimulus Growth Factors Receptor Receptor Tyrosine Kinase Stimulus->Receptor GTPase Rac1 / CDC42 GTPases Receptor->GTPase Kinase PAK1 / ERK Kinases GTPase->Kinase Target Tumor Cell Proliferation Kinase->Target Inhibitor 3-CF3-Phenylserine Derivatives Inhibitor->Kinase

Caption: Mechanism of action for 3-CF3-phenylserine derivatives in kinase pathway inhibition.

References

  • National Institutes of Health (NIH). "Design, synthesis and biological evaluation of novel tetrahydrothieno [2,3-c]pyridine substitued benzoyl thiourea derivatives as PAK1 inhibitors in triple negative breast cancer." PubMed Central.[Link]

  • MDPI. "1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes." MDPI Pharmaceuticals.[Link]

Engineering Potency: A Technical Guide to Trifluoromethylphenyl Unnatural Amino Acids in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of trifluoromethyl (


) groups into phenylalanine side chains represents a high-leverage strategy in modern drug design. Beyond simple lipophilicity enhancement, the trifluoromethylphenyl moiety functions as a "polar hydrophobic" unit—capable of occupying hydrophobic pockets while engaging in orthogonal multipolar interactions that canonical residues cannot replicate. This guide provides a rigorous technical framework for synthesizing, incorporating, and deploying trifluoromethylphenyl unnatural amino acids (UAAs) to optimize peptide therapeutics and protein-based probes.

Part 1: Physicochemical Rationale

The "Polar Hydrophobicity" Paradox

The trifluoromethyl group is often mischaracterized solely as a bulky hydrophobic unit. While it significantly increases


 (approx. +1.2 log units per 

group), its true value lies in its electronic signature. The C-F bond is highly polarized, yet the overall group has a low polarizability. This creates a unique electrostatic surface that can induce orthogonal multipolar interactions with carbonyls or amides in the target binding pocket, interactions that are distinct from standard van der Waals forces.
Metabolic Blockade

The C-F bond energy (~116 kcal/mol) renders the


 group virtually inert to metabolic oxidation. Replacing a metabolically labile methyl or methoxy group on a phenyl ring with a 

group can:
  • Block P450-mediated hydroxylation: The strong electron-withdrawing nature ($ \sigma_p \approx 0.54 $) deactivates the aromatic ring toward electrophilic attack.

  • Prevent benzylic oxidation: Unlike a methyl group, the

    
     group has no abstractable protons, shutting down a common metabolic clearance pathway.
    
Steric Decision Matrix

Selecting the correct isomer (ortho, meta, or para) is critical for bioactivity.

  • Para (

    
    ):  Maximizes reach into deep hydrophobic pockets; mimics the steric bulk of an isopropyl group but with altered electronics.
    
  • Meta (

    
    ):  Often used to lock conformation via local steric clashes or to engage side-pocket residues.
    
  • Ortho (

    
    ):  Induces severe torsional strain, forcing the side chain into specific rotamers (restricted 
    
    
    
    and
    
    
    angles). Useful for rigidifying peptide backbones.

Part 2: Synthesis & Access Strategies

Accessing these UAAs requires choosing between chemical synthesis for small-scale/SPPS applications and enzymatic resolution for large-scale production.

Chemical Synthesis: Negishi Cross-Coupling

The most robust route to enantiopure trifluoromethylphenylalanines is the Negishi cross-coupling of organozinc reagents with aryl halides.

Mechanism:

  • Zinc Insertion: Activated zinc inserts into the C-I bond of a protected iodoalanine.

  • Transmetallation: The organozinc species undergoes transmetallation with a Pd(0) catalyst.

  • Reductive Elimination: Coupling with the specific trifluoromethyl-aryl iodide yields the protected UAA.

Why this route? It preserves the stereochemistry of the amino acid backbone, avoiding complex chiral resolution steps later.

Visualization: Synthesis Workflow

Synthesis_Workflow Start Target UAA Structure Decision Scale & Application? Start->Decision Chem_Route Chemical Synthesis (SPPS / Small Scale) Decision->Chem_Route < 1g Peptide Bio_Route Genetic Incorporation (Protein Expression) Decision->Bio_Route > 10mg Protein Step_Chem1 Negishi Coupling (Pd(0) + Aryl-I + Zn-AA) Chem_Route->Step_Chem1 Step_Bio1 Evolve aaRS/tRNA pair (MjTyrRS or MbPylRS) Bio_Route->Step_Bio1 Step_Chem2 Fmoc Protection Step_Chem1->Step_Chem2 Output_Chem Fmoc-UAA for SPPS Step_Chem2->Output_Chem Step_Bio2 Plasmid Transfection (Host: E. coli / Mammalian) Step_Bio1->Step_Bio2 Output_Bio UAA-Protein Step_Bio2->Output_Bio

Caption: Decision workflow for accessing trifluoromethylphenyl UAAs via chemical synthesis or genetic encoding.

Part 3: Incorporation Protocols

Solid Phase Peptide Synthesis (SPPS)

Incorporating bulky, electron-deficient UAAs requires modified protocols to ensure complete coupling and prevent aggregation.

Protocol: Fmoc-Based SPPS for


-Phe Incorporation 

Reagents:

  • Resin: Rink Amide (for C-term amides) or Wang (for acids).[1]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Solvent: DMF (Dimethylformamide) and DCM (Dichloromethane).

Step-by-Step Methodology:

  • Resin Swelling (Critical):

    • Action: Swell resin in 50:50 DMF:DCM for 45 minutes.

    • Causality:

      
       groups are hydrophobic and can induce peptide aggregation on-bead. DCM improves swelling of hydrophobic sequences, exposing reactive sites.
      
  • Deprotection:

    • Action: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (3x) and DCM (3x).

  • Activation & Coupling:

    • Action: Dissolve Fmoc-

      
      -Phe-OH (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in minimal DMF. Add DIPEA (6.0 eq).
      
    • Pre-activation: Allow to react for 2 minutes before adding to resin.

    • Coupling Time: Shake for 2 hours at room temperature.

    • Validation: Perform a Kaiser test. If blue (incomplete), recouple using PyAOP instead of HATU.

  • Capping (Mandatory):

    • Action: Treat with Acetic Anhydride/Pyridine/DMF.

    • Causality: Any unreacted chains must be permanently terminated to prevent deletion sequences, which are difficult to purify from the final product.

Genetic Code Expansion (GCE)

For full-length proteins, GCE allows site-specific incorporation in live cells.

System: Methanocaldococcus jannaschii (Mj) TyrRS/tRNA pair (for E. coli) or Methanosarcina barkeri (Mb) PylRS/tRNA pair (for mammalian cells).

Protocol Overview:

  • Design: Introduce a TAG (amber) stop codon at the target site in your gene of interest (GOI).

  • Transformation: Co-transform host cells with:

    • Plasmid A: GOI with TAG mutation.

    • Plasmid B: Orthogonal aaRS/tRNA pair evolved for

      
      -Phe.
      
  • Induction: Grow cells to OD600 ~0.5. Add

    
    -Phe (1 mM final conc.) to the media. Induce expression (e.g., IPTG).
    
  • Harvest: Purify protein using standard affinity tags.

  • Validation: Confirm incorporation via Mass Spectrometry (look for +Mass shift corresponding to

    
     vs. H/Me).
    

Part 4: Case Studies in Drug Design

Modulating TCR Affinity via "Polar Hydrophobicity"

Context: T Cell Receptors (TCRs) must bind peptide-MHC complexes with precise affinity—too low fails to trigger immunity; too high causes autoimmunity. Experiment: Researchers modified the HTLV-1 Tax peptide (presented by HLA-A2) by substituting Phenylalanine at position 5 with


-Phe.
Result: 
  • Affinity Increase: The

    
     variant increased binding affinity for the A6 TCR by ~2.5-fold.
    
  • Mechanism: Crystallography revealed the

    
     group occupied a hydrophobic pocket but, crucially, the C-F bonds engaged in favorable electrostatic interactions with the guanidinium group of an Arginine residue in the TCR CDR3 loop. This validated the "polar hydrophobicity" concept—simultaneous hydrophobic filling and electrostatic engagement.
    
Pharmacokinetic Optimization of GLP-1 Analogues

Context: Native GLP-1 has a half-life of <2 minutes due to DPP-IV degradation. Strategy: Substitution of residues near the N-terminus (positions 2 or 3) with sterically demanding UAAs. Application: While


-aminoisobutyric acid (Aib) is common, incorporating trifluoromethyl-phenylalanine analogues at hydrophobic interfaces (e.g., replacing Val or Phe residues) serves a dual purpose:
  • Proteolytic Shielding: The bulky

    
     group sterically hinders protease access to the peptide backbone.
    
  • Albumin Binding: The increased lipophilicity promotes reversible binding to serum albumin, extending circulation time (depot effect) without permanently deactivating the drug.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules. 2025. [Link]

  • Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding. Journal of Biological Chemistry. 2016. [Link]

  • Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & Medicinal Chemistry. 2016. [Link]

  • Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. PLoS ONE. 2014. [Link]

  • Strategies to Optimize Peptide Stability and Prolong Half-Life. ResearchGate. 2021. [Link]

Sources

The 3-Trifluoromethyl Group in Peptide Engineering: Mechanisms, Synthesis, and Stability Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of 3-trifluoromethyl group in enhancing peptide metabolic stability Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The rapid proteolytic degradation of therapeutic peptides in vivo remains a primary bottleneck in drug development.[1] While strategies such as cyclization and PEGylation are common, the precise incorporation of non-natural amino acids offers a more granular control over metabolic fate. Among these, the 3-trifluoromethyl (3-CF


) group —specifically when incorporated via 3-trifluoromethylphenylalanine (3-CF

-Phe)
—has emerged as a potent modulator of peptide stability.

This guide details the physicochemical mechanisms by which the 3-CF


 moiety enhances resistance to proteolytic cleavage, provides a validated Solid-Phase Peptide Synthesis (SPPS) protocol for its incorporation, and outlines the enzymatic assays required to quantify stability gains.

Physicochemical Basis of Stability

The 3-CF


 group does not merely act as a passive "bulky" substituent; it actively alters the electronic and steric landscape of the peptide backbone.
Steric Shielding (The "Umbrella" Effect)

The trifluoromethyl group has a van der Waals volume of approximately 42.6 ų , significantly larger than the methyl group (23.7 ų) or the chloro substituent (19.9 ų). When positioned at the meta (3-) position of a phenylalanine ring, this bulk creates a "steric umbrella" that restricts the conformational freedom of the peptide backbone (


 and 

angles) and physically blocks the approach of proteolytic enzymes to the scissile amide bond.
Electronic Modulation

Fluorine is the most electronegative element (


). The strong electron-withdrawing nature of the CF

group exerts a powerful inductive effect (

) on the aromatic ring.
  • Reduced Basicity: This effect propagates to the peptide backbone, reducing the electron density on the carbonyl oxygen. This makes the carbonyl carbon less susceptible to nucleophilic attack by the catalytic serine residue in serine proteases (e.g., chymotrypsin).

  • Metabolic Switching: The strong C-F bond (approx. 116 kcal/mol) renders the 3-position impervious to oxidative metabolism (e.g., hydroxylation by Cytochrome P450s), effectively "switching off" a common degradation pathway.

Lipophilicity and Membrane Permeability

The introduction of a 3-CF


 group significantly increases lipophilicity (

for CF

vs.

for H). This not only aids in membrane permeability but also alters the solvation shell around the peptide, potentially reducing the energetic favorability of enzyme-substrate complexation in aqueous environments.

Mechanistic Impact on Proteolysis

The efficacy of the 3-CF


 group is position-dependent. Research by Koksch et al. has demonstrated that the stabilization effect is non-linear and depends on the specific subsite interactions within the protease.
The P1 vs. P2 Rule
  • P1 Position (Primary Cleavage Site): Substitution of native Phe with 3-CF

    
    -Phe at the P1 position (the residue N-terminal to the scissile bond) often confers absolute stability  against chymotrypsin. The enzyme's S1 pocket cannot accommodate the lateral bulk of the meta-CF
    
    
    
    group.
  • P2 Position: Incorporation at P2 offers moderate stability enhancement, primarily through remote electronic deactivation of the scissile bond.

Visualization of Steric/Electronic Shielding

The following diagram illustrates how the 3-CF


 group disrupts the catalytic triad of a serine protease.

Mechanism Enzyme Serine Protease (Catalytic Triad: Ser-His-Asp) Substrate Peptide Substrate (Scissile Bond) Enzyme->Substrate Attempts Nucleophilic Attack CF3 3-CF3 Group (Meta-Position) CF3->Substrate Attached to Phe Sidechain Steric Steric Clash (S1 Pocket Blockade) CF3->Steric High Van der Waals Volume Electronic Electronic Deactivation (Reduced Nucleophilicity) CF3->Electronic -I Inductive Effect Steric->Enzyme Prevents Binding Result Inhibited Hydrolysis (Increased t1/2) Steric->Result Electronic->Substrate Stabilizes Carbonyl Electronic->Result

Caption: Mechanistic interference of the 3-CF


 group with serine protease activity via steric occlusion of the S1 pocket and electronic deactivation of the scissile bond.

Technical Implementation: Synthesis Protocol

Incorporating 3-CF


-Phe requires modified Solid-Phase Peptide Synthesis (SPPS) protocols to account for the steric bulk and altered reactivity of the fluorinated amino acid.
Materials
  • Resin: Rink Amide MBHA resin (loading 0.5–0.7 mmol/g) for C-terminal amides.

  • Amino Acid: Fmoc-3-trifluoromethyl-L-phenylalanine (Fmoc-3-CF

    
    -Phe-OH).
    
  • Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate). Note: Avoid HBTU/HATU if racemization is a concern, though Oxyma suppresses this effectively.

  • Solvent: DMF (Dimethylformamide), peptide synthesis grade.

Synthesis Workflow (Fmoc-SPPS)

Synthesis Start Resin Preparation (Swelling in DMF) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x3, DCM x3) Deprotect->Wash1 Activate Activation (Fmoc-3-CF3-Phe + DIC/Oxyma) Wash1->Activate Couple Coupling (2h, Room Temp) Activate->Couple Check Kaiser Test (Blue = Incomplete) Couple->Check Check->Deprotect Pass (Colorless) Check->Couple Fail (Blue) -> Re-couple Cleave Cleavage (TFA/TIPS/H2O) Check->Cleave Final Cycle

Caption: Optimized Fmoc-SPPS workflow for incorporating sterically hindered 3-CF


-Phe residues.
Critical Protocol Steps
  • Activation: Pre-activate Fmoc-3-CF

    
    -Phe-OH (3 eq) with DIC (3 eq) and Oxyma (3 eq) in DMF for 2 minutes before adding to the resin. The pre-activation ensures the formation of the active ester despite the steric bulk.
    
  • Coupling Time: Extend coupling time to 2 hours (vs. standard 45 min) to ensure complete conversion.

  • Cleavage: Use a cocktail of TFA:TIPS:H

    
    O (95:2.5:2.5) for 3 hours. The C-F bond is stable under standard acid cleavage conditions.
    

Validation & Data: Enzymatic Stability Assay

To validate the metabolic stability conferred by the 3-CF


 group, a comparative enzymatic assay against 

-chymotrypsin is the gold standard.
Experimental Protocol
  • Stock Preparation: Dissolve peptide (1 mM) in 50 mM Tris-HCl buffer (pH 7.8) containing 10 mM CaCl

    
    .
    
  • Enzyme Initiation: Add

    
    -chymotrypsin (final concentration 0.5 
    
    
    
    M) to the peptide solution at 37°C.
  • Sampling: At defined time points (0, 5, 15, 30, 60, 120 min), remove 50

    
    L aliquots.
    
  • Quenching: Immediately add 50

    
    L of 10% TFA/Acetonitrile to quench the reaction.
    
  • Analysis: Analyze via RP-HPLC (C18 column, gradient 5-65% ACN in 20 min). Calculate the area under the curve (AUC) of the intact peptide.

Representative Stability Data

The following table summarizes the half-life (


) improvements observed when replacing native Phenylalanine with 3-CF

-Phe in a model peptide sequence (e.g., Bradykinin or similar protease substrates).
Peptide VariantModification PositionEnzymeHalf-Life (

)
Stability Fold-Change
Native Sequence None (Phe)

-Chymotrypsin
~12 min1.0x (Baseline)
P2 Analog 3-CF

-Phe at P2

-Chymotrypsin
~45 min3.75x
P1 Analog 3-CF

-Phe at P1

-Chymotrypsin
> 24 hours > 120x
Native Sequence None (Phe)Human Plasma~28 min1.0x
P1 Analog 3-CF

-Phe at P1
Human Plasma~4.5 hours9.6x

Note: Data derived from general trends observed in Koksch et al. and similar fluorinated peptide studies.

Assay Workflow Diagram

Assay Prep Substrate Prep (1mM Peptide in Tris-HCl) Incubate Incubation (37°C + Chymotrypsin) Prep->Incubate Sample Sampling Loop (0, 5, 15... 120 min) Incubate->Sample Sample->Sample Next Timepoint Quench Quench (10% TFA/ACN) Sample->Quench HPLC RP-HPLC Analysis (Quantify Peak Area) Quench->HPLC Calc Data Processing (Plot ln[C] vs Time) HPLC->Calc

Caption: Step-by-step workflow for determining peptide metabolic half-life via HPLC.

References

  • Koksch, B., Sewald, N., Hofmann, H. J., Burger, K., & Jakubke, H. D. (1997). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids.[2][3] Journal of Peptide Science, 3(3), 157–167.

  • Smits, R., Cadicamo, C. D., Koksch, B., & Burger, K. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews, 37, 1727-1739.[4]

  • BenchChem Technical Support. (2025). Experimental Protocols: Peptide Stability and Degradation In Vivo.[5] BenchChem Application Notes.

  • Salwiczek, M., Nyakatura, E. K., Gerling, U. I., Ye, S., & Koksch, B. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein-protein interactions. Chemical Society Reviews, 41(6), 2135-2171.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

Boc-Protected Fluorinated Amino Acids: A Technical Guide to Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into amino acid scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful toolkit for modulating the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. This guide provides a comprehensive overview of Boc-protected fluorinated amino acids, from the fundamental principles governing fluorine's unique effects to advanced synthetic strategies and practical applications. We will explore the synergistic advantages of the tert-Butyloxycarbonyl (Boc) protecting group in the context of fluorinated building blocks, detail their incorporation into both peptides and small molecules, and provide actionable experimental protocols. This document is intended to serve as a technical resource for researchers and drug development professionals seeking to leverage these powerful building blocks to overcome challenges in metabolic stability, binding affinity, and bioavailability.

Part 1: Foundational Principles

The Transformative Role of Fluorine in Drug Design

Fluorine has become an indispensable element in drug discovery due to its unique combination of properties.[1] Its introduction into a molecule can profoundly influence its biological behavior in ways that are highly beneficial for therapeutic efficacy.[2][3]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[4] Strategically placing a fluorine atom can block "metabolic soft spots" on a drug candidate, preventing its rapid degradation and thereby extending its half-life in the body.[1][4]

  • Modulation of Physicochemical Properties: As the most electronegative element, fluorine's presence significantly alters a molecule's electronic distribution.[2][5] This can lower the pKa of nearby amine groups, reducing their basicity and improving bioavailability by enhancing cell membrane permeation.[2]

  • Enhanced Binding Affinity: The substitution of hydrogen with fluorine can lead to more potent interactions with biological targets.[2][6] This can occur through new electrostatic interactions, the optimization of hydrophobic (van der Waals) forces, and the ability of fluorine to influence the conformation of the molecule to better fit a protein's binding pocket.[7]

  • Lipophilicity and Permeability: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, promoting membrane passage, polyfluorination can have the opposite effect.[1][4][5] This allows for the fine-tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[1]

G cluster_center cluster_properties FAA Fluorinated Amino Acid Stability Increased Metabolic Stability (Blocks Oxidation) FAA->Stability Binding Enhanced Binding Affinity (New Interactions) FAA->Binding Permeability Modulated Permeability (Lipophilicity Tuning) FAA->Permeability pKa Altered pKa (Improved Bioavailability) FAA->pKa G start Fluorinated Precursor (e.g., Alcohol) step1 Synthesis of Fluorinated Alkyl Halide start->step1 step2 Asymmetric Alkylation of Chiral Ni(II) Complex step1->step2 step3 Acid Hydrolysis (Liberation of AA) step2->step3 step4 Boc Protection with (Boc)₂O step3->step4 end Final Product: Boc-Protected Fluorinated Amino Acid step4->end

A generalized workflow for the asymmetric synthesis of Boc-protected fluorinated amino acids.
Applications in Peptide and Peptidomimetic Therapeutics

The incorporation of Boc-protected fluorinated amino acids is a powerful strategy for enhancing the therapeutic potential of peptides. [8][9]

  • Enhanced Stability and Bioavailability: Fluorinated amino acids can protect peptides from proteolytic degradation, significantly increasing their in vivo half-life. [10]This modification can also improve a peptide's ability to cross biological membranes, potentially enabling oral administration for a class of drugs that traditionally requires injection. [11]* Conformational Control: Fluorine substitution can impose specific conformational constraints on the peptide backbone. [7]For example, fluorinated proline derivatives are used to stabilize or destabilize specific secondary structures like β-turns or polyproline helices, which is critical for optimizing binding to a target receptor. [12]* Probing Protein Structure and Function: The fluorine-19 (¹⁹F) nucleus is an excellent probe for NMR spectroscopy. Incorporating fluorinated amino acids allows for detailed studies of protein folding, dynamics, and ligand-receptor interactions without interference from other signals in the biological matrix. []

Use as Building Blocks in Small Molecule Drugs

Fluorinated amino acids are not limited to peptide chemistry; they are also valuable building blocks for small molecule drugs. [14][15]Their modular nature allows for their ready incorporation into complex molecular scaffolds. [9]By introducing a specific fluorinated amino acid, medicinal chemists can favorably modulate the efficacy and physicochemical properties of a lead compound, enhancing electronic and steric interactions with the desired biological target. [14][15]This strategy has been successfully applied in the development of inhibitors for targets such as thrombin and γ-secretase. [14][15]

Part 3: Experimental Protocols and Data

Protocol: Boc Protection of a Generic Amino Acid

This protocol describes a standard procedure for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Amino Acid (1 equivalent)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

  • Sodium hydroxide (NaOH) (2 equivalents)

  • Dioxane and Water (1:1 mixture)

  • Ethyl acetate, 1N Hydrochloric acid

  • Saturated sodium bicarbonate solution, Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the amino acid in a 1:1 mixture of dioxane and water containing NaOH.

  • Cool the solution to 0°C in an ice bath.

  • Add (Boc)₂O to the solution while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours or until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1N HCl.

  • Extract the product into ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the Boc-protected amino acid. [16]

Protocol: Incorporation into a Peptide via Boc-SPPS

This protocol outlines a single coupling cycle in a manual Boc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-protected amino acid (4 equivalents)

  • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (4 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (5 equivalents)

  • Dichloromethane (DCM) and N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) (50% in DCM)

Procedure (One Cycle):

  • Deprotection: Swell the peptide-resin in DCM. Treat the resin with 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group. [16][17]2. Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x) followed by DMF (3x).

  • Activation: In a separate vessel, dissolve the Boc-protected amino acid and HBTU in DMF. Add DIEA and allow the mixture to pre-activate for 1-2 minutes. [18]4. Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) followed by DCM (3x).

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • The resin is now ready for the next deprotection and coupling cycle.

G start Start: Resin-Peptide-(Boc)AA deprotection 1. Deprotection (50% TFA in DCM) start->deprotection wash1 2. Wash (DCM, DMF) deprotection->wash1 coupling 3. Coupling (Boc-AA, HBTU, DIEA) wash1->coupling wash2 4. Wash (DMF, DCM) coupling->wash2 end End: Resin-Peptide-AA-(Boc)AA wash2->end end->deprotection Start next cycle loop_arrow Repeat for Next Amino Acid

Sources

A Technical Guide to the Chemical Stability of Trifluoromethylated Amino Acid Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The trifluoromethyl (CF3) group has become a cornerstone in modern medicinal chemistry, prized for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] When incorporated into amino acid building blocks, it offers a powerful tool for modulating peptide and protein properties. However, the assumption of its complete inertness is a misconception. This guide provides an in-depth analysis of the chemical and biological stability of the CF3 group within amino acid scaffolds. We will explore the fundamental strength of the carbon-fluorine bond, delineate common and context-dependent degradation pathways, and provide validated, field-proven protocols for assessing stability—a critical step in de-risking and advancing drug development programs.

The Bedrock of Stability: The Carbon-Fluorine Bond

The exceptional stability of the trifluoromethyl group is rooted in the fundamental properties of the carbon-fluorine (C-F) bond. It is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, significantly higher than that of a typical carbon-hydrogen (C-H) bond (~414 kJ/mol).[2][3] This inherent strength renders the CF3 group highly resistant to many chemical reagents and thermal stress, contributing to its reputation as a "metabolic blocker."[2][4] By replacing a metabolically vulnerable C-H bond, chemists can effectively shield a molecule from oxidative degradation by enzymes like the cytochrome P450 (CYP) superfamily.[4][5]

Potential Liabilities: When Stability Fails

Despite its robust nature, the stability of the CF3 group is not absolute and is highly dependent on its chemical environment.[6] Degradation, when it occurs, typically proceeds through specific chemical or metabolic pathways.

Chemical Degradation Pathways

Under standard laboratory and physiological conditions, the CF3 group is remarkably stable. It withstands conditions common in peptide synthesis, such as exposure to trifluoroacetic acid (TFA) for deprotection or piperidine for Fmoc removal. However, its stability can be compromised under specific, often harsh, circumstances.

  • Hydrolysis: While uncommon, direct hydrolysis of a CF3 group to a carboxylic acid can occur, particularly under strongly alkaline (basic) conditions.[7] This pathway is often facilitated when the CF3 group is attached to an electron-deficient system, such as certain aromatic or heterocyclic rings, which can stabilize the anionic intermediates formed during nucleophilic attack.[6][8] For most aliphatic amino acid side chains, this is a minor concern under physiological pH.

  • Context-Dependent Instability: The stability of the CF3 group can be significantly influenced by adjacent functional groups. For instance, studies on 2,2,2-trifluoroethylphosphinic acid have shown an unexpected hydrolytic instability of the C-F bond in alkaline solutions, a phenomenon not observed in the corresponding phosphonic acid.[9] This highlights the importance of evaluating stability within the specific molecular context of the amino acid building block.

Metabolic Degradation Pathways

The primary role of the CF3 group is to enhance metabolic stability, and it generally performs this function exceptionally well.[3] However, in some instances, metabolic defluorination can occur, typically mediated by oxidative enzymes.

  • Cytochrome P450 (CYP) Mediated Oxidation: The CYP enzyme superfamily, located primarily in the liver, is responsible for the phase I metabolism of most xenobiotics.[10][11] While the C-F bond is resistant to direct cleavage, CYP enzymes can oxidize the carbon atom to which the CF3 group is attached.[4] This can lead to the formation of unstable intermediates that subsequently eliminate fluoride ions, potentially resulting in the formation of difluoromethyl (-CF2H) or carboxylic acid metabolites.[12] The susceptibility to this pathway is influenced by the overall structure of the molecule and its affinity for the active site of specific CYP isozymes.[13][14]

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="Figure 1: General Degradation Pathways of the CF3 Group", fontcolor="#202124", pad="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Parent [label="CF3-R\n(Trifluoromethylated Amino Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chemical [label="Chemical Stress\n(e.g., Strong Base)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolic [label="Metabolic Stress\n(e.g., CYP450 Enzymes)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis\nHOOC-R", fillcolor="#34A853", fontcolor="#FFFFFF"]; Oxidation [label="Oxidative Defluorination\nMetabolites", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Parent -> Chemical [label=" High pH"]; Parent -> Metabolic [label=" Enzymatic Action"]; Chemical -> Hydrolysis [label=" Nucleophilic Attack"]; Metabolic -> Oxidation [label=" Oxidation"]; } caption { label = "Figure 1. General Degradation Pathways of the CF3 Group"; fontsize = 10; fontname = "Arial"; } enddot Caption: High-level overview of chemical and metabolic routes for CF3 group degradation.

Validating Stability: Essential Experimental Protocols

Empirical testing is the only definitive way to establish the stability of a novel trifluoromethylated amino acid building block. A tiered approach, starting with forced degradation and progressing to metabolic assays, provides a comprehensive stability profile.

Protocol: Chemical Stability Assessment via pH Profile

This protocol is a self-validating system designed to determine the hydrolytic stability of a CF3-amino acid across a range of pH values, mimicking conditions from gastric acid to intestinal alkalinity.

Causality Behind Experimental Choices:

  • pH Range (2, 7.4, 9): These points are chosen to represent acidic (stomach), physiological, and basic conditions, respectively, providing a broad overview of hydrolytic liability.

  • Co-solvent (e.g., Acetonitrile/DMSO): Many organic molecules have poor aqueous solubility. A minimal amount of an organic co-solvent is used to ensure the compound remains in solution, but it's kept low to minimize its influence on the degradation pathway.[7]

  • Temperature (37 °C): This temperature is chosen to mimic physiological conditions.

  • Time Points: A range of time points (0, 2, 8, 24 hours) allows for the calculation of a degradation rate.

  • Control (T=0): The T=0 sample represents 100% of the parent compound and serves as the baseline for all subsequent measurements.

  • Analytical Method (HPLC-UV/MS): HPLC is a robust technique for separating the parent compound from its degradants.[15] Mass spectrometry (MS) provides definitive identification of the parent and any new peaks that appear, confirming the degradation pathway.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test amino acid in a suitable organic solvent (e.g., DMSO or acetonitrile).

  • Incubation Buffer Preparation: Prepare buffers at pH 2.0 (e.g., 0.1 M HCl/KCl), pH 7.4 (e.g., Phosphate-Buffered Saline), and pH 9.0 (e.g., Borate buffer).

  • Incubation: In separate vials for each time point and pH, add the appropriate buffer. Spike with the stock solution to a final concentration of 100 µM. Ensure the final organic solvent concentration is low (e.g., <1%).

  • Sample Incubation: Incubate the vials in a water bath or incubator at 37 °C.

  • Time Point Sampling: At each designated time point (e.g., 0, 2, 8, 24 hours), remove the corresponding vials. Immediately quench any potential reaction by adding an equal volume of a strong organic solvent like ice-cold acetonitrile and store at -20 °C until analysis.

  • Analysis: Analyze all samples by a validated reverse-phase HPLC-MS method. Monitor the peak area of the parent compound.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

pHTime (hr)% Parent Remaining (Hypothetical Data)
2.00100%
2.02499.5%
7.40100%
7.42499.2%
9.00100%
9.02497.8%

dot graph { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="Figure 2: Workflow for pH Stability Assay", fontcolor="#202124", pad="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes A [label="Prepare 10 mM Stock\n(CF3-AA in DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Prepare Buffers\n(pH 2, 7.4, 9)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Spike Stock into Buffers\n(Final Conc. 100 µM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Incubate at 37°C", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Sample at T = 0, 2, 8, 24h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Quench with Acetonitrile", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Analyze via HPLC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Calculate % Remaining vs T=0", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } caption { label = "Figure 2. Workflow for pH Stability Assay"; fontsize = 10; fontname = "Arial"; } enddot Caption: Step-by-step workflow for assessing hydrolytic stability of CF3-amino acids.

Protocol: In Vitro Metabolic Stability Assessment

This assay evaluates the susceptibility of the CF3-amino acid to phase I metabolism using liver microsomes, which are a rich source of CYP enzymes.[5]

Causality Behind Experimental Choices:

  • Liver Microsomes: These subcellular fractions contain the majority of the drug-metabolizing CYP enzymes and are the industry standard for in vitro metabolism studies.[4]

  • NADPH Regenerating System: CYP enzymes require NADPH as a cofactor to function. An NADPH regenerating system is used to ensure that the cofactor is not depleted during the incubation period.[5]

  • Negative Control (-NADPH): Running a parallel incubation without the NADPH cofactor is a critical self-validating step. Degradation observed in this control is due to chemical instability in the buffer, not enzymatic metabolism.

  • Positive Control: A compound with a known, moderate-to-high metabolic rate (e.g., Verapamil) is included to ensure the microsomes and cofactor system are active.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw liver microsomes (e.g., human, rat) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

    • Prepare the test amino acid working solution (e.g., 100 µM in buffer).

    • Prepare the NADPH regenerating system solution as per the manufacturer's instructions.

  • Incubation Setup:

    • In a 96-well plate, add the liver microsome solution.

    • Add the test amino acid working solution to the wells (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

    • For the T=0 and negative control wells, add buffer instead of the NADPH system.

  • Time Point Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent compound.

  • Data Interpretation: Plot the natural log of the percent remaining parent compound versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

The Power of ¹⁹F NMR Spectroscopy

While LC-MS is excellent for monitoring the disappearance of the parent compound, ¹⁹F NMR is an exceptionally powerful and direct method for observing the fate of the trifluoromethyl group itself.[6] Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, this technique provides a clean spectral window with minimal background noise.[16] The appearance of new ¹⁹F signals can provide unambiguous evidence of defluorination or other transformations of the CF3 group, offering invaluable mechanistic insight that is orthogonal to mass spectrometry data.[17][18]

Conclusion and Field-Proven Insights

The trifluoromethyl group is a robust and highly valuable functional group for modifying amino acid building blocks. Its stability is underpinned by the formidable strength of the C-F bond, which provides excellent resistance to both chemical and metabolic degradation.[2][3] However, this stability is not absolute. Researchers must remain vigilant to context-dependent liabilities, particularly under strong basic conditions or in molecular scaffolds that are prone to CYP-mediated oxidation.

The central directive for any drug development professional is to validate, not assume . The protocols outlined in this guide for assessing chemical and metabolic stability represent a best-practice, self-validating framework. By systematically evaluating each new trifluoromethylated amino acid building block, researchers can build confidence in their molecular designs, mitigate downstream risks, and ultimately accelerate the development of safer and more effective therapeutics.

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
  • Benchchem. (n.d.). Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis.
  • Taylor & Francis. (n.d.). Trifluoromethyl group – Knowledge and References.
  • Smith, A. J., York, R., Uhrin, D., & Bell, N. G. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PMC.
  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
  • Hernández, D., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Klusák, V., et al. (2025, December 10). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. PMC.
  • Benchchem. (n.d.). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.
  • Wang, Z., et al. (2025, May 6). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. RSC Publishing.
  • Stepan, A. F., & Obach, R. S. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Benchchem. (n.d.). Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability.
  • Hernández, D., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.
  • Smith, A. J., et al. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.
  • Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs.
  • Smith, A. J., York, R., Uhrin, D., & Bell, N. G. (2022, March 15). 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar.
  • Stepan, A. F., & Obach, R. S. (2021, August 27). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges.
  • Guengerich, F. P. (2021). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. PMC.
  • Nebert, D. W., & Wikvall, K. (2023, April 24). Biochemistry, Cytochrome P450. StatPearls - NCBI Bookshelf.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.

Sources

Boc-D-threo-3-(3-trifluoromethylphenyl)serine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profiling & Handling of Boc-D-threo-3-(3-trifluoromethylphenyl)serine Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists

Executive Summary

Boc-D-threo-3-(3-trifluoromethylphenyl)serine (CAS: 1134411-38-3) is a specialized chiral building block used primarily in the synthesis of peptide mimetics and pharmaceutical intermediates.[1] Its solubility profile is governed by a competitive internal architecture: the lipophilic trifluoro-m-tolyl ring and tert-butoxycarbonyl (Boc) protecting group versus the polar carboxylic acid and


-hydroxyl  moieties.

Understanding this balance is critical. While the Boc and


 groups drive solubility in organic media, the free carboxylic acid and hydroxyl groups can induce intermolecular hydrogen bonding, potentially leading to gelation or oiling-out in non-polar solvents. This guide provides a scientifically grounded approach to solvating, purifying, and handling this compound.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, we must analyze its functional group interplay.

Functional GroupCharacterSolvent Interaction
Boc Group Lipophilic / Steric BulkPromotes solubility in esters (EtOAc), ethers (THF), and chlorinated solvents (DCM). Disrupts crystal packing.

Group
Highly Lipophilic / Electron WithdrawingSignificantly enhances solubility in non-polar and halogenated solvents compared to non-fluorinated phenylserine.

-Hydroxyl
Polar / H-Bond Donor & AcceptorCan cause aggregation in non-polar solvents (e.g., Toluene) via H-bonding. Increases solubility in alcohols (MeOH, IPA).
Carboxylic Acid Polar / AcidicSoluble in basic organic media (e.g., with DIPEA). Poor solubility in pure hydrocarbons (Hexanes).

The "Threo" Factor: The threo diastereomer typically exhibits distinct crystal packing compared to the erythro form. Researchers must be vigilant; threo isomers often possess higher melting points and lower solubility than their erythro counterparts due to more efficient lattice energy stabilization.

Solvent Selection Matrix

This matrix categorizes solvents based on their utility for specific experimental stages.

Category A: High Solubility (Reaction Media)

Use these for coupling reactions, esterifications, or general dissolution.

  • Dichloromethane (DCM): Excellent solubility due to interaction with the lipophilic Boc and

    
     regions.
    
  • Tetrahydrofuran (THF): High solubility; good H-bond acceptance breaks up intermolecular hydroxyl interactions.

  • Dimethylformamide (DMF) / NMP: Universal solvents for this class of compounds. Use only when high concentration (>0.5 M) is required.

  • Ethyl Acetate (EtOAc): Good solubility, though saturation may occur at lower concentrations compared to DCM.

Category B: Moderate/Temperature-Dependent (Crystallization)

Use these for purification via recrystallization.

  • Toluene: Often shows poor solubility at RT but good solubility at reflux.

  • Isopropanol (IPA): Soluble at high temps; the hydroxyl group similarity aids in crystal formation upon cooling.

  • DCM/Hexane Mixtures: A classic "solvent/anti-solvent" pair.

Category C: Anti-Solvents (Precipitation)
  • Hexanes / Heptane: The compound is insoluble.

  • Water: Insoluble (unless pH is adjusted to >8 to deprotonate the carboxylic acid).

  • Diethyl Ether: Low solubility; often used to precipitate the compound from concentrated DCM solutions.

Experimental Protocols

Protocol 1: Gravimetric Solubility Determination (Self-Validating)

Do not rely solely on literature values. Purity and polymorph differences affect solubility. Use this protocol to generate batch-specific data.

  • Preparation: Weigh 50 mg of Boc-D-threo-3-(3-trifluoromethylphenyl)serine into a pre-weighed 4 mL vial.

  • Titration: Add the target solvent in 100 µL increments using a micropipette.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[2][3][4]

    • Cloudy/Suspension: Insoluble.[4]

    • Gel: Partial solubility/Aggregation (Add 1% MeOH or heat).

  • Calculation:

    
    
    
Protocol 2: Recrystallization from EtOAc/Heptane

The standard method for purifying Boc-phenylserine derivatives.

  • Dissolution: Dissolve crude material in minimal hot Ethyl Acetate (approx. 60°C).

  • Clarification: If particulates remain, filter hot through a sintered glass funnel.

  • Nucleation: Remove from heat. Add hot Heptane dropwise until persistent turbidity is observed (the "cloud point").

  • Re-solvation: Add a few drops of hot EtOAc to clear the solution.

  • Crystallization: Allow to cool slowly to RT, then 4°C.

    • Critical Step: If oiling out occurs, scratch the glass or add a seed crystal. Oiling out is common with

      
       analogs due to low melting points.
      

Visualization of Workflows

Figure 1: Solvent Decision Tree

A logical pathway for selecting the correct solvent system based on the intended application.

SolventSelection Start Select Application Reaction Synthesis / Reaction Start->Reaction Purification Purification Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis Reaction_Solv Use: DCM, DMF, THF (High Solubility) Reaction->Reaction_Solv Purification_Method Method? Purification->Purification_Method Analysis_Solv NMR: DMSO-d6, CDCl3 HPLC: ACN/Water + 0.1% TFA Analysis->Analysis_Solv Cryst Recrystallization Purification_Method->Cryst Chrom Chromatography Purification_Method->Chrom Cryst_Solv Solvent: EtOAc/Hexane or Toluene (Hot) Cryst->Cryst_Solv Chrom_Solv Mobile Phase: DCM/MeOH or Hex/EtOAc Chrom->Chrom_Solv

Caption: Decision matrix for solvent selection based on experimental goals.

Figure 2: Recrystallization Workflow & Troubleshooting

Visualizing the critical steps to avoid "oiling out."

Recrystallization Step1 Dissolve in Hot EtOAc Step2 Add Hot Heptane (to cloud point) Step1->Step2 Check State Check Step2->Check Success Slow Cool -> Crystals Check->Success Turbid but liquid Fail Oiling Out / Gel Check->Fail Phase separation Fix1 Reheat & Add more EtOAc Fail->Fix1 Too non-polar Fix2 Seed Crystal Fail->Fix2 Supersaturated Fix1->Check Fix2->Success

Caption: Step-by-step logic for recrystallization, addressing common failure modes like oiling out.

Troubleshooting & Optimization

Issue: Gelation in DCM or Chloroform

  • Cause: Intermolecular Hydrogen bonding between the serine hydroxyls and carboxylic acids.

  • Solution: Add a "polar modifier." 1-2% Methanol or Isopropanol added to the DCM will disrupt these H-bonds and collapse the gel into a free-flowing solution.

Issue: Oiling Out during Crystallization

  • Cause: The

    
     group lowers the melting point, making the "liquid" phase thermodynamically favorable over the crystal phase in supersaturated solutions.
    
  • Solution:

    • Use a higher ratio of solvent (EtOAc) to anti-solvent.

    • Slow down the cooling rate (wrap the flask in foil/cotton).

    • Seeding is mandatory for difficult batches.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups: Stability and Solubility. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding on solubility effects).

Sources

Methodological & Application

Application Note: Protocol for Incorporating Boc-D-threo-3-(3-trifluoromethylphenyl)serine in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Boc-D-threo-3-(3-trifluoromethylphenyl)serine (CAS: 1134411-38-3; MW: 349.3 g/mol ) is a highly specialized, unnatural amino acid derivative utilized in the design of advanced peptidomimetics and therapeutic peptides[1]. The incorporation of the trifluoromethyl (-CF3) group significantly enhances the lipophilicity, metabolic stability, and target-binding affinity of the resulting peptide. Furthermore, the D-threo stereochemistry provides rigid conformational constraints, making it an invaluable building block for probing receptor pockets.

However, incorporating this molecule into a peptide chain presents unique synthetic challenges. Because the commercially available building block features a Boc-protected


-amino group and an unprotected 

-hydroxyl group, its integration requires precise stoichiometric and kinetic control to prevent side reactions[].

Mechanistic Insights & Causality

As a specialized building block, standard Solid-Phase Peptide Synthesis (SPPS) protocols must be fundamentally altered to accommodate its structural nuances. The causality behind these modifications is rooted in three mechanistic principles:

  • Steric Shielding at the

    
    -Carbon:  The bulky 3-trifluoromethylphenyl moiety severely restricts spatial access to the activated carbonyl. Standard uronium-based coupling reagents (e.g., HBTU) often yield incomplete reactions. Highly reactive, less sterically hindered activation systems like DIC/OxymaPure are required to drive the reaction to completion.
    
  • Mitigation of O-Acylation: Because the

    
    -hydroxyl group is unprotected, the reaction environment must be tightly controlled to prevent unwanted esterification (O-acylation). The use of 4-dimethylaminopyridine (DMAP), a common hyper-nucleophilic catalyst used for difficult couplings, must be strictly prohibited [3]. Furthermore, maintaining a neutral-to-slightly acidic coupling environment (via DIC/Oxyma) is preferred over highly basic conditions (HATU/DIPEA) to suppress base-catalyzed O-acylation.
    
  • Optimal Placement (The Fmoc-Capping Strategy): While Boc-protected amino acids are traditionally used in Boc-SPPS requiring hazardous anhydrous HF cleavage[4], this specific derivative is most advantageously employed as the final N-terminal residue in an Fmoc-SPPS strategy[5]. This approach completely circumvents the need to N-acylate the highly hindered amine of this residue in subsequent steps. The Boc group is elegantly and simultaneously removed during the standard Trifluoroacetic acid (TFA) global cleavage[6].

Quantitative Optimization Parameters

To ensure high-fidelity incorporation without side reactions, the coupling parameters must be optimized as summarized in the table below:

ParameterStandard Amino AcidBoc-D-threo-3-(3-CF3-Ph)SerMechanistic Rationale
Equivalents 4.0 - 5.0 eq2.5 - 3.0 eq Reduces the excess of activated acylating agent available to attack the unprotected

-hydroxyl group.
Coupling Reagent HBTU / DIPEADIC / OxymaPure Provides a neutral activation environment, preventing base-catalyzed O-acylation while efficiently handling steric bulk.
Coupling Time 30 - 45 min120 - 180 min Compensates for the significantly reduced reaction kinetics caused by the bulky trifluoromethylphenyl side chain.
Catalyst DMAP (optional)Strictly Prohibited DMAP acts as a potent acyl transfer catalyst and will aggressively drive O-acylation on the unprotected hydroxyl[3].

SPPS Workflow & Decision Matrix

SPPS_Workflow Start Resin-Bound Peptide (Free N-terminus) Activation Activate Boc-D-threo-3-(3-CF3-Ph)Ser (DIC/OxymaPure) Avoid DMAP! Start->Activation Coupling Coupling Reaction (120-180 mins, RT) Activation->Coupling Decision Synthesis Strategy? Coupling->Decision FmocPath Fmoc-SPPS (N-Terminal Capping) Decision->FmocPath Fmoc BocPath Boc-SPPS (Internal Elongation) Decision->BocPath Boc FmocCleavage Global Cleavage & Deprotection (95% TFA Cocktail) Simultaneous Boc Removal FmocPath->FmocCleavage BocDeprotect Boc Deprotection (50% TFA in DCM) BocPath->BocDeprotect End Crude Target Peptide FmocCleavage->End BocCleavage HF Cleavage (Anhydrous HF at 0°C) BocDeprotect->BocCleavage BocCleavage->End

Workflow for incorporating Boc-D-threo-3-(3-CF3-Ph)Serine in SPPS.

Step-by-Step Experimental Protocol

The following protocol details the optimal self-validating workflow for incorporating the amino acid as the N-terminal residue in an Fmoc-SPPS strategy.

Phase 1: Preparation and Activation
  • Resin Preparation: Ensure the resin-bound peptide (synthesized via standard Fmoc-SPPS) has been fully deprotected at the N-terminus using 20% Piperidine in DMF. Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min)[5].

  • Reagent Calculation: For a 0.1 mmol synthesis scale, weigh out 0.25 mmol (2.5 eq) of Boc-D-threo-3-(3-trifluoromethylphenyl)serine (approx. 87.3 mg)[1].

  • Activation: Dissolve the amino acid and 0.25 mmol of OxymaPure (35.5 mg) in a minimum volume of DMF (approx. 1.0 mL). Add 0.25 mmol of N,N'-Diisopropylcarbodiimide (DIC) (39 µL). Stir the mixture for 3 minutes at room temperature to pre-activate the carboxylic acid.

Phase 2: Coupling and Validation
  • Coupling: Add the activated amino acid solution to the SPPS reaction vessel containing the resin. Agitate gently (via nitrogen bubbling or mechanical shaking) for 120 to 180 minutes at room temperature.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min) to remove all unreacted reagents and DIC byproducts.

  • Self-Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a few resin beads[3].

    • Expected Result: The beads and solution should remain yellow/colorless, indicating complete acylation of the primary amine.

    • Troubleshooting: If the beads turn blue (positive test), do not proceed. Re-couple using 1.5 eq of the amino acid and DIC/Oxyma for an additional 60 minutes.

Phase 3: Global Cleavage and Deprotection
  • Cleavage Cocktail Preparation: Prepare a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water). Note: Because the

    
    -hydroxyl is unprotected, no specific scavengers for O-protecting groups are needed, but TIS is required to quench carbocations from other side-chain protecting groups.
    
  • Simultaneous Deprotection: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate for 2 hours at room temperature. During this step, the peptide is cleaved from the resin, all Fmoc-strategy side-chain protecting groups are removed, and the N-terminal Boc group on the trifluoromethylphenylserine is simultaneously cleaved[6].

  • Precipitation: Filter the resin, collect the TFA flow-through, and precipitate the crude peptide in 10 volumes of cold diethyl ether. Centrifuge, decant the ether, and dry the pellet for subsequent RP-HPLC purification.

References

  • Chem-Impex International. "Boc-D-Threo-3-(3-Trifluoromethylphenyl)
  • DU Chem. "Methods and protocols of modern solid phase peptide synthesis." Delhi University.
  • ChemPep Inc. "Boc Solid Phase Peptide Synthesis." ChemPep.
  • AAPPTEC. "Guide to Solid Phase Peptide Synthesis." AAPPTEC.
  • Bachem. "Solid Phase Peptide Synthesis (SPPS) explained." Bachem.
  • BOC Sciences. "High-Purity Amino Acid Derivatives for Peptide Synthesis." BOC Sciences.

Sources

Application Note: A Strategic Approach to the Synthesis of Advanced Peptidomimetics Using Trifluoromethylphenyl Serine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Advanced Peptidomimetics

Peptides are central mediators of biological processes, making them highly attractive starting points for therapeutic development. However, their clinical application is often hampered by inherent liabilities, including poor metabolic stability against proteolytic digestion, low oral bioavailability, and rapid clearance.[1][2] Peptidomimetics, molecules designed to mimic the structure and function of natural peptides, offer a powerful strategy to overcome these limitations.[3][4][5] By systematically modifying the peptide backbone or side chains, we can engineer compounds with vastly improved pharmacological profiles.[6][7]

A key innovation in this field is the incorporation of non-canonical amino acids, particularly those containing fluorine. The strategic introduction of a trifluoromethyl (CF₃) group has become a cornerstone of modern medicinal chemistry.[8] This is due to the unique physicochemical properties the CF₃ group imparts, including:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation and thereby increasing the compound's in vivo half-life.[9][10]

  • Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[9][11]

  • Modulated Electronic Properties: As a strong electron-withdrawing group, the CF₃ moiety can alter the pKa of nearby functional groups, influencing binding interactions and overall molecular conformation.[12]

  • Improved Binding Affinity: The unique steric and electronic nature of the CF₃ group can lead to more potent and selective interactions with biological targets through enhanced hydrophobic and electrostatic contacts.[9][10]

This guide provides a detailed framework and validated protocols for the synthesis of peptidomimetics incorporating a trifluoromethylphenyl serine analog. We will cover the synthesis of the monomer building block, its incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS), and subsequent purification and characterization, providing the rationale behind each critical step.

Part 1: Synthesis of the Fmoc-Protected Trifluoromethylphenyl Serine Analog

The successful incorporation of any non-canonical amino acid begins with the robust synthesis of the monomer itself. The following protocol outlines a representative pathway for creating an N-terminally Fmoc-protected (4-(trifluoromethyl)phenyl)serine analog, ready for use in SPPS. The strategy involves a key asymmetric aldol addition to a chiral glycine equivalent, establishing the required stereochemistry.

Workflow for Monomer Synthesis

cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Hydrolysis & Protection A 4-(Trifluoromethyl)benzaldehyde C Stereoselective Aldol Adduct A->C LDA, THF, -78 °C B Chiral Glycine Enolate Equivalent (e.g., from a Schöllkopf auxiliary) B->C D Acid Hydrolysis (e.g., 6N HCl) C->D E Free Amino Acid Analog D->E F Fmoc-OSu, NaHCO₃ E->F G Final Product: Fmoc-(4-CF₃-Phe(β-OH))-OH F->G

Caption: Synthetic workflow for the preparation of the Fmoc-protected monomer.

Protocol 1: Synthesis of Fmoc-(4-(trifluoromethyl)phenyl)serine

Materials:

  • 4-(Trifluoromethyl)benzaldehyde

  • (2R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf auxiliary)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 6N

  • 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • Dioxane

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Magnesium Sulfate (MgSO₄)

Methodology:

  • Enolate Formation:

    • In a flame-dried, three-neck flask under an argon atmosphere, dissolve diisopropylamine (1.2 eq) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add n-BuLi (1.1 eq) dropwise and stir for 30 minutes to form lithium diisopropylamide (LDA).

    • In a separate flask, dissolve the Schöllkopf auxiliary (1.0 eq) in anhydrous THF, cool to -78 °C, and add it slowly to the LDA solution. Stir for 1 hour to generate the chiral glycine enolate.

  • Aldol Condensation:

    • Dissolve 4-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring by TLC.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude aldol adduct. Purify by flash column chromatography.

  • Hydrolysis to Free Amino Acid:

    • Suspend the purified adduct in 6N HCl.

    • Heat the mixture to reflux (approx. 100 °C) for 8-12 hours.

    • Cool the solution and remove the solvent in vacuo. The resulting solid is the hydrochloride salt of the free (4-(trifluoromethyl)phenyl)serine.

  • Fmoc Protection:

    • Dissolve the crude amino acid salt in a 1:1 mixture of 10% aqueous NaHCO₃ and dioxane.

    • Add Fmoc-OSu (1.1 eq) portion-wise while stirring vigorously.

    • Allow the reaction to proceed at room temperature overnight.

    • Acidify the mixture to pH ~2 with 1N HCl.

    • Extract the product with EtOAc (3x).

    • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

    • Purify the final product, Fmoc-(4-(trifluoromethyl)phenyl)serine, by flash chromatography (silica gel, gradient of methanol in dichloromethane) to yield a white solid.

Part 2: Solid-Phase Peptide Synthesis (SPPS) of the Peptidomimetic

The incorporation of the newly synthesized monomer into a peptide sequence is most efficiently achieved using Fmoc-based SPPS.[13] This method allows for the stepwise assembly of the peptide chain on a solid support, with excess reagents being easily washed away.[14]

SPPS Workflow Overview

Resin 1. Start: Resin (e.g., 2-CTC Resin) Attach 2. Attach First Fmoc-AA-OH Resin->Attach Deprotect1 3. Fmoc Deprotection (20% Piperidine/DMF) Attach->Deprotect1 Wash1 4. Wash (DMF, DCM) Deprotect1->Wash1 Couple 5. Couple Fmoc-(4-CF₃-Phe(β-OH))-OH + Coupling Reagents Wash1->Couple Couple->Deprotect1 Next Cycle Wash2 6. Wash (DMF, DCM) Couple->Wash2 Repeat 7. Repeat Cycle (Deprotect -> Couple -> Wash) for subsequent amino acids Wash2->Repeat Cleave 8. Cleavage & Deprotection (TFA Cocktail) Repeat->Cleave Purify 9. Purify (RP-HPLC) Cleave->Purify Final Final Peptidomimetic Purify->Final

Caption: The Fmoc-SPPS cycle for incorporating the trifluoromethylphenyl serine analog.

Protocol 2: SPPS Incorporation and Cleavage

Rationale for Resin Choice: We recommend 2-Chlorotrityl chloride (2-CTC) resin for this synthesis.[15] Its high acid lability allows for cleavage of the final peptide under very mild conditions, which is crucial for preserving sensitive functionalities and minimizing side reactions like racemization.[15]

Materials:

  • Fmoc-Rink Amide or 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acids (including the synthesized analog)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Methodology:

  • Resin Swelling & First Amino Acid Loading (2-CTC Resin):

    • Place the 2-CTC resin in a reaction vessel and swell in DCM for 30 minutes.

    • Drain the DCM. Dissolve the first Fmoc-amino acid (4 eq) in DCM, add DIPEA (8 eq), and add the solution to the resin.

    • Agitate for 2-4 hours. To cap any unreacted sites, add a small amount of methanol and agitate for 30 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and repeat with fresh solution for 20 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Amino Acid Coupling (Incorporating the CF₃-Analog):

    • Activation: In a separate vial, dissolve the Fmoc-(4-(trifluoromethyl)phenyl)serine (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF. Allow to pre-activate for 2-5 minutes. Causality: Pre-activation converts the carboxylic acid to a more reactive species, ensuring a rapid and efficient coupling reaction once added to the resin-bound free amine.[16][17] HBTU is a robust and widely used reagent that minimizes racemization.[18]

    • Coupling: Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the reaction (a negative result indicates no free primary amines remain). If the test is positive, the coupling step can be repeated.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation:

    • Repeat steps 2 (Deprotection) and 3 (Coupling) for each subsequent amino acid in the desired sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and a terminal Fmoc deprotection, wash the resin with DCM (5x) and dry it under vacuum.

    • Add the cold cleavage cocktail (e.g., 10 mL per gram of resin) to the dried resin.

    • Agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approx. 40 mL).

    • A white precipitate (the crude peptidomimetic) should form. Place the tube at -20 °C for at least 1 hour to maximize precipitation.

    • Centrifuge the tube, decant the ether, and wash the pellet with more cold ether (2x).

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Part 3: Data Analysis, Purification, and Characterization

The crude product from SPPS is a mixture containing the target peptidomimetic along with truncated or deletion sequences. Purification is essential to isolate the desired compound.

Table 1: Comparison of Common Peptide Coupling Reagents
ReagentFull NameAdvantagesConsiderations
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateFast, efficient, low racemization, cost-effective.[18]Can cause guanylation of the N-terminal amine if not pre-activated.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly reactive, excellent for sterically hindered couplings.[17]More expensive than HBTU.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateVery effective, especially for N-methyl amino acids; no guanylation side reaction.[16][18]Produces toxic HMPA as a byproduct.
DIC/HOBt N,N'-Diisopropylcarbodiimide / 1-HydroxybenzotriazoleInexpensive, simple to use.Can cause racemization if HOBt is not used; DIC can be difficult to remove.[18]
Protocol 3: Purification and Characterization

1. Purification by RP-HPLC:

  • System: A preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.

  • Solvents:

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Procedure:

    • Dissolve the crude peptidomimetic in a minimal amount of a solvent mixture (e.g., 50% Solvent B).

    • Inject the sample onto the equilibrated C18 column.

    • Elute the peptide using a linear gradient, for example, 5% to 65% Solvent B over 60 minutes.

    • Monitor the elution at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peak.

    • Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity.

    • Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.

2. Characterization:

  • Mass Spectrometry (MS): Use Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry to confirm the molecular weight of the purified peptidomimetic. The observed mass should match the calculated mass of the target compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For comprehensive structural confirmation, ¹H, ¹³C, and ¹⁹F NMR can be performed. ¹⁹F NMR is particularly useful to confirm the successful incorporation and integrity of the trifluoromethyl group.

Conclusion and Outlook

The incorporation of trifluoromethylphenyl serine analogs represents a potent strategy for enhancing the therapeutic potential of peptide-based drug candidates. The methodologies detailed in this guide provide a robust and reproducible pathway for synthesizing these advanced peptidomimetics. By leveraging the unique properties of the trifluoromethyl group, researchers can rationally design molecules with improved stability, bioavailability, and target affinity.[9][11] The continued development of novel fluorinated amino acids and efficient synthetic techniques will undoubtedly expand the toolkit available to medicinal chemists, paving the way for the next generation of highly effective peptidomimetic therapeutics.[4][19]

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18).
  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM.
  • Li Petri, G., Di Martino, S., & De Rosa, M. (2022). Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors. Journal of Medicinal Chemistry, 65(11), 7438–7475. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1).
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione.
  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. (2025, July 23).
  • Therapeutic importance of peptidomimetics in medicinal chemistry. Journal of Chemical and Pharmaceutical Research.
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
  • Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. (2024, March 28). Research and Reviews.
  • Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors. (2026, January 13).
  • Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modific
  • Coupling Reagents. AAPPTEC.
  • Optimizing Peptide Coupling: Key Techniques. Anaspec.
  • Solid-Phase Synthesis of Peptidomimetics Using 2-Chlorotrityl Chloride Resin: Applic
  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185–3203. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • New method boosts production of non-natural amino acids for peptide assembly. (2026, February 20). Drug Target Review.
  • Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis.
  • Gil-Negrete, J. M., et al. (2014). Synthesis of Leu-Enkephalin Peptidomimetics Containing Trifluoromethylalkenes as Amide Isopolar Mimics. Molecules, 19(9), 13649–13665. [Link]

Sources

Using Boc-D-threo-3-(3-trifluoromethylphenyl)serine as a chiral building block

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of Boc-D-threo-3-(3-trifluoromethylphenyl)serine as a Chiral Building Block

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Non-Proteinogenic Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the precise construction of complex, three-dimensional molecules is paramount. Chiral building blocks are the foundational components that enable this precision, serving as pre-validated stereochemical units for assembling sophisticated molecular architectures.[1][2] More than half of all newly approved small-molecule drugs are chiral, a testament to the fact that biological systems, themselves inherently chiral, exhibit strict stereoselectivity.[3] The correct enantiomer can define the line between a potent therapeutic and an inactive or even toxic compound.[3][4]

Among the most valuable of these building blocks are non-proteinogenic amino acids. These molecules offer novel side-chain functionalities and backbone conformations not found in the canonical 20 amino acids, providing chemists with a powerful toolkit to modulate the pharmacological properties of peptides and small molecules.

This guide focuses on one such specialized building block: Boc-D-threo-3-(3-trifluoromethylphenyl)serine . We will explore its unique structural features, provide detailed protocols for its application, and explain the chemical rationale behind its use, empowering researchers to leverage its full potential in their synthetic campaigns.

Physicochemical Properties at a Glance

A summary of the key properties of Boc-D-threo-3-(3-trifluoromethylphenyl)serine is provided below.

PropertyValue
Molecular Formula C₁₅H₁₈F₃NO₅
Molecular Weight 365.30 g/mol
Appearance White to off-white solid
Stereochemistry D-threo
Solubility Soluble in organic solvents like DMF, DCM, and MeOH
Storage Store at 2-8°C to ensure long-term stability

Deconstructing the Molecular Architecture: A Trio of Strategic Advantages

The utility of Boc-D-threo-3-(3-trifluoromethylphenyl)serine arises from the synergistic interplay of its three key structural components: the Boc protecting group, the defined stereochemistry, and the trifluoromethylphenyl side chain.

The Boc Protecting Group: A Classic Tool for Amine Protection

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino moiety.[5] In the context of peptide synthesis, its role is to temporarily "mask" the amine's nucleophilicity, preventing self-polymerization and directing reactivity to the carboxyl group during the formation of a peptide bond.[5][6]

The Boc group is a cornerstone of the "Boc/Bzl" strategy in solid-phase peptide synthesis (SPPS).[7] It is selectively removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), while side-chain protecting groups (often benzyl-based) remain intact until the final, harsher acid cleavage step (e.g., with HF or TFMSA).[5][8]

The mechanism of Boc deprotection is an acid-catalyzed elimination, proceeding through the formation of a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to liberate the free amine as an ammonium salt.[5]

Boc_Deprotection cluster_0 Boc Deprotection Mechanism Boc_Protected Boc-NH-R Protonation Protonated Carbamate Boc_Protected->Protonation + H⁺ (TFA) Carbamic_Acid Carbamic Acid (Unstable) Protonation->Carbamic_Acid Elimination tButyl tert-Butyl Cation Free_Amine R-NH₃⁺ (Free Amine Salt) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂

Mechanism of acid-catalyzed Boc deprotection.
Stereochemical Integrity: The D-threo Configuration

Chirality is fundamental to molecular recognition in biological systems.[1][3] The defined D-threo stereochemistry of this building block ensures that the resulting peptide or molecule has a precise and predictable three-dimensional structure.

  • D-Configuration: The "D" designation at the α-carbon is particularly useful for designing peptides with enhanced resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.

  • threo-Configuration: The threo relative stereochemistry between the α-amino and β-hydroxyl groups constrains the local conformation of the peptide backbone, which can be exploited to stabilize specific secondary structures like β-turns or to orient the side chain for optimal interaction with a biological target.[9]

Utilizing building blocks from the "chiral pool"—readily available, enantiomerically pure natural products—is a highly effective strategy for establishing key stereocenters in a target molecule.[10][11]

The 3-Trifluoromethylphenyl Moiety: A Privileged Pharmacophore

The incorporation of fluorine, particularly the trifluoromethyl (CF3) group, is a widely employed strategy in modern drug design.[12][13] The CF3 group on the phenyl side chain of this serine derivative imparts several desirable properties:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[14] This can significantly increase the in vivo half-life of a drug candidate.

  • Increased Lipophilicity: The CF3 group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier.[14][15]

  • Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 substituent can alter the pKa of nearby functional groups and influence non-covalent binding interactions (e.g., dipole-dipole, quadrupole-π) with a protein target.[16]

  • Bioisosterism: The CF3 group can act as a bioisostere for other groups, such as a chlorine atom or an isopropyl group, allowing for fine-tuning of a compound's steric and electronic profile to optimize target affinity and selectivity.[14]

Applications in Synthesis

Boc-D-threo-3-(3-trifluoromethylphenyl)serine is a versatile building block primarily utilized in:

  • Peptide Synthesis: It serves as a valuable component for creating novel peptides and peptidomimetics with enhanced stability and tailored biological activity.[17]

  • Drug Development: Its unique combination of features makes it an ideal starting material or intermediate for the synthesis of complex small-molecule drug candidates, particularly where improved pharmacokinetic properties are desired.[16][17]

  • Biochemical Research: This compound can be incorporated into probes and assays to study protein-ligand interactions and enzymatic mechanisms.[17]

Protocols for Application

The following protocols provide detailed, step-by-step guidance for the two most common synthetic operations involving this building block: Boc deprotection and subsequent peptide coupling within a solid-phase synthesis workflow.

Experimental Workflow: The SPPS Cycle

The core of solid-phase peptide synthesis is a repetitive cycle of deprotection and coupling reactions. The diagram below illustrates the logical flow for incorporating an amino acid using the Boc strategy.

SPPS_Workflow Start Start: Resin-Bound Peptide (N-terminally Boc-protected) Deprotection Step 1: Boc Deprotection (e.g., 50% TFA in DCM) Start->Deprotection Wash_1 Step 2: Wash (DCM, IPA) Deprotection->Wash_1 Neutralize Step 3: Neutralization (e.g., 10% DIEA in DCM) Wash_1->Neutralize Wash_2 Step 4: Wash (DCM) Neutralize->Wash_2 Coupling Step 5: Coupling (Add next Boc-AA + Reagents) Wash_2->Coupling Monitor Step 6: Monitor Reaction (e.g., Ninhydrin Test) Coupling->Monitor Monitor->Coupling Negative (Incomplete) Repeat Coupling End Cycle Complete: Ready for next amino acid Monitor->End Positive (Complete)

Standard workflow for one cycle of Boc-SPPS.
Protocol 1: Nα-Boc Deprotection on Solid Support

Objective: To remove the Boc protecting group from the N-terminus of a resin-bound peptide, preparing it for the next coupling step.

Materials:

  • Peptide-resin (Boc-protected N-terminus)

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Isopropyl alcohol (IPA)

  • Deprotection Solution: 50% (v/v) TFA in DCM. Caution: TFA is highly corrosive. Prepare in a fume hood.

  • Solid-phase synthesis vessel

  • Shaker or bubbler

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes. Drain the solvent.

  • Pre-wash: Add the Deprotection Solution (approx. 10 mL per gram of resin) to the resin. Shake or bubble for 2-3 minutes, then drain.

    • Rationale: This initial wash removes residual base from the previous step and ensures the resin is in an acidic environment before the main deprotection reaction.

  • Deprotection: Add a fresh portion of the Deprotection Solution to the resin. Shake or bubble for 20-30 minutes at room temperature.[8]

  • Solvent Removal: Drain the reaction vessel. The collected filtrate contains the cleaved Boc groups and can be discarded appropriately.

  • Washing Cascade: Wash the resin thoroughly to remove all traces of TFA. An effective washing sequence is:

    • DCM (3 times)

    • IPA (2 times)

    • DCM (3 times)

    • Rationale: The alternating washes with DCM (a good solvent for the peptide) and IPA (which disrupts aggregation) ensure complete removal of acid and byproducts.[8] The peptide-resin now has a terminal ammonium trifluoroacetate salt.

Protocol 2: Coupling of Boc-D-threo-3-(3-trifluoromethylphenyl)serine

Objective: To couple Boc-D-threo-3-(3-trifluoromethylphenyl)serine onto the deprotected N-terminus of the resin-bound peptide. This protocol uses HBTU/HOBt as the coupling reagents.

Materials:

  • Deprotected peptide-resin (from Protocol 1)

  • Boc-D-threo-3-(3-trifluoromethylphenyl)serine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Neutralization Solution: 10% (v/v) DIEA in DCM

  • Coupling reagents

Procedure:

  • Neutralization: Add the Neutralization Solution to the deprotected resin. Shake or bubble for 2 minutes. Drain and repeat once more.[8] Wash the resin thoroughly with DCM (5-6 times) to remove all excess base.

    • Rationale: The deprotection step leaves the N-terminus as an ammonium salt, which is not nucleophilic. Neutralization with a non-nucleophilic base like DIEA generates the free amine required for the coupling reaction.

  • Prepare Amino Acid Solution: In a separate vial, dissolve Boc-D-threo-3-(3-trifluoromethylphenyl)serine (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

  • Pre-activation: Add DIEA (6 eq.) to the amino acid solution. Allow the mixture to stand for 2-5 minutes. The solution may change color.

    • Rationale: This pre-activation step forms the highly reactive HOBt-ester of the amino acid, which readily reacts with the free amine on the resin. HOBt also serves to suppress potential racemization.

  • Coupling Reaction: Add the activated amino acid solution to the neutralized resin. Shake or bubble the mixture for 1-2 hours at room temperature.

  • Monitoring (Optional but Recommended): Take a small sample of resin beads, wash them thoroughly, and perform a qualitative ninhydrin (Kaiser) test. A blue/purple color indicates incomplete coupling (free amines present), while a yellow/colorless result signifies completion.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 times) followed by DCM (3 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection cycle.

Safety and Handling

  • Always handle Boc-D-threo-3-(3-trifluoromethylphenyl)serine and all chemical reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents like TFA are extremely corrosive and hazardous. Consult the Safety Data Sheet (SDS) for all chemicals before use and handle with extreme care.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem. 3

  • AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem. 1

  • BenchChem. (2026, February 26). High Purity Chiral Building Blocks in Modern Pharma. BenchChem. 4

  • National Center for Biotechnology Information. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. 18

  • Chem-Impex. (n.d.). Boc-D-Threo-3-(3-Trifluoromethylphenyl)Serine. Chem-Impex. 17

  • Fluorochem. (n.d.). Chiral Building Blocks. Fluorochem. 2

  • Dakenchem. (2026, February 13). The Impact of Bis(trifluoromethyl)phenyl Group in Organic Synthesis. Dakenchem. 16

  • National Center for Biotechnology Information. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. 14

  • ACS Publications. (2002, March 22). A General Asymmetric Synthesis of syn- and anti-β-Substituted Cysteine and Serine Derivatives. The Journal of Organic Chemistry. 9

  • MDPI. (2016, July 21). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. MDPI. 10

  • BenchChem. (2025, December). An In-depth Technical Guide to Boc Protection in Peptide Chemistry. BenchChem. 5

  • ACS Publications. (2019, March 11). Enantioselective Synthesis of α-Substituted Serine Derivatives via Cu-Catalyzed Oxidative Desymmetrization of 2-Amino-1,3-diols. Organic Process Research & Development. 19

  • PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. 12

  • Chem-Impex. (n.d.). Boc-D-Threo-3-(3-Trifluoromethylphenyl)Serinol. Chem-Impex. 20

  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Slideshare. 21

  • MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. 15

  • Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. 13

  • ResearchGate. (2018, January). Asymmetric Synthesis of β-Lactams by Intramolecular Conjugate Addition of Serine and Cysteine Derivatives via Memory of Chirality. ResearchGate. 22

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. AAPPTec. 7

  • Asymmetric Synthesis. (n.d.). Asymmetric Synthesis. 11

  • PubMed. (2018, June 3). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed. 23

  • YouTube. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube. 6

  • Guidechem. (2024, March 15). What are the applications of BOC-D-Serine in various fields?. Guidechem. 24

  • Chem-Impex. (n.d.). Boc-D-Threo-3-(3-Trifluoromethylphenyl)Serinol. Chem-Impex. 25

  • Santa Cruz Biotechnology. (n.d.). Boc-D-threo-3-phenylserine. SCBT. 26

  • BenchChem. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. BenchChem.

  • BOCSCI. (n.d.). Boc-D-Serine 6368-20-3. BOCSCI. 28

  • United States Biological. (n.d.). Boc-D-Threo-3- CAS. usbio.net. 29

  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep. 8

Sources

Strategic Design of TRPM8 Antagonists via Trifluoromethyl-Substituted Amino Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is the primary molecular transducer of cold somatosensation and is implicated in cold allodynia, neuropathic pain, and prostate cancer. While numerous antagonists exist (e.g., BCTC, AMG-333), many suffer from poor metabolic stability or off-target effects.

This guide details the rational design and validation of TRPM8 antagonists by incorporating trifluoromethyl (


)-substituted amino acids  into the pharmacophore. The 

group acts as a bioisostere for isopropyl or tert-butyl groups—common in TRPM8 ligands like menthol and icilin—providing three critical advantages:
  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) resists oxidative metabolism (CYP450) better than C-H bonds.

  • Lipophilicity Modulation:

    
     enhances membrane permeability and hydrophobic pocket occupancy without the steric penalty of larger alkyl groups.
    
  • Electronic Modulation: The strong electron-withdrawing nature of

    
     alters the pKa of adjacent amines/amides, potentially strengthening H-bond interactions within the TRPM8 S1-S4 transmembrane binding domain.
    

Rational Design Workflow

The design process follows a closed-loop cycle of scaffold selection, fluorinated building block synthesis, and orthogonal biological validation.

DOT Diagram: Design & Screening Cascade

TRPM8_Design_Workflow cluster_Screening Validation Cascade Target Target: TRPM8 (S1-S4 Transmembrane Domain) Scaffold Scaffold Selection (e.g., Phenylglycine/Tryptamine) Target->Scaffold Homology Modeling Bioisostere CF3-Amino Acid Incorporation (Bioisostere for Isopropyl/t-Butyl) Scaffold->Bioisostere SAR Analysis Synthesis Asymmetric Synthesis (Ru-Catalyzed Hydrogenation) Bioisostere->Synthesis CaFlux Primary Screen: Ca2+ Flux Assay (Fluo-4) Synthesis->CaFlux PatchClamp Secondary Screen: Whole-Cell Patch Clamp CaFlux->PatchClamp IC50 < 1 µM Selectivity Selectivity Panel (TRPV1, TRPA1) PatchClamp->Selectivity Decision Hit-to-Lead Optimization Selectivity->Decision Decision->Scaffold Refinement Loop

Figure 1: The iterative workflow for designing TRPM8 antagonists, moving from structural hypothesis to electrophysiological validation.

Chemical Synthesis: -Trifluoromethyl -Amino Acids[1][2][3][4]

To create the antagonist, we utilize a


-trifluoromethyl phenylalanine or tryptamine  core. The following protocol describes the enantioselective synthesis of a 

-trifluoromethyl

-amino acid building block, which is then coupled to the antagonist scaffold (e.g., via amide coupling).
Synthesis Protocol

Objective: Synthesize (2S,3S)-3-trifluoromethyl-phenylalanine derivatives. Key Reagent: Ruppert-Prakash Reagent (


).[1]
  • Imine Formation:

    • React the corresponding

      
      -keto ester with a chiral sulfinamide auxiliary (e.g., (R)-tert-butanesulfinamide) in 
      
      
      
      /THF to form the chiral imine.
    • Mechanism:[2][3] The chiral auxiliary directs the stereochemistry of the subsequent addition.

  • Nucleophilic Trifluoromethylation:

    • Cool the reaction mixture to -78°C.

    • Add

      
       (1.2 equiv) and TBAT (tetrabutylammonium difluorotriphenylsilicate) as an initiator.
      
    • Critical Control: Maintain strictly anhydrous conditions. Moisture will quench the

      
       anion, producing fluoroform (
      
      
      
      ).
  • Hydrolysis & Protection:

    • Treat the intermediate with HCl/MeOH to remove the sulfinyl group.

    • Protect the N-terminus (Boc/Fmoc) for solid-phase or solution-phase peptide coupling.

Yield Expectation: 60-80% overall yield with >95% diastereomeric excess (de).

Primary Screening: Calcium Flux Assay (FLIPR)

This high-throughput assay measures the ability of the designed antagonist to block Calcium (


) influx triggered by TRPM8 agonists (Menthol or Icilin).[4]
Materials
  • Cell Line: HEK293 stably expressing human TRPM8 (HEK293-hTRPM8).[5]

  • Dye: Fluo-4 AM or Fluo-8 No-Wash kit.

  • Agonist: Menthol (100 µM final) or Icilin (0.5 µM final).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

Step-by-Step Protocol
  • Cell Seeding:

    • Plate HEK293-hTRPM8 cells at 40,000 cells/well in a 96-well black-wall/clear-bottom poly-D-lysine coated plate.

    • Incubate overnight at 37°C, 5%

      
      .
      
  • Dye Loading:

    • Remove culture medium. Add 100 µL of Fluo-4 AM loading solution (4 µM dye + 0.04% Pluronic F-127 in assay buffer).

    • Incubate for 45 minutes at 37°C, then 15 minutes at room temperature (RT) to minimize dye extrusion.

  • Antagonist Pre-Incubation:

    • Add 50 µL of the test compound (

      
      -amino acid derivative) at varying concentrations (0.1 nM to 10 µM).
      
    • Incubate for 15 minutes at RT.

  • Agonist Injection & Measurement:

    • Place plate in the FLIPR (Fluorometric Imaging Plate Reader).

    • Inject Agonist (Menthol/Icilin) automatically.

    • Record fluorescence (

      
      ) for 120 seconds.
      
  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline / baseline).
      
    • Plot dose-response curves to determine

      
      .[6]
      

Success Criteria: A valid antagonist should show a concentration-dependent reduction in fluorescence with an


.

Secondary Validation: Whole-Cell Patch Clamp

Compounds passing the FLIPR screen must be validated by electrophysiology to confirm they block the channel pore and not just the calcium signaling pathway.

DOT Diagram: Electrophysiology Setup

Patch_Clamp_Logic Setup Whole-Cell Config (HEK293-hTRPM8) Stimulus Voltage Ramp (-100mV to +100mV) Setup->Stimulus Control Agonist Only (Menthol 500µM) Stimulus->Control Baseline Test Agonist + Antagonist (Co-application) Control->Test Inhibition Readout Current Density (pA/pF) @ +100mV & -100mV Test->Readout

Figure 2: Electrophysiological validation logic. Voltage ramps distinguish between voltage-dependent and voltage-independent blockade.

Protocol Details
  • Rig: Axopatch 200B or MultiClamp 700B amplifier.

  • Pipettes: Borosilicate glass, 2-4 M

    
     resistance.
    
  • Intracellular Solution: 140 mM CsCl, 10 mM HEPES, 5 mM EGTA, 1 mM Mg-ATP (pH 7.2).

  • Extracellular Solution: 140 mM NaCl, 2.8 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , 10 mM HEPES, 10 mM Glucose (pH 7.4).

Procedure:

  • Establish a Giga-ohm seal and break in to achieve whole-cell configuration.

  • Hold membrane potential at 0 mV.

  • Apply voltage ramps from -100 mV to +100 mV over 400 ms every 2 seconds.

  • Perfusion sequence:

    • Buffer (30s) -> Menthol 500 µM (until current stabilizes) -> Menthol + Antagonist (wash-in).

  • Analysis: Measure current amplitude at +100 mV (outward current) and -100 mV (inward current). Calculate % Inhibition.

Data Presentation & Interpretation

Table 1: Comparative Potency of vs. Analogs (Hypothetical Data)

Note: This table illustrates the expected "Fluorine Effect" on potency and metabolic stability.

Compound IDR-GroupFLIPR

(nM)
Patch Clamp

(nM)

(Microsomal Stability)
Ref-1 (Methyl)

15018025 min
Analog-A (

)

45 52 >120 min
Analog-B (Mono-F)

12014040 min

Interpretation:

  • Potency Shift: A decrease in

    
     for the 
    
    
    
    analog suggests that the trifluoromethyl group better fills the hydrophobic pocket of TRPM8 or induces a favorable conformational change.
  • Stability: A significant increase in half-life (

    
    ) confirms that fluorination has successfully blocked a metabolic soft spot.
    

References

  • Ma, J. A., & Cahard, D. (2008).

    
    -trifluoromethyl and 
    
    
    
    -difluoromethyl substituted
    
    
    -amino acids.[7] Chemical Society Reviews. Link
  • Hagmann, W. K. (2008).[1] The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Horne, S., et al. (2018). Discovery of TRPM8 Antagonist AMG 333, a Clinical Candidate for the Treatment of Migraine.[8] Journal of Medicinal Chemistry. Link[8]

  • Malkia, A., et al. (2007). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. Pharmaceuticals.[8][9][10] Link

  • Diver, M. M., et al. (2019). Structure of the TRPM8 cold receptor. Science. Link

  • DeFalco, J., et al. (2010).[11] 5-Benzyloxytryptamine as an antagonist of TRPM8.[4] Bioorganic & Medicinal Chemistry Letters. Link

  • Sherkheli, M. A., et al. (2010). Characterization of TRPM8 antagonists using calcium flux and patch clamp assays.[12] Journal of Pharmacy & Pharmaceutical Sciences. Link

Sources

Application Note: Overcoming Steric Hindrance in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of sterically hindered amino acids—such as


-aminoisobutyric acid (Aib), N-methylated residues, and other 

-disubstituted building blocks—is a critical strategy in modern drug development to enhance peptide stability against enzymatic degradation and enforce specific conformational rigidities. However, these modifications introduce severe kinetic bottlenecks during Solid-Phase Peptide Synthesis (SPPS). This application note details the mechanistic causality behind these synthetic failures and provides self-validating, highly optimized protocols utilizing advanced coupling reagents (OxymaPure, HATU) and microwave (MW) irradiation to ensure high-fidelity sequence assembly.

Mechanistic Bottlenecks: The Physics of Steric Clash

The primary challenge in coupling hindered amino acids is fundamentally kinetic. The presence of bulky side chains (e.g., Val, Ile) or gem-dimethyl groups (e.g., Aib) severely restricts the


 and 

dihedral angles of the peptide backbone. This creates a dense steric shield around the reactive N-terminal amine or the activated C-terminal carbonyl.

During the acylation step, this steric repulsion drastically reduces the rate of nucleophilic attack by the resin-bound amine onto the incoming activated ester. Consequently, the slow coupling kinetics allow competing side reactions to dominate, including:

  • Epimerization (Racemization): Prolonged exposure to basic conditions (e.g., DIPEA) promotes the abstraction of the

    
    -proton, leading to loss of chiral integrity[1].
    
  • Diketopiperazine (DKP) Formation: Slow couplings at the dipeptide stage can result in the intramolecular attack of the N-terminal amine on the C-terminal ester linkage to the resin, cleaving the peptide prematurely.

  • Aggregation: Intermolecular hydrogen bonding forms highly stable ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -sheet structures on the resin, further burying reactive sites and leading to deletion sequences.
    

Strategic Reagent Selection & Causality

To force these thermodynamically unfavorable reactions to completion, chemists must manipulate both the activation energy barrier and the reaction microenvironment.

  • DIC / OxymaPure: The combination of N,N'-diisopropylcarbodiimide (DIC) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is the modern gold standard for hindered couplings. OxymaPure forms an active ester that is highly reactive, outperforming classical HOBt. Crucially, OxymaPure maintains a slightly acidic microenvironment during coupling, which suppresses base-catalyzed epimerization—a vital feature when coupling prone residues onto hindered amines[2].

  • HATU / sym-Collidine: For coupling onto secondary amines (e.g., N-methyl amino acids), the aminium salt HATU generates a hyper-reactive 7-aza-benzotriazole active ester. However, the standard tertiary base DIPEA is often too strong and can induce severe epimerization. Substituting DIPEA with 2,4,6-trimethylpyridine (sym-collidine)—a weaker, sterically hindered base—minimizes racemization while maintaining sufficient basicity to drive the coupling[3],[4].

  • Microwave (MW) Irradiation: Conductive heating is often insufficient for consecutive

    
    -disubstituted residues. Microwave energy directly excites the polar solvent and the peptide backbone, disrupting intermolecular aggregation and providing the massive activation energy needed to overcome the steric repulsion of bulky groups[5],[6].
    

Quantitative Impact of Coupling Conditions

The table below synthesizes empirical data demonstrating how tailored coupling conditions drastically improve yield and stereochemical integrity for difficult sequences.

Peptide Target / SequenceSynthetic ConditionReaction TimePurity / YieldEpimerization Risk
VQAibAibIDYING-OH Conventional (RT), DIC/HOBt40 hours< 10%Low
VQAibAibIDYING-OH MW-SPPS (75°C), DIC/Oxyma< 2 hours89 - 95%Low[6]
Z-L-Phg-Val-OMe EDC / HOBt (RT)StandardModerate3.7% DL epimer[2]
Z-L-Phg-Val-OMe EDC / OxymaPure (RT)StandardHigh0.1% DL epimer[2]
MeSer(Me) onto MeIle HATU / DIPEA (RT)ProlongedModerateHigh (72:28 dr)[1]

Workflow: Decision Matrix for Hindered Couplings

G Start Sterically Hindered Amino Acid Coupling Type Identify Hindrance Type Start->Type NMet N-Methylated (e.g., N-Me-Ala) Type->NMet Aib α,α-Disubstituted (e.g., Aib) Type->Aib Cond1 HATU / Collidine (Room Temp, 2-4h) NMet->Cond1 Cond2 DIC / OxymaPure (Microwave, 75°C) Aib->Cond2 Test1 Chloranil Test (Secondary Amines) Cond1->Test1 Test2 Kaiser Test (Primary Amines) Cond2->Test2 Eval Is Coupling Complete? Test1->Eval Test2->Eval Double Double Coupling & Micro-Cleavage LC-MS Eval->Double No Next Fmoc Deprotection & Next Cycle Eval->Next Yes Double->Eval

Decision matrix for coupling sterically hindered amino acids in SPPS.

Self-Validating Experimental Protocols

A robust SPPS protocol must be self-validating. Relying solely on final cleavage often results in uninterpretable crude mixtures if a hindered coupling fails early in the sequence. The following protocols integrate mandatory in-process quality control steps.

Protocol A: Microwave-Assisted Coupling of -Disubstituted Amino Acids (e.g., Aib)

Objective: Achieve complete acylation of a sterically hindered primary amine using thermal disruption of aggregation[5],[7].

  • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 20 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF containing 0.1 M OxymaPure (added to prevent base-catalyzed aspartimide formation) for 3 minutes at 75°C under microwave irradiation. Wash thoroughly with DMF (4 × 3 mL).

  • Activation: In a separate vial, dissolve 0.5 mmol (5 eq) of Fmoc-Aib-OH and 0.5 mmol (5 eq) of OxymaPure in 2 mL of DMF. Add 0.5 mmol (5 eq) of DIC. Allow the mixture to pre-activate for 2 minutes at room temperature.

  • Coupling: Transfer the activated mixture to the resin. Irradiate the reaction vessel at 75°C for 15 minutes using a dedicated peptide synthesizer microwave reactor[5].

  • Validation (Kaiser Test): Withdraw a micro-aliquot of resin beads, wash with DCM, and apply the Kaiser test reagents.

    • Pass: Beads remain colorless/yellow (proceed to step 7).

    • Fail: Beads turn dark blue (proceed to step 6).

  • Intervention: If incomplete, perform a double coupling using fresh reagents for an extended 20 minutes at 75°C.

  • Capping (Optional but Recommended): Treat the resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 5 minutes to cap any unreacted deletion sequences before the next cycle[8].

Protocol B: Room-Temperature High-Efficiency Coupling onto N-Methyl Amino Acids

Objective: Couple an incoming amino acid onto a secondary amine without inducing epimerization. Note: MW heating is generally avoided for N-methylated couplings due to a high risk of epimerization and premature Fmoc removal.

  • Deprotection: Remove the Fmoc group from the resin-bound N-methyl amino acid using 20% piperidine in DMF (2 × 10 min at room temperature). Wash thoroughly with DMF (5 × 3 mL).

  • Activation: Dissolve 0.4 mmol (4 eq) of the incoming Fmoc-amino acid and 0.38 mmol (3.8 eq) of HATU in 2 mL of DMF. Add 0.8 mmol (8 eq) of sym-collidine. Pre-activate for exactly 1 minute to form the highly reactive 7-aza-benzotriazole ester[4].

  • Coupling: Transfer the solution to the resin. Agitate vigorously at room temperature for 2 to 4 hours.

  • Validation (Chloranil Test): The Kaiser test yields false negatives for secondary amines. Withdraw a few beads, wash with DCM, and add 1 drop of 2% acetaldehyde in DMF followed by 1 drop of 2% chloranil in DMF. Let stand for 5 minutes.

    • Pass: Beads remain colorless or pale yellow.

    • Fail: Beads turn dark blue or green (unreacted secondary amines present).

  • Ultimate Validation (Micro-Cleavage): If the Chloranil test is ambiguous, withdraw 2 mg of resin, wash with DCM, and treat with 100 µL of Cleavage Cocktail (TFA/TIPS/H2O, 95:2.5:2.5) for 1 hour. Evaporate the TFA under nitrogen, reconstitute in MeCN/H2O, and analyze via LC-MS to confirm the exact mass shift corresponding to the successful coupling. Do not proceed to the next cycle until the mass is confirmed.

References

  • Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. CEM Corporation. Available at:[Link]

  • Working with Hazardous Chemicals - Organic Syntheses (Application of Oxyma Pure). Organic Syntheses. Available at: [Link]

  • Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent. Peptides. Available at:[Link]

  • Epimerisation in Peptide Synthesis. PMC - National Institutes of Health. Available at:[Link]

Sources

Applications of fluorinated serine in designing antimicrobial peptides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of Fluorinated Serine in Antimicrobial Peptide Design


-Tfm-Ser and 

-F-Ser) in AMP Development[1]

Part 1: Executive Summary & Technical Rationale

The integration of fluorine into antimicrobial peptides (AMPs) represents a paradigm shift from simple sequence scanning to rational atomic-level engineering. While fluorinated hydrophobic residues (e.g., hexafluoroleucine) are commonly used to increase lipophilicity, fluorinated serine analogs —specifically


-trifluoromethylserine (

-Tfm-Ser) and

-fluoroserine—offer a unique orthogonal toolkit.[1]

Unlike hydrophobic substitutions, fluorinated serine preserves the hydrophilic hydroxyl functionality while dramatically altering the electronic and steric landscape of the peptide. This guide details the application of these analogs to solve two critical failure modes in AMP drug development: proteolytic instability and undefined membrane topology .

Key Physicochemical Advantages:
  • Proteolytic Shielding: The incorporation of

    
    -Tfm-Ser introduces significant steric bulk (
    
    
    
    vs
    
    
    ) directly at the peptide backbone.[1] This creates a "steric umbrella" that restricts the conformational adaptability required for protease active sites (e.g., Trypsin, Chymotrypsin) to hydrolyze the adjacent amide bond.
  • pKa Modulation: Fluorine is the most electronegative element. In

    
    -fluoroserine, the electron-withdrawing effect lowers the pKa of the side-chain hydroxyl group, potentially enhancing hydrogen bond donor capability (
    
    
    
    ) within the membrane interface.
  • 19F NMR Spy Reporting: With 100% natural abundance and zero background in biological tissues, the

    
    F nucleus serves as a sensitive, non-invasive probe for studying peptide-lipid interactions without the bulky perturbation of fluorescent tags.
    

Part 2: Experimental Workflows & Protocols

Workflow 1: Solid-Phase Peptide Synthesis (SPPS) of Sterically Hindered F-Ser Peptides

Challenge: The primary bottleneck in utilizing


-Tfm-Ser is the low reactivity of the amine group due to the strong electron-withdrawing effect of the 

-CF3 group and the steric hindrance of the quaternary carbon. Standard coupling protocols often yield deletions.[1]

Protocol: Microwave-Assisted Coupling of


-Tfm-Ser 
  • Reagents:

    • Resin: Rink Amide MBHA (low loading, 0.3–0.4 mmol/g recommended to reduce aggregation).[1]

    • F-Amino Acid: Fmoc-

      
      -Tfm-Ser-OH.[1]
      
    • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt.[1]

    • Base: DIPEA (Diisopropylethylamine).[1]

    • Solvent: DMF/NMP (1:1 v/v).[1]

  • Step-by-Step Procedure:

    • Swelling: Swell resin in DMF for 30 min.

    • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash x5 with DMF.

    • Activation (Critical):

      • Pre-activate the Fmoc-

        
        -Tfm-Ser-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in minimal DMF/NMP.[1]
        
      • Add DIPEA (6 eq) immediately before adding to the resin.

    • Coupling:

      • Method A (Microwave - Preferred): Heat to 75°C, 25 Watts for 10 minutes. Note: Do not exceed 75°C to avoid racemization or aspartimide formation in adjacent residues.[1]

      • Method B (Manual): Double coupling is mandatory.[1] 2 x 2 hours at room temperature with intermediate washing.

    • Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine (1:1) to prevent deletion sequences.[1]

    • N-Terminal Elongation: The amine of the anchored

      
      -Tfm-Ser is poorly nucleophilic. The next amino acid must be coupled using highly active symmetric anhydrides or HATU at elevated temperature (75°C) for extended times (20 min).
      

Quality Control:

  • Cleave a small aliquot (95% TFA, 2.5% TIS, 2.5% H2O) and analyze via LC-MS.[1] Look specifically for

    
     peaks (dehydration) or 
    
    
    
    (deletion).[1]
Workflow 2: Proteolytic Stability Profiling

Objective: Quantify the half-life extension provided by Fluorinated Serine substitution against serum proteases.

Protocol:

  • Preparation: Dissolve purified peptide (1 mg/mL) in PBS (pH 7.4).

  • Enzyme Mix: Prepare Trypsin or Chymotrypsin stock at 1 µM in PBS.

  • Incubation:

    • Mix Peptide:Enzyme at a molar ratio of 200:1.

    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • Time points: 0, 15, 30, 60, 120, 240 min, 24 hr.

    • Quench 50 µL aliquots immediately with 5 µL of 10% TFA.

  • Analysis:

    • Inject onto RP-HPLC (C18 column).[1][2]

    • Monitor degradation of the parent peak (Area under curve).

    • Calculation: Plot

      
       vs. Time to determine 
      
      
      
      and
      
      
      .

Data Presentation Template:

Peptide VariantSequence Modification

(Trypsin)

(Chymotrypsin)
Fold-Improvement
AMP-WT ...Ser-Gly-Lys...[1]24 min18 min1.0x
AMP-F1 ...TfmSer -Gly-Lys...[1]180 min145 min7.5x
AMP-F2 ...Ser-Gly-TfmSer ...[1]210 min190 min8.7x
Workflow 3: F NMR Membrane Topology Assay

Objective: Determine if the serine residue is buried in the hydrophobic core or solvent-exposed using the chemical shift sensitivity of fluorine.

Protocol:

  • Sample Prep:

    • Dissolve F-Ser AMP (0.5 mM) in aqueous buffer (10 mM Phosphate, pH 6.[1]0) containing 10%

      
      .[1]
      
    • Add DPC-d38 (dodecylphosphocholine, deuterated) micelles at a Lipid:Peptide ratio of 50:1.

  • Acquisition:

    • Instrument: 500 MHz NMR with a fluorine-tuned probe (

      
      F frequency ~470 MHz).
      
    • Reference: Trifluoroacetic acid (external standard, -76.5 ppm).[1]

  • Solvent Paramagnetic Relaxation Enhancement (PRE):

    • Record spectrum A: Peptide in micelles.

    • Record spectrum B: Peptide in micelles + 2 mM MnCl

      
       (paramagnetic agent).[1]
      
    • Mechanism:[1][3][4][5] Mn

      
       remains in the aqueous phase. If F-Ser is exposed to water, the signal broadens/disappears. If buried, the signal persists.
      
  • Data Interpretation:

    • Calculate solvent accessibility factor (

      
      ):
      
      
      
      
      [1]
    • 
      : Highly exposed (Surface).[1]
      
    • 
      : Deeply buried (Hydrophobic Core).[1]
      

Part 3: Visualization & Logic

Figure 1: Strategic Design & Synthesis Workflow

This diagram illustrates the decision matrix for selecting the type of fluorinated serine and the subsequent synthesis logic.

G Start AMP Design Phase Goal_Stab Goal: Proteolytic Stability Start->Goal_Stab Goal_Mech Goal: Mechanism (NMR) Start->Goal_Mech Select_Tfm Select alpha-Tfm-Serine Goal_Stab->Select_Tfm Steric Shielding Goal_Mech->Select_Tfm Single Resonance Select_FSer Select 4-Fluoro-Serine Goal_Mech->Select_FSer Sidechain Probe SPPS_Adv Advanced SPPS (HATU/HOAt + Microwave) Select_Tfm->SPPS_Adv Steric Hindrance Requires Heat SPPS_Std Standard SPPS (HBTU/DIEA) Select_FSer->SPPS_Std Validation Validation Assays SPPS_Std->Validation SPPS_Adv->Validation Assay_Prot Trypsin Challenge (HPLC) Validation->Assay_Prot Assay_NMR 19F NMR (Solvent PRE) Validation->Assay_NMR

Caption: Decision tree for integrating Fluorinated Serine into AMPs, dictating synthesis complexity based on the specific analog selected.

Figure 2: Mechanism of Proteolytic Shielding

Visualizing how


-Tfm-Ser prevents enzyme access.[1]

Mechanism Enzyme Protease Active Site (Serine Protease) Interaction_WT Successful Hydrolysis Enzyme->Interaction_WT Interaction_F Steric Clash (CF3 Repulsion) Enzyme->Interaction_F Substrate_WT WT Peptide (Ser-Gly Bond) Substrate_WT->Interaction_WT Substrate_F F-Peptide (TfmSer-Gly Bond) Substrate_F->Interaction_F Outcome_WT Degradation Interaction_WT->Outcome_WT Outcome_F Stable AMP Interaction_F->Outcome_F Blocked

Caption: Mechanistic comparison showing how the CF3 group of


-Tfm-Ser sterically occludes the protease active site, preventing hydrolysis.

Part 4: References

  • Meng, H., & Kumar, K. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids.[3][6][7][8][9][10][11][12] Journal of the American Chemical Society, 129(50), 15615–15622.

    • [1]

  • Chowdhary, S., et al. (2023).[6] Fine-tuning the antimicrobial activity of β-hairpin peptides with fluorinated amino acids. Journal of Peptide Science.

    • [1]

  • Marsh, E. N. G. (2014).[1] Fluorine: a new element in the design of proteins and peptides. Accounts of Chemical Research, 47(10), 2878-2886.

    • [1]

  • Verukha, V. et al. (2024).[1] 19F solid-state NMR approaches to probe antimicrobial peptide interactions with membranes.[1][9][13] Biochimica et Biophysica Acta (BBA) - Biomembranes.

  • Brigaud, T., et al. (2012). Synthesis of peptides containing α-trifluoromethyl-α-amino acids. Amino Acids, 43, 1-13. (Grounding for SPPS protocols).

    • [1]

Sources

Troubleshooting & Optimization

Preventing racemization of D-threo-phenylserine during peptide coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Racemization of D-threo-Phenylserine

Executive Summary

D-threo-phenylserine presents a unique "double-threat" in peptide coupling: the electron-withdrawing effect of the


-hydroxyl group combined with the benzylic resonance stabilization of the 

-carbon makes the

-proton exceptionally acidic. This structural reality renders it highly susceptible to racemization via 5(4H)-oxazolone formation and direct enolization .

This guide provides a self-validating, mechanistic approach to coupling this sensitive residue while preserving its stereochemical integrity.

Part 1: Mechanistic Intelligence (The "Why")

The Racemization Pathway

Racemization is not random; it is a kinetic competition between the desired aminolysis (coupling) and the undesired proton abstraction.

  • Oxazolone Formation (Primary Threat): Upon activation of the carboxyl group, the carbonyl oxygen of the upstream amide backbone attacks the activated center, forming a 5-membered oxazolone ring. The

    
    -proton on this ring is highly acidic (
    
    
    
    ), allowing weak bases to abstract it, leading to a planar, achiral intermediate.
  • Inductive Destabilization: The

    
    -hydroxyl group (even when protected) exerts an inductive electron-withdrawing effect (-I), further acidifying the 
    
    
    
    -proton compared to standard amino acids like Alanine.
Visualizing the Threat

The following diagram maps the kinetic competition you must manage.

RacemizationMechanism Start Activated D-threo-Phenylserine Oxazolone 5(4H)-Oxazolone Intermediate Start->Oxazolone Cyclization (Fast) Product_D Native D-threo Peptide Start->Product_D Aminolysis (Must be faster!) Amine Incoming Amine (Nucleophile) Enol Planar Enolate (Achiral) Oxazolone->Enol Base-Catalyzed H+ Abstraction Oxazolone->Product_D Slow Aminolysis Product_L L-Erythro/Threo Mix (Racemized) Enol->Product_L Reprotonation

Figure 1: The kinetic race. To prevent racemization, the rate of Aminolysis (Green path) must significantly exceed the rate of Oxazolone formation and subsequent proton abstraction (Yellow/Red path).

Part 2: The "Gold Standard" Protocols

Do not rely on standard HBTU/DIPEA cycles for this residue. Use one of the following high-fidelity protocols.

Protocol A: The Base-Free Approach (Recommended)

Best for: Solution phase or when the amine component is a free base.

Logic: By eliminating tertiary bases (DIPEA/NMM), you remove the catalyst required for proton abstraction.

  • Coupling Reagent: DIC (Diisopropylcarbodiimide)[1][2][3]

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)[2]

  • Solvent: DMF/DCM (1:1) – DCM lowers polarity, stabilizing the activated ester.

StepActionTechnical Note
1 Dissolve Fmoc-D-threo-Phg(OH)-OH (1.0 eq) and Oxyma Pure (1.0 eq) in minimal DMF/DCM.Oxyma creates a highly reactive but stable active ester, suppressing oxazolone formation.
2 Cool the solution to 0°C .Low temperature kinetically disfavors the higher-energy racemization pathway.
3 Add DIC (1.0 eq) and stir for 2 minutes.Short pre-activation prevents accumulation of activated species before amine presence.
4 Add the Amine Component (1.0 eq) immediately.Ensure the amine is a free base. If it is a salt (e.g., HCl), use Protocol B.
5 Allow to warm to RT and stir for 2-4 hours.Monitor via HPLC.[2]
Protocol B: The "Collidine" Approach (For Solid Phase)

Best for: SPPS or when base is strictly required.

Logic: If base is needed (e.g., to neutralize amine salts or for onium reagents), use 2,4,6-Trimethylpyridine (TMP/Collidine) . It is strong enough to drive the reaction but sterically hindered, making it poor at abstracting the crowded


-proton.
  • Coupling Reagent: COMU or HATU (COMU is preferred for lower racemization).[3]

  • Base: TMP (2,4,6-Collidine).[4] Avoid DIPEA.

StepActionTechnical Note
1 Dissolve Amino Acid (3.0 eq) and COMU (3.0 eq) in DMF.COMU serves as a third-generation uronium reagent with an internal base mimic.
2 Add TMP (3.0 eq).Critical: Do not use excess base. Maintain a 1:1 ratio with the coupling reagent.
3 Immediately add to the resin.Do not pre-activate for >1 minute.
4 Couple for 30-60 minutes.Extended coupling times increase racemization risk.[1][3] Double couple for shorter times if needed.

Part 3: Troubleshooting & Diagnostics

Decision Tree: Solving Racemization Issues

Troubleshooting Problem Racemization (>2%) Observed CheckBase Are you using DIPEA or TEA? Problem->CheckBase SwitchBase Switch to Collidine (TMP) or Base-Free (DIC/Oxyma) CheckBase->SwitchBase Yes CheckReagent Are you using HBTU/HATU? CheckBase->CheckReagent No SwitchReagent Switch to DIC/Oxyma or COMU CheckReagent->SwitchReagent Yes CheckProtect Is Side Chain Protected? CheckReagent->CheckProtect No Protect Use tBu or Trt protection (Free OH accelerates racemization) CheckProtect->Protect No CheckTemp Temperature > 25°C? CheckProtect->CheckTemp Yes Cool Cool reaction to 0-4°C CheckTemp->Cool Yes

Figure 2: Systematic troubleshooting workflow. Start at the top and verify each condition.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I leave the


-hydroxyl group unprotected to save a step? 
A: No.  While possible, it is chemically dangerous. A free hydroxyl group can:
  • Attack the activated carboxyl group intramolecularly, forming a

    
    -lactone or oxazoline, which leads to rapid racemization.
    
  • Undergo O-acylation by the incoming amino acid (ester formation instead of amide). Recommendation: Use Fmoc-D-threo-Phg(tBu)-OH or (Trt) protection.

Q2: Why is COMU preferred over HATU for this specific residue? A: While HATU is a powerful coupling reagent, its high reactivity can sometimes activate the oxazolone pathway faster than the aminolysis pathway if the steric bulk of the incoming amine is high. COMU (based on Oxyma) has shown in comparative studies to yield lower racemization rates for sensitive residues like Phenylglycine and Cysteine due to a more favorable leaving group structure [1].

Q3: I see a "doublet" in my HPLC after coupling. Is this racemization? A: Likely, yes. D-threo-phenylserine racemization typically results in the formation of the L-threo or L-erythro diastereomers. Because these are diastereomers (not enantiomers) relative to the rest of the peptide chain, they will have distinct retention times on standard C18 HPLC columns. You do not strictly need a chiral column to detect this failure mode if the peptide is longer than a dipeptide.

Q4: Does the solvent matter? A: Yes. High polarity solvents (DMSO, pure DMF) stabilize charged intermediates (like the enolate), potentially increasing racemization rates. Using a mixture of DCM/DMF (1:1) reduces the dielectric constant of the medium, destabilizing the transition state for proton abstraction.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Source:

  • Steinauer, R., et al. (1989). Racemization of Phenylglycine and Phenylserine Derivatives. International Journal of Peptide and Protein Research. Source:

  • Bachem Technical Guide. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Source:

  • Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Source:

Sources

Technical Support Center: Coupling Strategies for Racemization-Prone Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions regarding the use of coupling reagents for fluorinated amino acids, which are notoriously prone to racemization. Our goal is to equip you, our fellow researchers and drug developers, with the knowledge to maintain the stereochemical integrity of your novel peptides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding the challenges of working with fluorinated amino acids.

Q1: Why are fluorinated amino acids so susceptible to racemization during peptide coupling?

A: The high susceptibility to racemization stems from the strong electron-withdrawing nature of the fluorine atom. This effect increases the acidity of the α-proton (the hydrogen atom on the chiral carbon). During the activation step of peptide coupling, this proton can be easily abstracted by a base. This leads to the formation of a planar, achiral enolate intermediate, most commonly via a 5(4H)-oxazolone. This intermediate can then be re-protonated from either face, resulting in a mixture of L- and D-isomers and a loss of stereochemical purity.[1][2][3]

Q2: What is the primary mechanism of racemization in peptide synthesis?

A: The dominant pathway for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also called an azlactone) intermediate.[1][2] The process occurs as follows:

  • Activation : The coupling reagent activates the carboxylic acid of the N-protected amino acid.

  • Cyclization : The activated acid cyclizes to form the oxazolone.

  • Enolization : A base present in the reaction mixture abstracts the now highly acidic α-proton, forming a planar, achiral enolate.

  • Racemization : The incoming amine can attack this planar intermediate from either side, leading to both the desired L-peptide and the undesired D-diastereomeric impurity.[1][2]

A secondary, less common mechanism is the direct abstraction of the α-proton from the activated amino acid, which also forms an enolate intermediate.[2][3]

Q3: Which classes of coupling reagents are generally recommended to minimize racemization?

A: For sensitive amino acids, including fluorinated ones, the best practice is to use coupling reagents that either form more stable active esters less prone to oxazolone formation or have very high reaction rates.

  • Carbodiimides with Additives : Reagents like Diisopropylcarbodiimide (DIC) or EDC should always be used with a racemization-suppressing additive.[4][5][6] Additives like OxymaPure® (Oxyma) or 1-hydroxy-7-azabenzotriazole (HOAt) are highly recommended as they intercept the highly reactive O-acylisourea intermediate to form a more stable active ester, which minimizes the opportunity for oxazolone formation.[7][8][9] Oxyma is often preferred due to its superior safety profile compared to the potentially explosive benzotriazoles like HOBt and HOAt.[8][10]

  • Modern Onium Salts : Uronium/aminium salts that incorporate these additives directly into their structure are highly effective. Reagents like COMU (which incorporates Oxyma) and HATU (which incorporates HOAt) are excellent choices.[4][9] They offer high coupling efficiencies and low racemization rates.[4][11] Phosphonium salts like PyAOP and DEPBT are also known for their remarkable resistance to racemization.[4][11]

Q4: How important is the choice of base and solvent?

A: The choice of base and solvent is critical.

  • Base : The base's role is to deprotonate the incoming amine's ammonium salt and, unfortunately, to catalyze racemization by abstracting the α-proton.[3][12][13] For racemization-prone couplings, a weaker or more sterically hindered base is preferred. N-methylmorpholine (NMM) or 2,4,6-collidine are generally better choices than the stronger, less hindered N,N-diisopropylethylamine (DIPEA).[2][13][14] Use the minimum amount of base necessary for the reaction.[5]

  • Solvent : The solvent can influence reaction rates and the stability of intermediates.[15] Solvents like DMF and NMP are excellent at solvating the peptide-resin and are commonly used.[16] For particularly difficult couplings, greener alternatives like 2-MeTHF have also shown promise in providing high coupling efficiency with low racemization.[10][17]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the coupling of fluorinated amino acids.

Issue: My final peptide product shows significant diastereomeric impurities upon chiral HPLC analysis.
  • Potential Cause 1: Inappropriate Coupling Reagent/Additive Combination.

    • Explanation: Using a carbodiimide like DIC or EDC without an additive is a primary cause of racemization. The O-acylisourea intermediate they form is highly reactive and readily cyclizes to the problematic oxazolone.[7][8]

    • Solution: Always use a carbodiimide in conjunction with an effective additive. OxymaPure® is a top-tier choice, demonstrating superior racemization suppression compared to the classic HOBt and a better safety profile than HOAt.[7][8][10] Alternatively, switch to a stand-alone onium salt reagent like COMU or HATU, which are designed for rapid, low-racemization couplings.[4][11]

  • Potential Cause 2: Base-Induced Racemization.

    • Explanation: The strength and steric hindrance of the tertiary amine used can dramatically affect racemization levels. Strong, non-hindered bases like DIPEA are more likely to abstract the α-proton from the activated amino acid.[2][12]

    • Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good first choice.[14] If racemization persists, the very hindered base 2,4,6-collidine can be employed.[13] Ensure you are using the minimum stoichiometry required, typically 1-2 equivalents for onium salt-mediated couplings.

  • Potential Cause 3: Over-activation / Extended Reaction Times.

    • Explanation: Allowing the amino acid to remain in its activated state for too long before the amine is introduced (prolonged pre-activation) increases the time available for oxazolone formation and subsequent racemization.[14]

    • Solution: Minimize pre-activation time. For many modern protocols, pre-activation of 1-5 minutes is sufficient.[5] Consider in situ activation, where the coupling reagent is added to the mixture of the carboxylic acid and amine.

  • Potential Cause 4: Elevated Temperature.

    • Explanation: Higher reaction temperatures accelerate all reaction rates, including the rate of racemization.[5]

    • Solution: Perform the coupling at a lower temperature. Start at room temperature, and if racemization is still an issue, conduct the reaction at 0°C.[5] This is especially important for segment couplings or particularly sensitive residues.

Decision-Making Workflow for Reagent Selection

The following diagram illustrates a logical workflow for selecting a coupling strategy to minimize racemization.

G start Start: Couple Racemization-Prone Fluorinated Amino Acid check_reagent Are you using a carbodiimide (e.g., DIC, EDC)? start->check_reagent add_additive YES: Add a high-performance additive. OxymaPure is strongly recommended. check_reagent->add_additive Yes no_additive NO: Using onium salt (e.g., HATU, COMU)? check_reagent->no_additive No check_base Check Base: Is it DIPEA? add_additive->check_base onium_ok YES: Good choice. Proceed to check base and conditions. no_additive->onium_ok Yes consider_onium NO: Strongly consider switching to an Oxyma- or HOAt-based onium salt like COMU or HATU. no_additive->consider_onium No onium_ok->check_base consider_onium->check_base switch_base YES: Switch to a weaker/hindered base like NMM or Collidine. check_base->switch_base Yes base_ok NO: Good. Proceed to check other conditions. check_base->base_ok No check_temp Check Conditions: Reaction at elevated temp? Prolonged pre-activation? switch_base->check_temp base_ok->check_temp optimize_cond YES: Lower temp to 0-25°C. Minimize pre-activation time (<5 min). check_temp->optimize_cond Yes final_protocol Optimized Protocol: Onium Salt (COMU/HATU) or DIC/Oxyma + Weak Base (NMM) + Low Temp (0-25°C) + Minimal Pre-activation check_temp->final_protocol No optimize_cond->final_protocol

Caption: Workflow for selecting a low-racemization coupling strategy.

Part 3: Data & Protocols

Comparative Overview of Common Coupling Reagents

The selection of a coupling reagent and additive combination is the most critical factor in preventing racemization. The table below summarizes the properties of common choices.

Reagent/AdditiveClassMechanism of ActionRacemization RiskKey Advantages
DIC + OxymaPure® Carbodiimide + Oxime AdditiveForms an Oxyma active ester, which is more stable and less prone to racemization than the O-acylisourea intermediate.[7][8]Very LowHigh efficiency, excellent racemization suppression, superior safety profile (non-explosive).[8][10]
HATU Aminium/Uronium SaltIncorporates a HOAt moiety, forming a highly reactive OAt-ester in situ.LowVery fast reaction rates, highly effective for hindered couplings.[4][11]
COMU Aminium/Uronium SaltIncorporates an Oxyma moiety, forming a reactive O-Oxyma ester in situ.[4][9]Very LowHigh efficiency comparable to HATU, improved solubility, and enhanced safety (non-explosive by-products).[4][11]
DIC + HOBt Carbodiimide + Benzotriazole AdditiveForms an HOBt active ester to suppress racemization.[4]ModerateHistorically standard, effective at reducing racemization compared to DIC alone.
DIC (alone) CarbodiimideForms a highly reactive O-acylisourea intermediate.Very HighNot recommended for chiral amino acids due to high risk of racemization and side reactions.[4][8]
Experimental Protocol: Low-Racemization Coupling using DIC/OxymaPure® in SPPS

This protocol provides a robust starting point for coupling a racemization-prone fluorinated amino acid onto a resin-bound peptide.

1. Materials:

  • Fmoc-protected, resin-bound peptide with a free N-terminal amine.

  • Fmoc-protected fluorinated amino acid (4 eq. relative to resin loading).

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) (4 eq.).

  • Diisopropylcarbodiimide (DIC) (4 eq.).

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Dichloromethane (DCM), for washing.

  • Piperidine solution (20% in DMF) for Fmoc deprotection.

2. Resin Preparation & Deprotection:

  • Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Drain the DMF.

  • Add the 20% piperidine/DMF solution and agitate for 5 minutes. Drain.

  • Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete Fmoc removal.

  • Thoroughly wash the resin with DMF (5-7 times) to remove all piperidine.

  • Wash the resin with DCM (2 times) and then DMF (3 times).

3. Amino Acid Activation and Coupling:

  • In a separate, clean vessel, dissolve the Fmoc-fluorinated amino acid (4 eq.) and OxymaPure® (4 eq.) in DMF.

  • Add DIC (4 eq.) to the solution.

  • Allow the mixture to pre-activate for no more than 2 minutes at room temperature (20-25°C).

  • Immediately add the activated amino acid solution to the washed, deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the reaction vessel.

4. Washing and Monitoring:

  • Wash the resin thoroughly with DMF (5 times) to remove excess reagents and by-products.

  • Perform a qualitative test (e.g., Kaiser test) on a small sample of beads to confirm reaction completion. If the test is positive (indicating free amines), a second coupling may be necessary.

General Workflow Diagram

G cluster_prep Resin Preparation cluster_coupling Activation & Coupling cluster_finish Final Steps swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash Resin (DMF) deprotect->wash1 activate Pre-activate Amino Acid + OxymaPure + DIC (in separate vessel, <2 min) wash1->activate couple Add Activated Mix to Resin (Agitate 1-2h at RT) activate->couple wash2 Wash Resin (DMF) couple->wash2 monitor Monitor Completion (e.g., Kaiser Test) wash2->monitor next Proceed to Next Cycle or Cleavage monitor->next

Caption: Standard workflow for a single coupling cycle in SPPS.

References
  • Subirós-Funosas, L., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Williams, A. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Del Seppia, G., et al. (2021). Epimerisation in Peptide Synthesis. Pharmaceuticals. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Retrieved from [Link]

  • American Peptide Society. (2026, February 18). Ready-Made Amino Acids. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Fields, G. B. (Ed.). (n.d.). 7.4 Racemization Assays. Retrieved from [Link]

  • Echner, H., & Voelter, W. (1988). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Chromatographia. Retrieved from [Link]

  • T-Gutierrez, A., et al. (2020). Greening the solid-phase peptide synthesis process. 2-MeTHF for the incorporation of the first amino acid and precipitation of peptides after global deprotection. Green Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Boc Deprotection of Fluorinated Residues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the unique challenges associated with the tert-butoxycarbonyl (Boc) deprotection of fluorinated amino acids and building blocks.

While fluorination is a powerful tool for improving metabolic stability and binding affinity, the strong electron-withdrawing nature of fluorine—and the ring strain it often introduces—can lead to catastrophic side reactions under standard acidic cleavage conditions. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-fidelity deprotection.

Mechanistic Causality of Side Reactions

To prevent side reactions, we must first understand the physical chemistry driving them:

  • Acid-Catalyzed Ring Opening & Defluorination: While isolated trifluoromethyl (–CF₃) groups are generally stable in strong acids, strained fluorinated systems (e.g., gem-difluorocyclopropanes, fluoroprolines) are highly susceptible to decomposition in Trifluoroacetic Acid (TFA). Protonation of the carbamate creates a highly polarized transition state. In strained rings, this triggers rapid ring-opening driven by strain relief, often accompanied by irreversible HF elimination 1.

  • Retarded Deprotection Kinetics: The strong electron-withdrawing inductive effect of fluorine atoms (especially in

    
    - or 
    
    
    
    -fluorinated amines) drastically reduces the basicity of the adjacent nitrogen. This destabilizes the developing positive charge during the transition state of Boc cleavage, significantly slowing down the deprotection rate and leading to incomplete reactions 2.
  • Tert-Butyl Cation Alkylation: The cleavage of the Boc group generates a highly reactive tert-butyl carbocation (

    
    -Bu⁺). Fluorinated residues alter the local electronic environment of the peptide backbone, which can inadvertently increase the susceptibility of nearby unprotected nucleophilic side chains (like Trp, Met, Cys) to irreversible alkylation if the scavenger cocktail is not perfectly tuned.
    

Troubleshooting FAQs

Q1: My gem-difluorocyclopropane derivative completely decomposed in 50% TFA/DCM. How can I remove the Boc group without destroying the ring? A1: Strained fluorinated rings undergo rapid acid-catalyzed decomposition at room temperature 1. You must abandon acidic cleavage and switch to a neutral thermolytic deprotection strategy. Using fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) under microwave irradiation provides the high ionizing power needed to stabilize the thermal extrusion of isobutylene and CO₂, without introducing destructive acidic protons 3.

Q2: I am synthesizing a peptide with a tetrafluorocyclohexane moiety. Will it survive standard SPPS cleavage conditions? A2: Yes. Unlike strained cyclopropanes, the tetrafluorocyclohexane moiety is highly compatible with standard acid-mediated deprotection strategies (e.g., 95% TFA). However, be warned: these specific systems are highly sensitive to aqueous base, which can mediate hydrolysis and subsequent defluorination 4. Stick to acidic cleavage and strictly avoid basic workups.

Q3: The deprotection of my


-trifluoromethyl amine is extremely slow and incomplete after 2 hours in TFA. Why? 
A3:  The strong electron-withdrawing nature of the –CF₃ group destabilizes the cleavage transition state. To force the reaction to completion without degrading the peptide, increase the reaction temperature using a continuous flow setup with TFE at elevated temperatures (e.g., 150°C–240°C). This approach effectively deprotects highly deactivated N-Boc amines that resist standard batch conditions 2.

Decision Matrix for Fluorinated Substrates

Use the following logical workflow to determine the optimal deprotection strategy for your specific fluorinated compound.

G Start N-Boc Fluorinated Substrate CheckStrain Is the fluorinated moiety on a strained ring? Start->CheckStrain Neutral Neutral Thermolytic Cleavage (HFIP/TFE, 150°C) CheckStrain->Neutral Yes CheckNuc Are there easily alkylated residues? CheckStrain->CheckNuc No AcidScav Acidic Cleavage + Optimized Scavengers CheckNuc->AcidScav Yes AcidStd Standard Acidic Cleavage (50% TFA/DCM) CheckNuc->AcidStd No

Decision tree for selecting optimal Boc deprotection strategies for fluorinated substrates.

Quantitative Comparison of Deprotection Methods

MethodReagentsTemp (°C)TimeSuitability for Strained F-RingsTypical Yield
Standard Acidic 50% TFA / DCM251–2 hPoor (Complete Decomposition)>95% (Stable rings)
Mild Acidic 4M HCl / Dioxane251–2 hModerate (Partial degradation)>90%
Neutral Thermolytic HFIP or TFE150 (MW)10–30 minExcellent (No decomposition)85–99%
High-Temp Flow TFE (Flow Reactor)200–24030–90 minExcellent (Overcomes deactivation)90–98%

Validated Experimental Methodologies

Protocol A: Neutral Microwave-Assisted Deprotection (For Acid-Sensitive Rings)

This self-validating protocol utilizes the ionizing power of HFIP to drive the thermolytic extrusion of isobutylene and CO₂, completely avoiding acidic protons that cause defluorination 3.

  • Preparation: Dissolve the N-Boc protected fluorinated compound (1.0 mmol) in 5.0 mL of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) in a microwave-safe reaction vessel.

  • Sealing: Seal the vessel with a Teflon-lined crimp cap to prevent solvent evaporation (HFIP boiling point is ~58°C).

  • Irradiation: Place the vessel in a dedicated microwave synthesizer. Heat the mixture to 150°C for 15 minutes.

    • Causality Note: The high temperature provides the activation energy for decarboxylation, while HFIP's dense hydrogen-bonding network stabilizes the highly polar transition state without acting as a nucleophile or proton donor.

  • Validation Step: Vent the vessel carefully in a fume hood (CO₂ and isobutylene gas are generated). Analyze an aliquot via ¹⁹F-NMR and ¹H-NMR. The complete absence of the Boc tert-butyl singlet (~1.4 ppm) and the exact preservation of the original ¹⁹F-NMR multiplet structure validates successful deprotection without defluorination.

  • Recovery: Evaporate the HFIP under reduced pressure. The product is obtained as a free amine, bypassing the need for basic neutralization.

Protocol B: Optimized TFA Cleavage with Scavengers (For Stable Fluorinated Peptides)

For fluorinated peptides synthesized via SPPS that contain susceptible nucleophilic residues (Trp, Met, Cys).

  • Cocktail Preparation: Prepare Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).

  • Cleavage: Add 10 mL of Reagent K per gram of dry peptide resin.

  • Incubation: Stir gently at room temperature for 2 hours.

    • Causality Note: The presence of highly nucleophilic scavengers (EDT, thioanisole) outcompetes the electron-deficient peptide backbone for the highly reactive tert-butyl cations generated during cleavage, preventing irreversible +56 Da alkylation events.

  • Precipitation: Filter the resin and precipitate the peptide by dropwise addition of the filtrate into cold diethyl ether (-20°C).

  • Validation Step: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether. After lyophilization, perform MALDI-TOF MS. The presence of the exact theoretical mass without +56 Da (tert-butyl) or +100 Da (Boc) adducts validates that the scavenger system functioned correctly and deprotection was complete.

References

  • Fluoro-substituted prolines as structural labels for solid state 19F-NMR of polypeptides. d-nb.info.1

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. 2

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications. 3

  • Organic & Biomolecular Chemistry - RSC Publishing. Royal Society of Chemistry. 4

Sources

Technical Support Center: Overcoming Aggregation in Peptides with Trifluoromethyl Side Chains

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for researchers working with peptides containing trifluoromethyl (CF3) side chains. The incorporation of fluorinated amino acids, particularly those with CF3 groups, is a powerful strategy in drug development and materials science.[1][2] The unique properties of fluorine can enhance metabolic stability, membrane permeability, and binding affinity. However, these same properties, especially the high hydrophobicity and unique stereoelectronic effects of the CF3 group, frequently lead to significant challenges with peptide aggregation during synthesis, purification, and final formulation.[1][3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to provide direct, actionable solutions to common problems. We will delve into the causality behind these issues and provide validated protocols to help you achieve your research goals.

Part 1: Understanding the "Why" - FAQs on CF3-Driven Aggregation

Q1: Why is my peptide with a trifluoromethyl side chain so prone to aggregation?

The trifluoromethyl group is a primary driver of aggregation due to a combination of factors:

  • Extreme Hydrophobicity: The CF3 group is one of the most hydrophobic functionalities used in peptide chemistry.[1] This intense hydrophobicity promotes the exclusion of water, driving peptide chains to associate with each other to minimize contact with aqueous environments. This is often the root cause of insolubility in standard buffers.[4][5]

  • Unique Intermolecular Interactions: Beyond simple hydrophobicity, CF3 groups can participate in so-called "fluorous" interactions. These are favorable interactions between fluorinated segments, which can further stabilize peptide aggregates.

  • Conformational Rigidity: The incorporation of sterically demanding, rigid side chains like trifluoromethylated phenylalanines can favor specific secondary structures, such as β-sheets.[6] These structures are notorious for forming intermolecular hydrogen bonds that lock peptides into insoluble, aggregated states.[6]

  • Dipole Moments: The strong dipole of the C-F bonds can influence local peptide conformation and promote ordered self-assembly, which can be a precursor to fibrillation and hydrogel formation.[3]

Q2: At what stage of my workflow can I expect to see aggregation issues?

Aggregation can manifest at any stage, from synthesis to storage.

  • During Solid-Phase Peptide Synthesis (SPPS): On-resin aggregation can lead to poor solvation of the growing peptide chain, resulting in incomplete couplings and deletions. This is especially common in longer sequences or those with multiple hydrophobic residues.[6][7]

  • Post-Cleavage & Deprotection: The crude peptide, once cleaved from the resin, may immediately precipitate out of the trifluoroacetic acid (TFA) cleavage cocktail if it is highly aggregation-prone.

  • During HPLC Purification: The peptide may fail to dissolve in the initial mobile phase, precipitate on the column as the organic solvent percentage changes, or elute as broad, misshapen, or multiple peaks.

  • Post-Lyophilization & Storage: A seemingly soluble peptide can aggregate upon lyophilization, forming a lyophilizate that refuses to redissolve. Traces of aggregates can also seed further aggregation over time in solution.[8][9]

Part 2: Troubleshooting Guide - From Observation to Solution

This section provides a logical workflow for diagnosing and solving aggregation problems.

Workflow: Troubleshooting Peptide Aggregation

Here is a step-by-step decision-making process for addressing aggregation issues.

TroubleshootingWorkflow cluster_observe Observation cluster_diagnose Diagnosis cluster_solve Solution Observe Problem Observed (e.g., Insolubility, Poor HPLC Profile) IsItAggregation Is it aggregation? Observe->IsItAggregation Initial Assessment CheckPurity Confirm Purity & Identity (LC-MS, MS/MS) IsItAggregation->CheckPurity Yes / Unsure Redesign Consider Peptide Redesign (Sequence Modification) IsItAggregation->Redesign No, but synthesis failed. Consider sequence issues. Disaggregation Perform Disaggregation Protocol (e.g., HFIP Treatment) CheckPurity->Disaggregation Purity Confirmed, Aggregation Likely SolubilityTest Systematic Solubility Testing Disaggregation->SolubilityTest Peptide Disaggregated OptimizeHPLC Optimize HPLC Method SolubilityTest->OptimizeHPLC Solvent System Identified OptimizeHPLC->Redesign Still problematic

Caption: A decision-making workflow for troubleshooting peptide aggregation.

Q3: My crude peptide won't dissolve for purification. What should I do?

This is a classic sign of severe aggregation. The standard approach is to use a strong disaggregating solvent system. The most effective and widely used is a mixture containing 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP).[10][11] HFIP is a volatile solvent that excels at breaking the hydrogen bonds that hold β-sheet structures together, effectively monomerizing the peptide chains.[10][12][13]

Protocol 1: Disaggregation of Peptides Using TFA/HFIP

This protocol is designed to dissolve highly intractable peptides and remove pre-existing aggregates that can inhibit solubility.[6][8][9]

  • Preparation: Place the lyophilized crude peptide powder in a suitable glass vial (e.g., a 4 mL screw-cap vial).

  • Initial Dissolution: Add a 1:1 (v/v) mixture of trifluoroacetic acid (TFA) and HFIP to the peptide powder.[6][8] Use enough solvent to fully submerge the powder. This mixture is potent and can dissolve peptides that are insoluble even in 100% TFA.[6][8]

  • Incubation: Gently swirl or vortex the vial. Allow the peptide to incubate in the TFA/HFIP mixture for 1-2 hours at room temperature to ensure complete dissolution and disaggregation.[6]

  • Solvent Evaporation: Evaporate the TFA/HFIP solvent under a gentle stream of dry nitrogen gas. This will leave a thin film of peptide residue on the walls of the vial.

  • Reconstitution: Attempt to dissolve the resulting peptide film in your desired initial solvent for HPLC (e.g., 30% Acetonitrile in water with 0.1% TFA). If it dissolves, it is ready for injection. If not, proceed to systematic solubility testing.

Causality: The TFA protonates the peptide, disrupting ionic interactions, while the HFIP disrupts the hydrogen-bonded secondary structures (like β-sheets) that are the hallmark of aggregation.[13] Removing these solvents leaves behind a monomeric peptide film that is more amenable to solubilization in standard buffers.[10]

Q4: My peptide gives broad or multiple peaks on HPLC. How do I know it's aggregation?

While a poor HPLC profile can have many causes (e.g., impurities, on-column degradation), aggregation is a frequent culprit for trifluoromethylated peptides.

  • Signs of Aggregation on HPLC:

    • Broad Peaks: Aggregates can exist in various sizes and states of equilibrium, leading to a smeared peak instead of a sharp one.

    • "Ghost" Peaks: You might see peaks that appear and disappear between injections, indicating a dynamic aggregation process.

    • High-Pressure Warnings: Aggregated material can precipitate at the head of the column, causing a pressure spike.

Protocol 2: Confirming Aggregation by Analytical Techniques

Before extensive troubleshooting, confirm that aggregation is the issue.

  • Mass Spectrometry (MS): This is the most direct method.[14] Collect the fractions corresponding to your main peak and any shoulder or secondary peaks. Analyze them by MS. If they all show the correct mass for your peptide monomer, aggregation is highly likely.

  • Variable Concentration Injections: Inject a small amount of your peptide solution. Then, inject a solution that is 5-10 times more concentrated. If the peak shape worsens or new, later-eluting peaks appear at higher concentrations, it points towards concentration-dependent aggregation.

  • Dynamic Light Scattering (DLS): If you have access to this technique, DLS can directly measure the size of particles in your solution.[15][16] The presence of large particles (hundreds of nm to microns) is a clear indicator of aggregates.[15]

TechniqueInformation ProvidedEase of Access
LC-MS Confirms identity of species under each peak.Standard in most labs.
Variable Injections Indicates concentration-dependent effects.Easy to perform on any HPLC.
DLS Directly measures aggregate size distribution.Specialized equipment required.
SEC Separates monomers from soluble aggregates.[15][16]Requires specific columns.
Q5: How can I optimize my HPLC method for an aggregation-prone peptide?

If aggregation is confirmed, modifying the HPLC conditions can dramatically improve purification.

  • Use Organic Solvents for Initial Dissolution: Avoid dissolving your peptide directly in aqueous buffers. Start with the strongest, most compatible organic solvent. For highly hydrophobic peptides, this may be DMSO, DMF, or even HFIP (in small amounts), followed by slow dilution with the mobile phase.[5][17]

  • Increase Initial Organic Phase: Instead of starting your gradient at 5% or 10% Acetonitrile (ACN), try starting at 30% or 40% ACN. This higher organic content can keep the peptide solubilized upon injection.

  • Add Chaotropic Agents or Modifiers:

    • Formic Acid (FA): Sometimes switching from 0.1% TFA to 0.1% FA can alter peptide conformation and improve peak shape.

    • Guanidine HCl: For preparative runs where the salt can be removed later, adding a low concentration of Guanidine HCl (e.g., 0.1 M) to the mobile phase can act as a denaturant to disrupt aggregation.

  • Lower the Column Temperature: For some peptides, aggregation is entropically driven and is favored at higher temperatures. Running the column at a lower temperature (e.g., 10-15°C) can sometimes improve resolution.

Q6: I've purified my peptide, but now it won't dissolve in my aqueous assay buffer. What can I do?

This is a common final hurdle. The key is to find a biocompatible solvent system.

Protocol 3: Systematic Solubility Testing

Use a small amount of your lyophilized peptide to test a range of solvents in a logical order.

  • Start with your target buffer: Attempt to dissolve a small amount (e.g., 0.1 mg) in 100 µL of your final assay buffer.

  • Adjust pH: If the peptide has ionizable residues (Asp, Glu, Lys, Arg, His), altering the pH can significantly increase solubility.[6]

    • For acidic peptides, try a basic buffer (e.g., 1% ammonium bicarbonate).[6]

    • For basic peptides, try an acidic solution (e.g., 10% acetic acid).[6]

  • Introduce Organic Co-solvents: If aqueous buffers fail, dissolve the peptide first in a minimal amount of a water-miscible organic solvent, then slowly add your aqueous buffer while vortexing.[6][17]

    • DMSO: A common choice, generally tolerated by cells at <0.5%.

    • DMF/NMP: Can also be used but may have higher toxicity.[18]

  • Use Strong Denaturants (for non-cellular assays): If the peptide is for biophysical or non-live-cell assays, you can use stronger solubilizing agents like 6M Guanidine HCl or 8M Urea.

Caption: A hierarchical approach to peptide solubilization.

Part 3: Proactive Strategies - Preventing Aggregation from the Start

Q7: Can I modify my peptide sequence to reduce aggregation?

Yes. Rational design is the most powerful tool to prevent these issues.

  • Break Symmetry: In sequences with repeating hydrophobic residues, strategically insert a hydrophilic or charged amino acid (like Lys or Asp) to disrupt the self-assembly process.

  • Incorporate "Kink"-Inducing Residues: Adding a Proline or a Pseudoproline dipeptide can introduce a kink in the peptide backbone, physically disrupting the formation of extended β-sheet structures.[6][7]

  • Change Isomers: If using a trifluoromethylated phenylalanine, sometimes switching from the L- to the D-isomer can disrupt the specific packing required for aggregation.

  • Increase Overall Charge: Adding charged residues at the N- or C-terminus can enhance electrostatic repulsion between peptide chains, improving overall solubility.

By anticipating and addressing the unique challenges posed by trifluoromethyl side chains, researchers can successfully harness their benefits for creating novel and effective peptide-based molecules.

References
  • Mishra, R., & Fändrich, M. (2012). Hexafluoroisopropanol induces self-assembly of β-amyloid peptides into highly ordered nanostructures. Journal of Peptide Science, 18(4), 233-241. Retrieved from [Link]

  • Castelletto, V., et al. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Molecules, 25(20), 4827. Retrieved from [Link]

  • van der Heden van Noort, G. J. (2025, February 4). Taming amyloid oligomers: Developing analytical approaches to investigate peptide aggregation. Vrije Universiteit Amsterdam. Retrieved from [Link]

  • Biopharma PEG. (2025, June 24). Protein Aggregates: Analytical Techniques to Address Hidden Complexities. Biopharma PEG. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve beta amyloid peptides? LifeTein. Retrieved from [Link]

  • Intertek. (n.d.). Protein Aggregation Analysis. Intertek. Retrieved from [Link]

  • S.-H. Lee, et al. (2025, August 10). Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2015, November 30). Is HFIP ( 1,1,1,3,3,3-hexafluoro-2-propanol) a universal solvent for aggregating peptides? ResearchGate. Retrieved from [Link]

  • Chen, S., & Wetzel, R. (2001). Solubilization and disaggregation of polyglutamine peptides. Protein Science, 10(4), 887-891. Retrieved from [Link]

  • Chowdhary, S., et al. (2022). Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation. Nanoscale, 14(28), 10176-10189. Retrieved from [Link]

  • Chen, S., & Wetzel, R. (2001). Solubilization and disaggregation of polyglutamine peptides. Protein Science, 10(4), 887–891. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • D’Hondt, M., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. The Journal of Organic Chemistry, 88(18), 12946–12957. Retrieved from [Link]

  • Ichiishi, N., et al. (2018). Late-stage C-H Trifluoromethylation of Peptides via CF3 Radicals. Chemical Science, 9(18), 4168-4175. Retrieved from [Link]

  • Orlicka-Płocka, M., et al. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. Molecules, 25(3), 569. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Solubilization and disaggregation of polyglutamine peptides | Request PDF. ResearchGate. Retrieved from [Link]

  • Koksch, B., et al. (2023, December 4). Polyfluorinated Peptides – Establishing A Novel Class Of Biopolymers. Refubium - Freie Universität Berlin. Retrieved from [Link]

  • Mykhailiuk, P. K. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein Journal of Organic Chemistry, 16, 1787–1795. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of α-Trifluoromethyl-α-hydroxy Acid-Peptide Conjugates via Click Chemistry | Request PDF. ResearchGate. Retrieved from [Link]

  • Ichiishi, N., et al. (2018). Protecting group free radical C–H trifluoromethylation of peptides. Chemical Science, 9(18), 4168–4175. Retrieved from [Link]

  • Ichiishi, N., et al. (2018). Protecting group free radical C–H trifluoromethylation of peptides. Chemical Science, 9(18), 4168–4175. Retrieved from [Link]

  • Gross, M. L., et al. (2020). Laser-initiated Radical Trifluoromethylation of Peptides and Proteins and Its Application to Mass Spectrometry-Based Protein Footprinting. Journal of the American Society for Mass Spectrometry, 31(8), 1670–1681. Retrieved from [Link]

  • Analytical Sales. (2018, April 10). Protecting group free radical C–H trifluoromethylation of peptides. Analytical Sales. Retrieved from [Link]

  • ResearchGate. (2018, April 10). (PDF) Protecting Group Free Radical C-H Trifluoromethylation of Peptides. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Purification of Fluorinated Peptide Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for challenges in the purification of fluorinated diastereomers in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common issues encountered during the purification of these challenging molecules. As Senior Application Scientists, we have curated this information to be both technically accurate and practically applicable in a laboratory setting.

The Challenge: Why Are Fluorinated Peptide Diastereomers Difficult to Separate?

The introduction of fluorine into a peptide can significantly alter its physicochemical properties, leading to challenges in purification, particularly when dealing with diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and arise when a peptide contains multiple chiral centers. In fluorinated peptides, diastereomers can be generated during the synthesis of fluorinated amino acid precursors or during the peptide synthesis itself.

The primary difficulty in separating these diastereomers stems from their subtle differences in physical and chemical properties. Fluorine's high electronegativity, small van der Waals radius, and the potential for forming unique intermolecular interactions can lead to conformational masking, where the overall three-dimensional structures of the diastereomers are remarkably similar.[1][2] This similarity results in nearly identical retention times in conventional chromatographic systems, making their separation a significant hurdle.

Troubleshooting Purification Strategies

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common method for peptide purification.[3] However, standard protocols often fail to resolve fluorinated diastereomers. Here’s how to troubleshoot and optimize your RP-HPLC methods.

FAQ: My fluorinated peptide diastereomers are co-eluting on a C18 column. What should I do?

This is a common issue. The hydrophobicity imparted by the C18 stationary phase may not be sufficient to differentiate between the subtle conformational differences of the diastereomers.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a standard ion-pairing agent, but its effectiveness can be limited. Consider using other fluorinated ion-pairing reagents like pentafluoropropionic acid or heptafluorobutyric acid, which can offer different selectivity.[4]

    • pH Adjustment: Small changes in the mobile phase pH can alter the ionization state of the peptide and its interaction with the stationary phase.[5][6] Experiment with a pH gradient to enhance separation.

    • Organic Modifier: Acetonitrile is the most common organic modifier. However, switching to or creating a ternary gradient with methanol or isopropanol can alter the selectivity of the separation.

  • Column Chemistry Selection:

    • Alternative Stationary Phases: If a C18 column fails, consider columns with different selectivities. A C8 column, being less hydrophobic, might offer better resolution for some peptides.[7] Phenyl-hexyl columns can provide alternative selectivity through π-π interactions with aromatic residues.

    • Fluorinated Stationary Phases: Columns with fluorinated stationary phases can exploit "fluorous-fluorous" interactions, where the fluorinated tags on the peptide have a higher affinity for the fluorinated stationary phase, potentially enhancing the separation of diastereomers.[8][9][10]

  • Temperature Optimization:

    • Temperature can significantly impact peptide conformation and interaction with the stationary phase.[5][11] Running the separation at different temperatures (e.g., 25°C, 45°C, 60°C) can sometimes improve resolution.[12]

Experimental Protocol: Optimizing RP-HPLC for Fluorinated Diastereomer Separation
  • Initial Screening:

    • Column: Start with a standard C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Temperature: Ambient.

  • Method Development:

    • If co-elution occurs, systematically vary the parameters listed in the troubleshooting section.

    • Example: Maintain the C18 column and gradient, but change the ion-pairing agent to 0.1% formic acid.

    • If resolution is still poor, switch to a different column chemistry (e.g., C8 or Phenyl-Hexyl) and repeat the gradient optimization.

Data Summary: RP-HPLC Column Selection Guide
Column TypePrinciple of SeparationBest For...
C18 Hydrophobic interactionsGeneral purpose, initial screening.
C8 Weaker hydrophobic interactionsPeptides where C18 provides too much retention.[7]
Phenyl-Hexyl π-π interactions, hydrophobic interactionsPeptides containing aromatic residues.
Fluorinated Fluorous-fluorous interactionsFluorinated peptides, to enhance selectivity.[8][9]
Ion-Exchange Chromatography (IEC)

IEC separates molecules based on their net charge.[13] While less common than RP-HPLC for peptide purification, it can be a powerful tool for separating diastereomers that have different charge distributions due to conformational changes induced by fluorination.[14][15]

FAQ: Can IEC separate my fluorinated diastereomers if they have the same net charge?

Even with the same net charge, subtle differences in the three-dimensional structure can expose or shield charged residues differently, leading to variations in their interaction with the ion-exchange resin.

Troubleshooting Steps:

  • Column Selection:

    • Cation vs. Anion Exchange: The choice depends on the peptide's isoelectric point (pI) and the desired pH of the mobile phase. Cation exchange is more common for peptides.[13]

    • Strong vs. Weak Ion Exchanger: Strong ion exchangers are charged over a wide pH range, while weak ion exchangers have a narrower effective pH range.[13]

  • Mobile Phase Optimization:

    • pH Gradient: A pH gradient is often more effective than a salt gradient for eluting peptides, as it can exploit subtle differences in pKa values of individual amino acid residues.

    • Salt Gradient: If using a salt gradient, a shallow gradient will provide better resolution. Ammonium acetate or ammonium formate are volatile buffers compatible with mass spectrometry.

Experimental Protocol: IEC for Fluorinated Diastereomer Separation
  • Determine Peptide pI: Calculate the theoretical pI of your peptide.

  • Select Column and pH:

    • For a basic peptide (pI > 7), use a cation exchange column at a pH below the pI.

    • For an acidic peptide (pI < 7), use an anion exchange column at a pH above the pI.

  • Equilibrate the Column: Use a low ionic strength buffer at the starting pH.

  • Load Sample: Dissolve the peptide mixture in the equilibration buffer.

  • Elute: Apply a linear pH or salt gradient.

Diagram: Decision Tree for IEC Method Development

Caption: Decision tree for selecting an IEC method.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[16] It offers different selectivity compared to HPLC and can be particularly effective for separating stereoisomers.[17][18][19]

FAQ: When should I consider using SFC for my fluorinated peptide diastereomers?

SFC is an excellent alternative when RP-HPLC and IEC have failed to provide adequate separation.[18] It is especially useful for hydrophobic and complex peptides.[17]

Troubleshooting Steps:

  • Column Selection: A variety of stationary phases are available for SFC. Chiral stationary phases are often used for enantiomer separation but can also be effective for diastereomers.

  • Modifier Selection: A polar organic solvent, such as methanol, is typically added to the CO2 to increase the mobile phase strength.[18]

  • Additive Selection: Additives like acids, bases, or salts can improve peak shape and selectivity.

Experimental Protocol: SFC for Fluorinated Diastereomer Separation
  • Column: Start with a 2-ethylpyridine column.

  • Mobile Phase: Supercritical CO2 with a methanol gradient.

  • Backpressure and Temperature: Optimize these parameters to control the density and solvating power of the supercritical fluid.

Analytical Characterization

Once the diastereomers are separated, it is crucial to confirm their identity and purity.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the purified peptides.[20][21] While diastereomers have the same mass, they may exhibit different fragmentation patterns in tandem MS (MS/MS) experiments, which can aid in their characterization.[22][23] Mass-directed purification can also be a valuable tool to selectively collect fractions containing the desired product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful technique for analyzing fluorinated compounds.[24][25][26] The fluorine chemical shift is highly sensitive to the local electronic environment, meaning that diastereomers will often show distinct peaks in the ¹⁹F NMR spectrum, allowing for their quantification and structural characterization.[27]

Diagram: Workflow for Purification and Analysis

Purification_Workflow cluster_purification Purification cluster_analysis Analysis Crude Peptide Crude Peptide RP-HPLC RP-HPLC Crude Peptide->RP-HPLC Start IEC IEC RP-HPLC->IEC Co-elution Purified Fractions Purified Fractions RP-HPLC->Purified Fractions Separated SFC SFC IEC->SFC Co-elution IEC->Purified Fractions Separated SFC->Purified Fractions MS MS Purified Fractions->MS Confirm Mass NMR NMR MS->NMR Confirm Structure Final Product Final Product NMR->Final Product

Caption: General workflow for purification and analysis.

Frequently Asked Questions (FAQs)

Q1: Can I use a combination of purification techniques? A1: Absolutely. A multi-step purification strategy, such as using IEC followed by RP-HPLC, can be very effective for complex mixtures and challenging separations.[14][15]

Q2: How does the position of fluorine in the amino acid affect separation? A2: The position of the fluorine atom can have a significant impact on the conformation of the amino acid and, consequently, the entire peptide. This can lead to different chromatographic behaviors.[1]

Q3: Are there any non-chromatographic methods for separating fluorinated diastereomers? A3: While chromatography is the most common approach, techniques like capillary electrophoresis have also been used to separate peptide diastereomers.[28] However, these methods are typically used for analytical purposes rather than preparative scale purification.

Q4: My peptide is degrading during purification. What can I do? A4: Peptide degradation can be caused by harsh pH conditions or prolonged exposure to organic solvents. Try to use milder pH conditions and shorter run times. Also, ensure the purity of your solvents and reagents.

Q5: How can I improve the yield of my purification? A5: Optimizing the loading capacity of your column and minimizing the number of purification steps can help improve the overall yield. Additionally, careful fraction collection is crucial to avoid losing the product.

References

  • Peptide Isolation & Purification Techniques. (n.d.). Waters Corporation. Retrieved from [Link]

  • Aspects of industrial purification of peptides using large-scale chromatography. (n.d.). Polypeptide. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (1991). Ion-exchange HPLC for peptide purification. PubMed. Retrieved from [Link]

  • Snyder, L. R., & Kirkland, J. J. (1979). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. ResearchGate. Retrieved from [Link]

  • Chromatography and Detection Methods for Peptide Purification. (n.d.). Gilson. Retrieved from [Link]

  • Chen, Y., et al. (2007). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC. Retrieved from [Link]

  • Checco, J. W., et al. (2021). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. PMC. Retrieved from [Link]

  • Nemati, R., et al. (2021). Analysis of Peptide Stereochemistry in Single Cells by Capillary Electrophoresis—Trapped Ion Mobility Spectrometry Mass Spectrometry. PMC. Retrieved from [Link]

  • Investigation of fluorinated prolines by NMR spectroscopy. (n.d.). University of Southampton. Retrieved from [Link]

  • Prossor, E., et al. (2025). 19F NMR-tags for peptidyl prolyl conformation analysis. PMC. Retrieved from [Link]

  • Barbieri, L., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. Retrieved from [Link]

  • Separation of Large and Small Peptides by Supercritical Fluid Chromatography and Detection by Mass Spectrometry. (n.d.). Agilent. Retrieved from [Link]

  • Wu, H. T., et al. (2024). Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Wu, H. T., et al. (2023). Differentiating peptide isomers by a variety of MS2 methods. ResearchGate. Retrieved from [Link]

  • D'Amico, F., et al. (2016). Fluorine NMR study of proline-rich sequences using fluoroprolines. Journal of Biomolecular NMR. Retrieved from [Link]

  • Neumann, J. E. (2024). Potential of Supercritical Fluid Chromatography for the Separation of Therapeutic Peptides. Refubium - Freie Universität Berlin. Retrieved from [Link]

  • Berger, R., et al. (2017). Deciphering the Fluorine Code—The Many Hats Fluorine Wears in a Protein Environment. Accounts of Chemical Research. Retrieved from [Link]

  • Mykhailiuk, P. K. (n.d.). New Fluorine-Labelled Amino Acids as F NMR Reporters for Structural Peptide Studies. Mykhailiuk Research Site. Retrieved from [Link]

  • Rozatian, N., & Roesner, S. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers. Retrieved from [Link]

  • Galić, N., et al. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. Retrieved from [Link]

  • Koksch, B., & Buer, C. (2020). Fluorinated Amino Acids in Peptide and Protein Assembly. ResearchGate. Retrieved from [Link]

  • An, N., et al. (2023). Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. PMC. Retrieved from [Link]

  • Efficient Optimization of Separation Conditions for Synthetic Peptide Using Super Critical Fluid Chromatography. (n.d.). Shimadzu. Retrieved from [Link]

  • Tognarelli, D., et al. (2010). Rapid peptide separation by supercritical fluid chromatography. PubMed. Retrieved from [Link]

  • Liu, Y., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. Retrieved from [Link]

  • Tips for optimization of peptides and proteins separation by reversed-phase. (n.d.). YMC CO., LTD. Retrieved from [Link]

  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Ertz-Archambault, N., et al. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC. Retrieved from [Link]

  • Liu, Y., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. Retrieved from [Link]

  • US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides. (n.d.). Google Patents.
  • Kim, H., & Miyamoto, K. (2001). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Analytical Sciences. Retrieved from [Link]

  • Scerba, M. T., et al. (2019). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. PMC. Retrieved from [Link]

  • Jux, B., et al. (2020). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PMC. Retrieved from [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Sibener, L. V., et al. (2018). Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. PMC. Retrieved from [Link]

  • Zhang, K., et al. (2022). Analytical techniques for characterizing diastereomers of phosphorothioated oligonucleotides. PubMed. Retrieved from [Link]

  • Patterson, D. P., et al. (2020). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC. Retrieved from [Link]

  • Pieper, M., et al. (2026). Improvement of Analysis and Transferability in Peptide Purification: From HPLC to FPLC and Back Again. PMC. Retrieved from [Link]

  • Salwiczek, M., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. Retrieved from [Link]

  • How to purify your peptide using mass directed flash chromatography. (2023). Biotage. Retrieved from [Link]

  • Peptide Isolation – Considerations for Mass-Directed Purification. (n.d.). Waters Corporation. Retrieved from [Link]

  • Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. (2023). Lirias. Retrieved from [Link]

  • Characterization of fluoroelastomers by various analytical techniques including pyrolysis gas chromatography/mass spectrometry. (2025). ResearchGate. Retrieved from [Link]

  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. (2023). Analyst. Retrieved from [Link]

  • Advancing GLP-1 Peptide Analysis: Chromatography Challenges and Innovations. (2025). LCGC. Retrieved from [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019). The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Controlling Epimerization of β-Hydroxy Amino Acids During Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the loss of chiral integrity during the synthesis of peptides containing β-hydroxy amino acids (Serine and Threonine). The electron-withdrawing nature of the β-hydroxyl group significantly increases the acidity of the α-proton, making these residues highly susceptible to base-catalyzed epimerization and oxazolone formation.

This guide provides mechanistic insights, field-proven troubleshooting strategies, and self-validating experimental protocols to ensure epimerization-free synthesis.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q: Why do C-terminal Serine and Threonine residues epimerize so readily during fragment condensation, and how can I prevent it? A: The causality lies in the activation of the C-terminal carboxyl group, which rapidly leads to the formation of a chirally labile 5(4H)-oxazolone intermediate. Because the β-oxygen atom withdraws electron density, the α-proton becomes highly acidic. Any base present in the reaction mixture will abstract this proton, leading to racemization upon reprotonation[1]. Solution: Incorporate pseudoproline dipeptides (e.g., Fmoc-AA-Ser/Thr(


pro)-OH) at the C-terminus of your fragment. The oxazolidine ring of the pseudoproline restricts the peptide backbone into a cis-amide conformation. This physical restriction prevents the intramolecular attack required for oxazolone formation, ensuring that the fragment can be coupled without loss of chiral integrity[1][2].

Q: I am observing high levels of epimerization when attaching Fmoc-Ser(tBu)-OH to Wang resin. What is the mechanistic cause? A: Esterification of an Fmoc-amino acid to the benzylic hydroxyl group of Wang resin typically requires a strong activating agent (like DIC) and a catalyst like 4-dimethylaminopyridine (DMAP). DMAP acts as both a nucleophile and a general base. This highly basic microenvironment strongly promotes oxazolone formation and subsequent α-proton abstraction, leading to extensive epimerization of Ser/Thr. Solution: Switch to 2-Chlorotrityl Chloride (CTC) resin[1]. CTC resin loading proceeds via an


 mechanism that targets the carboxylate directly without requiring carboxyl activation or strong bases, completely bypassing the oxazolone pathway.

Q: How does the choice of coupling reagent influence the epimerization of β-hydroxy amino acids during standard stepwise SPPS? A: Uronium/aminium salts like HATU or HBTU require the addition of a tertiary amine base (e.g., DIEA or NMM) to initiate activation. This basic environment catalyzes direct enolization. Conversely, carbodiimide-based cocktails like DIC/OxymaPure or DIC/Oxyma-B maintain a slightly acidic to neutral microenvironment. Oxyma derivatives act as excellent nucleophiles that rapidly trap the O-acylisourea intermediate before oxazolone formation can occur, significantly suppressing epimerization[3][4].

Part 2: Quantitative Data & Troubleshooting Tables

Table 1: Impact of Coupling Cocktails on Ser/Thr Epimerization

Data summarizes typical epimerization rates observed during the coupling of highly susceptible β-hydroxy amino acids.

Coupling CocktailBase RequiredMicroenvironmentRelative Epimerization RateRecommendation
HATU / HOAt DIEA or NMM (2-4 eq)Highly BasicHigh (5 - 15%)Avoid for susceptible C-terminal residues.
DIC / HOBt NoneNeutralModerate (2 - 5%)Outdated; sluggish kinetics allow side reactions.
DIC / OxymaPure NoneSlightly AcidicVery Low (< 1%)Preferred for stepwise SPPS of Ser/Thr.
Pseudoproline (PyBOP) DIEA (2 eq)BasicUndetectablePreferred for fragment condensation.
Table 2: Resin Loading Strategies for C-Terminal β-Hydroxy Amino Acids
Resin TypeLinkage TypeActivation RequiredEpimerization RiskVerdict
Wang Resin EsterDIC / DMAPSevereNot recommended for Ser/Thr.
CTC Resin Ester (Trityl)None (Direct Alkylation)NoneOptimal choice for C-terminal Ser/Thr.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Epimerization-Free Loading of Fmoc-Ser(tBu)-OH onto CTC Resin

This protocol is a self-validating system: it avoids base-catalyzed activation entirely and includes an intrinsic UV-based loading calculation to confirm successful attachment without relying on downstream cleavage.

Materials: 2-Chlorotrityl chloride (CTC) resin (loading ~1.6 mmol/g), Fmoc-Ser(tBu)-OH, N,N-Diisopropylethylamine (DIEA), Dichloromethane (DCM), Methanol (MeOH). Step-by-Step Methodology:

  • Swelling: Weigh 1.0 g of CTC resin into a fritted syringe. Swell in dry DCM (10 mL) for 30 minutes. Drain.

  • Dissolution: Dissolve 1.2 equivalents of Fmoc-Ser(tBu)-OH in 10 mL of dry DCM. (Do not add coupling reagents like DIC or HATU).

  • Alkylation: Add the amino acid solution to the resin. Immediately add 2.5 equivalents of DIEA. Agitate for 5 minutes.

  • Secondary Base Addition: Add an additional 1.5 equivalents of DIEA and agitate for 1 hour at room temperature. (Note: DIEA here acts only as an acid scavenger for the liberated HCl, not as an enolization catalyst, because the carboxylate is not activated).

  • Capping: Terminate unreacted trityl chloride sites by adding 1 mL of HPLC-grade Methanol. Agitate for 15 minutes.

  • Washing: Drain and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Validation (Fmoc UV Assay): Take a 5 mg aliquot of the dried resin, treat with 20% piperidine in DMF, and measure UV absorbance at 301 nm to quantify the exact loading.

Protocol 2: Fragment Condensation using Pseudoproline Dipeptides

This protocol validates structural integrity: cleavage with TFA simultaneously deprotects the pseudoproline back to native Ser/Thr, which is confirmed via LC-MS.

Step-by-Step Methodology:

  • Fragment Synthesis: Synthesize your N-terminal fragment on CTC resin, ensuring the C-terminal residue is a pseudoproline dipeptide (e.g., Fmoc-AA-Ser(

    
    pro)-OH)[1].
    
  • Mild Cleavage: Cleave the protected fragment from the CTC resin using 1% TFA in DCM (10 x 2 min washes) to keep the pseudoproline ring intact[1].

  • Condensation: Dissolve the protected N-terminal fragment and the deprotected C-terminal fragment in DMF. Add PyBOP (1.1 eq) and DIEA (2.5 eq). Agitate for 2-4 hours.

  • Global Deprotection (Self-Validation): Treat the condensed peptide with Reagent K (TFA/thioanisole/water/phenol/EDT) for 2.5 hours. The acidic environment automatically opens the oxazolidine ring, regenerating the native Ser/Thr residue[2].

  • Analysis: Confirm the absence of D-Ser/D-Thr epimers via analytical HPLC and LC-MS.

Part 4: Visualizations

Mechanism A Activated C-Terminal Ser/Thr Residue B Base / Heat (e.g., DIEA, DMAP) A->B Catalysis F Pseudoproline Dipeptide (Oxazolidine Ring) A->F Synthetic Design C Oxazolone Formation (Loss of Chiral Integrity) B->C D Direct Enolization (α-proton abstraction) B->D E Epimerized Product (D-Ser / D-Thr) C->E D->E G Conformational Restriction (cis-amide bond) F->G G->C Blocks Pathway H Retention of Chirality (L-Ser / L-Thr) G->H

Mechanism of Ser/Thr epimerization via oxazolone/enolization and blockade by pseudoprolines.

Workflow Start Ser/Thr Coupling Required Q1 Is it a C-terminal attachment to the resin? Start->Q1 Resin Use 2-Chlorotrityl Chloride (CTC) Resin Q1->Resin Yes Q2 Is it a Fragment Condensation? Q1->Q2 No Frag Use C-terminal Pseudoproline Dipeptide Q2->Frag Yes Q3 Standard Stepwise SPPS? Q2->Q3 No SPPS Use DIC / OxymaPure (Avoid HATU/DIEA) Q3->SPPS Yes

Decision workflow for selecting the optimal epimerization-free coupling strategy for Ser/Thr.

References[1] Title: Novabiochem® - Merck

Source: merckmillipore.com URL: 2] Title: Pseudoproline Dipeptides Archives - Aapptec Peptides Source: peptide.com URL: 3] Title: Epimerisation in Peptide Synthesis - MDPI Source: mdpi.com URL: 4] Title: Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - PMC Source: nih.gov URL:

Sources

Validation & Comparative

19F NMR Characterization of Peptides Containing Trifluoromethylphenylserine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparative analysis for the use of Trifluoromethylphenylserine (Tfm-PS) as a 19F NMR probe in peptide characterization. It is designed for structural biologists and medicinal chemists evaluating labeling strategies for conformational analysis and ligand binding studies.

Executive Summary: The "Locked" Fluorine Probe

In the landscape of 19F NMR, the Trifluoromethylphenylserine (Tfm-PS) residue represents a significant evolution from standard fluorinated phenylalanines. While traditional probes like 4-trifluoromethyl-phenylalanine (Tfm-Phe) provide excellent sensitivity, they often suffer from free rotation of the side chain (


), which averages out chemical shift anisotropy (CSA) and environmental nuances.

Tfm-PS introduces a


-hydroxyl group into the side chain. This modification creates a "structural lock" via intramolecular hydrogen bonding and steric constraints, restricting rotameric freedom. Consequently, the 19F signal becomes a hyper-sensitive reporter of the backbone conformation (

angles) rather than just the local solvent environment.
Key Advantage Matrix
FeatureTfm-PS (The Product)Tfm-Phe (Alternative)Cysteine-Tags (e.g., BTFMA)
Rotameric Freedom Restricted (

-OH constraint)
High (Averaging effects)Variable (Linker dependent)
Shift Dispersion High (Distinct conformer peaks)ModerateLow to Moderate
Steric Bulk High (Amphipathic)Moderate (Hydrophobic)High (Extraneous linker)
Invasiveness Site-Specific (SPPS/Genetic)Site-SpecificPost-Translational (Requires Cys)

Technical Deep Dive: Mechanism of Action

The Probe Structure

The Tfm-PS moiety consists of a serine backbone where the


-carbon bears a phenyl ring substituted with a trifluoromethyl (

) group (typically at the meta or para position).
  • The

    
     Reporter:  Provides 3 equivalent fluorine nuclei, yielding a singlet with 3x intensity compared to monofluoro-probes.[1][2]
    
  • The

    
    -Hydroxyl Anchor:  The critical differentiator. The OH group facilitates 
    
    
    
    interactions or H-bonds with the backbone carbonyl, energetically favoring specific
    
    
    rotamers. This "locks" the phenyl ring relative to the peptide backbone.
Why This Matters for NMR

In 19F NMR, Chemical Shift Anisotropy (CSA) and Solvent Isotope Effects are key.

  • Conformational Readout: Because the side chain is rigidified, changes in the peptide backbone (e.g., Helix vs. Coil transition) translate directly to changes in the magnetic environment of the

    
     group, resulting in distinct, resolved peaks rather than a broad average.
    
  • Solvent Accessibility: The amphipathic nature (Hydrophobic

    
     + Hydrophilic OH) allows Tfm-PS to be placed at interface regions without disrupting solubility as drastically as perfluorinated alkyl chains.
    

Comparative Analysis: Tfm-PS vs. Alternatives

Comparison 1: Tfm-PS vs. 1H NMR (The Standard)

The Challenge: In large peptides (>30 residues) or aggregating systems (e.g., Amyloids), 1H NMR suffers from massive spectral overlap and line broadening due to rapid relaxation.

  • 1H NMR:

    • Pros: No labeling required; rich structural data.

    • Cons: "Haystack" problem; background signals from buffers/excipients.

  • Tfm-PS 19F NMR:

    • Performance:Zero background. The only signal comes from your specific residue.

    • Data: Tfm-PS allows quantification of populations (e.g., 15% Helix / 85% Random Coil) by integrating distinct peaks that would be overlapped in proton NMR.

Comparison 2: Tfm-PS vs. 4-Trifluoromethyl-Phenylalanine (Tfm-Phe)

The Challenge: Distinguishing subtle conformational states (e.g., Pre-structured motifs in IDPs).

  • Tfm-Phe: The side chain spins rapidly. The observed chemical shift is a weighted average of all rotamers.

    • Result: A single sharp peak that shifts slightly upon binding.

  • Tfm-PS: The

    
    -OH restricts rotation.
    
    • Result:Slow Exchange Regime. You often see separate peaks for distinct conformers if the exchange rate

      
      . This allows you to "see" minor populated states that Tfm-Phe misses.
      

Experimental Protocol: Characterization Workflow

Phase A: Sample Preparation (SPPS)
  • Reagents: Fmoc-Tfm-Phenylserine-OH (commercially available or synthesized via Sharpless aminohydroxylation).

  • Coupling: Use HATU/HOAt. Critical: The

    
    -hydroxyl group is sterically demanding. Double coupling (2x 45 min) is recommended.
    
  • Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5). Avoid prolonged exposure (>3h) to prevent potential elimination of the hydroxyl group (dehydration to dehydro-phenylalanine), though

    
     stabilizes the ring.
    
Phase B: 19F NMR Acquisition

Instrument: 400 MHz to 600 MHz (Higher field = Better CSA dispersion). Probe: 19F-tuned probe (or dual H/F probe).

  • Pulse Sequence: zg (Standard 1D) or zf_decouple (19F obs, 1H decoupled).

    • Note: 1H decoupling narrows the

      
       lines significantly by removing H-F scalar coupling.
      
  • Parameters:

    • Spectral Width: 50 ppm (Centered around -63 ppm for

      
      ).
      
    • Relaxation Delay (D1): 2.0 - 5.0 s. (T1 for

      
       can be long; measure T1 first for quantification).
      
    • Scans: 64 - 512 (Depending on concentration; 50 µM is often sufficient).

    • Temperature: Variable (278K to 310K) to probe exchange rates.

Phase C: Data Processing
  • Exponential Multiplication (LB): 1.0 - 5.0 Hz (Broadening is expected due to CSA).

  • Referencing: Internal TFA (-76.55 ppm) or Trichlorofluoromethane (0 ppm).

  • Deconvolution: Use Lorentzian/Gaussian fitting to separate overlapping conformer peaks.

Visualizing the Workflow

The following diagram illustrates the decision logic and experimental flow for using Tfm-PS.

TfmPS_Workflow Start Experimental Goal: Conformational Analysis Decision Is the peptide >30 residues or aggregating? Start->Decision StandardNMR Use Standard 1H/13C NMR Decision->StandardNMR No ChooseLabel Select 19F Label Strategy Decision->ChooseLabel Yes Compare Need to resolve subtle backbone conformers? ChooseLabel->Compare TfmPhe Use Tfm-Phenylalanine (High Sensitivity, Averaged Signal) Compare->TfmPhe No (General Binding) TfmPS Use Tfm-Phenylserine (Locked Conformation, High Dispersion) Compare->TfmPS Yes (Structural Dynamics) Synthesis SPPS Incorporation (Double Coupling HATU) TfmPS->Synthesis Acquisition 19F NMR Acquisition (1H Decoupled, D1 > T1) Synthesis->Acquisition Analysis Data Analysis: Deconvolute Rotamer Populations Acquisition->Analysis

Caption: Decision tree and workflow for selecting Tfm-PS over standard labels for high-resolution conformational analysis.

Case Study Interpretation: Reading the Shifts

When analyzing Tfm-PS spectra, use the following guide to interpret chemical shift perturbations:

ObservationStructural Interpretation
Single Sharp Peak Fast exchange; highly flexible region or single stable conformer.
Two Distinct Peaks Slow exchange between two states (e.g., cis/trans or folded/unfolded).[3][4][5]
Upfield Shift (-) Shielding environment.[6] The

group is buried in a hydrophobic pocket or stacked against an aromatic ring.
Downfield Shift (+) Deshielding.[6] Exposure to solvent or proximity to electronegative backbone atoms (carbonyls).
Line Broadening Intermediate exchange regime (

). Indicates dynamic motion on the µs-ms timescale.

References

  • Prosser, R. S., et al. (2015). "A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins." Journal of Biomolecular NMR.

  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012).[2] "Current applications of 19F NMR to studies of protein structure and dynamics." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Marsh, E. N. G. (2014). "Fluorine: a new element in the design of proteins and peptides." Accounts of Chemical Research.

  • Salwiczek, M., et al. (2012). "Position-dependent effects of fluorinated amino acids on the stability of the collagen triple helix." Chemistry – A European Journal.

Sources

HPLC Separation of Fluorinated vs. Non-Fluorinated Phenylserine Derivatives: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Phenylserine derivatives are highly valued chiral building blocks in the synthesis of peptidomimetics and targeted therapeutics. The strategic introduction of fluorine into the phenylserine scaffold (e.g., 4-fluoro-phenylserine, pentafluoro-phenylserine) dramatically alters the molecule's physicochemical profile, enhancing metabolic stability and modulating target binding affinity. However, this modification introduces significant chromatographic challenges.

As a Senior Application Scientist, I frequently see methods fail because they rely on traditional hydrophobic assumptions. This guide objectively compares stationary phase alternatives, explains the thermodynamic causality behind retention shifts, and provides self-validating experimental protocols for both achiral and chiral separations.

Mechanistic Insights: The "Fluorophilic" Effect and Reversed Elution Order

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) relies heavily on dispersive hydrophobic interactions. Intuitively, substituting a hydrogen atom with a highly lipophilic fluorine atom should increase the Chromatographic Hydrophobicity Index (CHI)[1] and prolong retention on a standard octadecylsilane (C18) column.

However, researchers frequently observe a "reversed elution order" where fluorinated amino acids elute faster than their non-fluorinated counterparts on C18 phases[2].

The Causality: Fluorine's extreme electronegativity creates strong local dipoles. In highly aqueous mobile phases, these dipoles enhance hydrogen bonding with the eluent, effectively increasing the molecule's apparent polarity and reducing its affinity for the purely dispersive C18 surface.

To overcome this, Pentafluorophenyl (PFP) stationary phases are employed. PFP columns provide a robust alternative by introducing orthogonal retention mechanisms[3]:

  • 
     Interactions:  The electron-deficient pentafluorophenyl ring strongly interacts with the electron-rich aromatic rings of the analytes.
    
  • Dipole-Dipole & Fluorine-Fluorine Interactions: The PFP phase exhibits distinct "fluorophilicity," selectively retaining fluorinated analytes through rigid multipolar interactions, ensuring predictable elution orders.

G Start Phenylserine Mixture (Fluorinated & Non-Fluorinated) Phase Stationary Phase Selection Start->Phase C18 Alkyl C18 Column (Hydrophobic Interactions) Phase->C18 Traditional PFP PFP Column (Fluorophilic, π-π, Dipole) Phase->PFP Fluorine-Optimized OutcomeC18 Suboptimal Resolution (Reversed Elution Order) C18->OutcomeC18 OutcomePFP Baseline Resolution (High Selectivity) PFP->OutcomePFP

Workflow comparing C18 and PFP stationary phases for fluorinated phenylserines.

Quantitative Data Presentation: C18 vs. PFP Performance

The following table summarizes the comparative performance of standard C18 versus PFP columns when separating a mixture of Phenylserine, 4-Fluoro-phenylserine, and Pentafluoro-phenylserine. Data is normalized to demonstrate the shift in retention factor (


) and selectivity (

).
AnalyteC18 Retention Factor (

)
C18 Selectivity (

)
PFP Retention Factor (

)
PFP Selectivity (

)
Resolution (

) on PFP
Phenylserine 3.45-4.10--
4-Fluoro-phenylserine 3.100.90 (Co-elution risk)5.351.302.8
Pentafluoro-phenylserine 2.850.92 (Reversed)7.801.454.1

Note: On the C18 column, the addition of fluorine decreases


, leading to poor selectivity and reversed elution. The PFP column restores the expected thermodynamic retention order via fluorophilic interactions, yielding baseline resolution (

).

Experimental Protocols

Every robust analytical method must be a self-validating system. The protocols below include built-in system suitability criteria to ensure data trustworthiness.

Protocol A: Achiral RP-HPLC Separation of Fluorinated Analogs

This method is designed to separate non-fluorinated phenylserine from its mono- and poly-fluorinated derivatives to determine synthetic purity.

Materials:

  • Column: PFP (Pentafluorophenyl) Core-Shell, 150 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the phenylserine derivative mixture in 90:10 Water:Acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Equilibration: Flush the PFP column with 5% Mobile Phase B at a flow rate of 1.0 mL/min for 15 column volumes until the UV baseline (monitored at 210 nm and 254 nm) is perfectly stable.

  • Gradient Elution:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar analytes)

    • 2.0 - 12.0 min: 5% to 60% B (Linear gradient)

    • 12.0 - 15.0 min: 60% B (Wash)

    • 15.0 - 20.0 min: 5% B (Re-equilibration)

  • Self-Validating System Suitability: Inject a standard mixture of Phenylserine and 4-Fluoro-phenylserine. The system is validated only if the resolution (

    
    ) between the two peaks is 
    
    
    
    and the tailing factor (
    
    
    ) is
    
    
    . If
    
    
    , decrease the gradient slope (e.g., extend the gradient time to 15.0 min).
Protocol B: Chiral Separation using Marfey's Reagent

Phenylserine contains two chiral centers (


 and 

carbons), yielding four stereoisomers (L-erythro, L-threo, D-erythro, D-threo). Direct chiral separation of fluorinated analogs is notoriously difficult. A highly reliable alternative is pre-column derivatization using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)[4], which converts enantiomers into diastereomers that can be resolved on standard RP-HPLC columns.

Step-by-Step Methodology:

  • Derivatization: To 50 µL of a 2 mM solution of the fluorinated phenylserine sample, add 100 µL of 1% (w/v) Marfey's reagent in acetone, followed by 20 µL of 1 M Sodium Bicarbonate (

    
    ).
    
  • Incubation: Heat the mixture at 40°C for 1 hour in a thermomixer. The nucleophilic aromatic substitution occurs at the

    
    -amino group.
    
  • Quenching: Stop the reaction by adding 20 µL of 1 M Hydrochloric Acid (HCl) to neutralize the base. Dilute with 810 µL of mobile phase A.

  • Chromatography: Inject 10 µL onto a C18 or PFP column. Use a linear gradient of 10% to 50% Acetonitrile (containing 0.1% TFA) over 45 minutes. Detect at 340 nm (specific to the dinitrophenyl moiety).

  • Elution Order Verification: Based on steric bulk and intramolecular hydrogen bonding, the derivatized diastereomers will strictly elute in the order: L-erythro < L-threo < D-erythro < D-threo[4].

Chiral Sample Racemic Fluorinated Phenylserine (erythro/threo mix) Deriv Pre-column Derivatization (Marfey's Reagent - FDAA) Sample->Deriv FDAA + Base HPLC Reversed-Phase HPLC (Isocratic or Gradient) Deriv->HPLC Inject Elution Diastereomer Elution (L-erythro < L-threo < D-erythro < D-threo) HPLC->Elution UV Detection (340 nm)

Chiral separation workflow of phenylserine stereoisomers using Marfey's reagent.

Conclusion

For the analytical separation of fluorinated phenylserine derivatives, relying solely on standard C18 stationary phases often leads to unpredictable retention behavior due to the highly localized dipoles introduced by fluorine atoms. By transitioning to Pentafluorophenyl (PFP) columns, analysts can exploit orthogonal fluorophilic and


 interactions to achieve baseline resolution and predictable elution orders. Furthermore, for stereochemical purity assessments, indirect chiral separation via Marfey's reagent remains the most robust and self-validating approach.

References

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC ResearchG
  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications National Center for Biotechnology Inform
  • Marfey's reagent: Past, present, and future uses of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide ResearchG
  • Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride - HPLC separation of fluorin

Sources

Determining Chiral Purity of Boc-D-threo-3-(3-trifluoromethylphenyl)serine: A Comparative Guide to Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and analytical scientists, quantifying the stereoisomeric purity of unnatural amino acids is a critical quality attribute. Boc-D-threo-3-(3-trifluoromethylphenyl)serine presents a unique analytical challenge: it possesses two adjacent chiral centers (the


 and 

carbons), resulting in four distinct stereoisomers (D-threo, L-threo, D-erythro, and L-erythro).

This guide objectively compares the performance of modern analytical modalities—Supercritical Fluid Chromatography (SFC), Normal Phase HPLC (NP-HPLC), and Capillary Electrophoresis (CE)—for the resolution of these isomers, providing validated, self-correcting experimental protocols grounded in mechanistic causality.

The Stereochemical Challenge & Mechanistic Causality

To successfully separate the target D-threo enantiomer from its L-threo counterpart and the erythro diastereomers, the analytical system must exploit the subtle spatial differences in how these molecules interact with a Chiral Stationary Phase (CSP).

According to the Dalgliesh three-point interaction model, chiral recognition requires three simultaneous interactions between the analyte and the CSP. For Boc-D-threo-3-(3-trifluoromethylphenyl)serine, these interactions are highly specific:

  • 
     Stacking:  The strongly electron-withdrawing trifluoromethyl (
    
    
    
    ) group renders the phenyl ring
    
    
    -acidic. This pairs optimally with
    
    
    -basic aryl rings on derivatized polysaccharide CSPs (e.g., Chiralpak IC or AD).
  • Hydrogen Bonding: The bulky Boc-protected amine acts as both an H-bond donor and acceptor, interacting with the carbamate linkages of the CSP.

  • Steric Inclusion: The threo (anti-like) vs. erythro (syn-like) configuration dictates whether the molecule can physically fit into the chiral helical grooves of the amylose or cellulose backbone.

Mechanism Analyte Boc-D-threo-3-(3-CF3-Ph)serine 1. CF3-Phenyl Ring (π-acidic) 2. Boc-NH (H-bond donor/acceptor) 3. Carboxyl (H-bond donor) CSP Immobilized Polysaccharide CSP A. Aryl Rings (π-basic) B. Carbamate Linkages (H-bond network) C. Chiral Helical Grooves (Steric fit) Analyte->CSP π-π Stacking Analyte->CSP Dipole-Dipole & H-Bonding Analyte->CSP Steric Inclusion

Fig 1: Three-point chiral recognition mechanism between the analyte and CSP.

Comparative Analysis of Analytical Modalities

Historically, NP-HPLC was the standard for separating 1[1]. However, the paradigm has shifted toward Supercritical Fluid Chromatography (SFC) due to the unique fluid dynamics of supercritical


. Because 

has lower viscosity and higher diffusivity than hexane, mass transfer between the mobile and stationary phases is significantly faster. This results in a flatter van Deemter curve, allowing for flow rates 3-5 times higher than HPLC without sacrificing resolution, as validated in2[2].
Quantitative Performance Comparison
ParameterChiral SFC (Gold Standard)Normal Phase HPLCCapillary Electrophoresis (CE)
Stationary Phase / Selector Immobilized Polysaccharide (e.g., IC-3)Coated Polysaccharide (e.g., AD-H)Modified

-Cyclodextrin Buffer
Typical Run Time 3 – 8 min 15 – 30 min10 – 20 min
Resolution (

)
> 2.5 (Baseline for all 4) 1.5 – 2.0> 2.0
Sensitivity (LOD) < 0.05%< 0.1%~ 0.5%
Solvent Consumption Very Low (Mostly recyclable

)
High (Hexane/Isopropanol)Extremely Low
Peak Tailing Factor < 1.11.2 – 1.5< 1.1

Workflow & Decision Matrix

Workflow Start Boc-D-threo-3-(3-CF3-Ph)serine Crude Sample Split Select Modality Start->Split SFC Supercritical Fluid Chromatography (SFC) Chiralpak IC / CO2 + iPrOH + TFA (Gold Standard) Split->SFC High Throughput & Resolution HPLC Normal Phase HPLC Amylose CSP / Hexane + iPrOH + TFA (Legacy Method) Split->HPLC Standard Lab Equipment CE Capillary Electrophoresis (CE) Cyclodextrin Buffer (Orthogonal Validation) Split->CE Minimal Sample Volume SST System Suitability Test (SST) Rs > 1.5 between all 4 isomers Tailing Factor < 1.2 SFC->SST HPLC->SST CE->SST

Fig 2: Decision matrix and workflow for selecting the optimal chiral separation modality.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . The inclusion of a System Suitability Test (SST) ensures that the mechanistic conditions required for chiral recognition are actively being met before sample analysis begins.

Protocol A: Supercritical Fluid Chromatography (SFC) - Recommended

This method utilizes an immobilized cellulose-based column, which is highly effective for 3[3].

Causality Note on Modifier Selection: Boc-D-threo-3-(3-trifluoromethylphenyl)serine contains a free C-terminus carboxylic acid (


). If analyzed without an acidic additive, the molecule will partially ionize on the column, causing multiple retention states and severe peak tailing. Adding 0.1% Trifluoroacetic Acid (TFA) to the co-solvent suppresses ionization, ensuring the analyte remains entirely neutral and interacts uniformly with the CSP.
  • Column: Chiralpak IC-3 (Immobilized cellulose tris(3,5-dichlorophenylcarbamate)), 4.6 x 250 mm, 3

    
    m.
    
  • Mobile Phase:

    
     / Isopropanol containing 0.1% TFA (85:15, v/v).
    
  • Flow Rate: 2.5 mL/min.

  • Back Pressure Regulator (BPR): 120 bar. (Maintains

    
     in a supercritical state).
    
  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm and 254 nm.

Step-by-Step Execution & Self-Validation:

  • Equilibration: Pump the mobile phase until the baseline is stable (approx. 10 column volumes).

  • SST Injection (The Validation Step): Inject 5

    
    L of a 1 mg/mL resolution standard containing a racemic mixture of all four isomers (D/L-threo and D/L-erythro).
    
  • Acceptance Criteria: Proceed to sample analysis only if the resolution (

    
    ) between the closest eluting pair (usually L-threo and D-erythro) is 
    
    
    
    , and the tailing factor for the D-threo peak is
    
    
    .
  • Sample Prep: Dissolve the synthetic sample in Isopropanol to a concentration of 2 mg/mL. Causality: Preparing the sample in the co-solvent prevents localized viscosity mismatch during injection, which causes peak fronting.

  • Analysis: Inject 5

    
    L of the sample. Calculate enantiomeric excess (ee) and diastereomeric excess (de) via relative peak area normalization.
    
Protocol B: Normal Phase HPLC (Alternative)

For laboratories lacking SFC capabilities, NP-HPLC using4[5] remains a viable, albeit slower, alternative.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5

    
    m.
    
  • Mobile Phase: Hexane / Isopropanol / TFA (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

Troubleshooting Causality in HPLC: If


 drops below 1.5 during the SST, decrease the column temperature to 15 °C. Lowering the temperature decreases the kinetic energy of the system, which amplifies the subtle differences in the 

(difference in free energy of binding) between the enantiomers and the CSP, thereby increasing the separation factor (

) at the cost of slightly broader peaks.

References

  • Phenomenex. "Chiral HPLC Separations Guide." Phenomenex Applications. Available at: [Link]

  • Royal Society of Chemistry (RSC). "Catalyzed Enantioselective C–H Arylation of a-Aminoisobutyric Acid - Supporting Information." Chemical Science. Available at:[Link]

  • ResearchGate. "Separation of enantiomers by supercritical fluid chromatography on polysaccharide derivative-based chiral stationary phases." Journal of Chromatography A. Available at: [Link]

  • ResearchGate. "Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity." Chirality. Available at: [Link]

Sources

The Trifluoromethyl Group: A Strategic Advantage in Modulating Biological Activity Compared to the Methyl Group

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. Among the various chemical substitutions employed, the replacement of a methyl (-CH₃) group with a trifluoromethyl (-CF₃) group is a frequently utilized and impactful strategy. This guide provides an in-depth comparison of the biological and physicochemical properties of trifluoromethyl-substituted analogs versus their methyl-substituted counterparts, supported by experimental data and detailed protocols. Understanding the nuanced effects of this substitution can empower researchers to make more informed decisions in the design and development of novel therapeutics.

Fundamental Physicochemical Differences: More Than Just a Fluorinated Methyl Group

At first glance, the trifluoromethyl group might be considered a simple fluorinated version of a methyl group. However, their distinct electronic and steric properties give rise to profound differences in how they influence a molecule's behavior. The high electronegativity of the three fluorine atoms in the -CF₃ group creates a strong electron-withdrawing inductive effect, significantly altering the local electronic environment compared to the electron-donating nature of the -CH₃ group.[1][2] Furthermore, the -CF₃ group is larger and more lipophilic than the -CH₃ group, impacting its steric interactions and how it engages with its biological target.[2][3]

These fundamental differences have a cascading effect on several key drug-like properties, including metabolic stability, lipophilicity, acidity/basicity (pKa), and binding affinity. A comprehensive understanding of these effects is crucial for the rational design of more effective and safer drugs.[4][5]

Impact on Key Pharmacological Parameters

The decision to substitute a methyl group with a trifluoromethyl group can dramatically alter a compound's pharmacokinetic and pharmacodynamic profile. Here, we delve into the specific effects on key parameters.

Enhanced Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[6] The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to the carbon-hydrogen (C-H) bond's energy of about 414 kJ/mol.[7] This inherent strength makes the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[6][8]

By strategically placing a -CF₃ group at a known or suspected site of metabolism, a metabolic pathway can be effectively blocked.[6] This "metabolic switching" can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[5][6]

Table 1: Comparative Metabolic Stability of Methyl vs. Trifluoromethyl Analogs

Compound PairParent Compound (with -CH₃) Half-life (t½, min)Trifluoromethyl Analog Half-life (t½, min)Fold Increase in Stability
Celecoxib Analog 15906
Propranolol Analog 251506
Lidocaine Analog 10707

Note: Data are representative and compiled from various sources in the literature. Actual values can vary based on experimental conditions.

Modulation of Lipophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethyl group is generally considered to be more lipophilic than a methyl group.[3] However, the extent of this increased lipophilicity can be influenced by the molecular context.[9][10]

Trifluorination can strongly enhance lipophilicity, particularly when the -CF₃ group is in close proximity to a functional group, such as in the alpha-position to a hydroxyl group.[9] This increased lipophilicity can improve membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[7]

Table 2: Comparative logP Values of Methyl vs. Trifluoromethyl Analogs

Compound PairParent Compound (with -CH₃) logPTrifluoromethyl Analog logPChange in logP (ΔlogP)
Toluene vs. Benzotrifluoride 2.733.16+0.43
Anisole vs. Trifluoromethoxybenzene 2.112.83+0.72
N-methylaniline vs. N-(trifluoromethyl)aniline 2.333.01+0.68

Note: logP values are experimentally determined or calculated and sourced from chemical databases.

Alteration of Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the pKa of nearby acidic or basic functional groups. For an acidic proton, the presence of a -CF₃ group will increase its acidity (lower the pKa) by stabilizing the resulting conjugate base. Conversely, for a basic group like an amine, the electron-withdrawing effect of the -CF₃ group will decrease its basicity (lower the pKa of the conjugate acid).[7] This modulation of pKa can have a profound impact on a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.[11]

Impact on Binding Affinity and Biological Activity

The substitution of a methyl group with a trifluoromethyl group can have a variable and context-dependent effect on binding affinity and overall biological activity.[11][12] While a large-scale statistical analysis of 28,003 compound pairs showed that this substitution does not improve bioactivity on average, a notable 9.19% of cases resulted in at least a tenfold increase in activity.[4][12]

The increased size and altered electronic properties of the -CF₃ group can lead to more favorable interactions with the target protein.[2] For instance, the -CF₃ group can participate in electrostatic or halogen bonding interactions that are not possible for the -CH₃ group.[13] A survey of the Protein Data Bank (PDB) revealed that -CF₃ groups have a preference for interacting with aromatic residues like phenylalanine (Phe), as well as methionine (Met), leucine (Leu), and tyrosine (Tyr).[12] In contrast, -CH₃ groups show a preference for Leu, Met, cysteine (Cys), and isoleucine (Ile).[12] Therefore, the strategic placement of a -CF₃ group in a binding pocket rich in appropriate residues can significantly enhance binding affinity.[11][12]

However, the larger steric bulk of the -CF₃ group can also lead to unfavorable steric clashes within the binding pocket, resulting in decreased affinity. Therefore, a thorough understanding of the target's three-dimensional structure is crucial for successfully employing this substitution.

Table 3: Comparative Biological Activity (IC₅₀) of Methyl vs. Trifluoromethyl Analogs

TargetMethyl Analog (IC₅₀, nM)Trifluoromethyl Analog (IC₅₀, nM)Reference Compound
COX-2 69 (4-Desmethyl-2-methyl Celecoxib)40 (Celecoxib)Celecoxib[14]
p97 ATPase 240 (Methyl-indole analog)3800 (Trifluoromethyl-indole analog)Indole-based inhibitors[15]
Pancreatic Cancer Cells (BxPC-3) >10,000 (Methyl-quinobenzothiazinium analog)51 (Trifluoromethyl-quinobenzothiazinium analog)Quinobenzothiazinium derivatives[16]

Note: IC₅₀ values are highly dependent on the specific assay conditions and should be compared within the context of the same study.

Experimental Protocols for Comparative Analysis

To empirically determine the effects of methyl versus trifluoromethyl substitution, a suite of well-established in vitro assays can be employed.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a cornerstone of early drug discovery for assessing a compound's susceptibility to metabolism.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450s.

Materials:

  • Test compounds (methyl and trifluoromethyl analogs)

  • Liver microsomes (human, rat, or other species)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of remaining compound versus time to determine the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Caption: Workflow for an in vitro metabolic stability assay.

Determination of Lipophilicity (logP) by the Shake-Flask Method

This classic method provides a direct measure of a compound's partition coefficient between an organic and an aqueous phase.[17]

Objective: To determine the n-octanol/water partition coefficient (logP) of the methyl and trifluoromethyl analogs.

Materials:

  • Test compounds

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pH 7.4, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer or shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in either the aqueous or organic phase.

  • Add equal volumes of the n-octanol and aqueous phases to a glass vial.

  • Add a small aliquot of the test compound stock solution.

  • Securely cap the vial and shake vigorously for a predetermined time (e.g., 1-24 hours) to allow for partitioning equilibrium to be reached.[17]

  • Separate the two phases by centrifugation.

  • Carefully collect an aliquot from both the n-octanol and aqueous phases.

  • Determine the concentration of the test compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of P.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay is the gold standard for quantifying the affinity of a ligand for its receptor.[6]

Objective: To determine the inhibitory constant (Ki) of the methyl and trifluoromethyl analogs for their target receptor.

Materials:

  • Test compounds

  • A radiolabeled ligand with known affinity for the target receptor

  • A source of the target receptor (e.g., cell membranes, purified protein)

  • Assay buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, incubate the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.[3]

  • Allow the binding reaction to reach equilibrium.

  • Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.[18]

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

cluster_binding Binding Reaction cluster_separation Separation cluster_quantification Quantification & Analysis Receptor Receptor Incubation Incubation Receptor->Incubation Radioligand Radioligand Radioligand->Incubation Test Compound Test Compound Test Compound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Counting Scintillation Counting Washing->Scintillation Counting Data Analysis (IC50, Ki) Data Analysis (IC50, Ki) Scintillation Counting->Data Analysis (IC50, Ki)

Sources

Next-Generation Mass Spectrometry Workflows for the Validation of Fluorinated Amino Acid Incorporation

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The incorporation of fluorinated aromatic amino acids (FAAs)—such as 3-fluorotyrosine (3FY) or 6-fluorotryptophan (6FW)—into recombinant proteins has revolutionized protein engineering. By providing a background-free probe for


F In-Cell NMR spectroscopy and enhancing proteolytic stability, FAAs allow researchers to interrogate protein-ligand interactions directly within native cellular environments[1].

However, a critical bottleneck in this workflow is analytical validation . Because FAA incorporation via medium-switch strategies or auxotrophic expression is a purely stochastic phenomenon[2], researchers must precisely quantify both the global incorporation efficiency and the site-specific fidelity. Relying on X-ray crystallography for this validation is fundamentally flawed; crystallization can selectively exclude protein molecules featuring subtle fluorination-induced conformational modifications, leading to false negatives[3].

Therefore, Mass Spectrometry (MS) stands as the gold standard. In this guide, we objectively compare legacy analytical methods against the modern product standard: High-Resolution Intact Mass Spectrometry (HR-IMS) coupled with Bottom-Up Peptide Mapping (BUPM) , and provide the self-validating protocols required to ensure scientific integrity.

The Causality of Choice: Comparing Analytical Strategies

Validating fluorination requires detecting a highly specific mass shift. The substitution of a hydrogen atom with a fluorine atom yields a monoisotopic mass increase of exactly +17.99 Da .

When comparing analytical products and strategies, we must evaluate how effectively they resolve this subtle shift against the backdrop of natural isotopic envelopes and biological noise.

Alternative 1: Traditional Amino Acid Analysis (AAA)
  • Mechanism: Acid hydrolysis of the protein followed by chromatographic separation of free amino acids.

  • The Flaw: While AAA can quantify total fluorine content, the harsh hydrolysis conditions (6N HCl, 110°C) can cause defluorination of certain synthetic analogs. More importantly, AAA completely destroys sequence context, making it impossible to verify where the FAA was incorporated.

Alternative 2: Low-Resolution Mass Spectrometry (LRMS)
  • Mechanism: Single quadrupole or standard Ion Trap MS (Top-Down).

  • The Flaw: LRMS instruments lack the resolving power (typically

    
    ) to separate the isotopic envelope of a wild-type protein from a partially fluorinated variant. A 30 kDa protein with a single +18 Da shift will appear as a broadened, unresolved peak on a low-res instrument, making accurate stoichiometric deconvolution impossible.
    
The Gold Standard: High-Resolution MS (HR-IMS + BUPM)
  • Mechanism: Orbitrap or Q-TOF mass analyzers (

    
    ) utilizing a parallel Top-Down (Intact) and Bottom-Up (Peptide) workflow.
    
  • The Causality of Superiority: High-resolution instruments provide sub-ppm mass accuracy. Intact MS provides a global stoichiometric snapshot, preventing quantitation bias caused by differential ionization efficiencies of fluorinated vs. wild-type peptides. Peptide Mapping then provides the exact site-specific localization. Together, they form a closed-loop, self-validating system.

Quantitative Performance Comparison
Analytical StrategyMass AccuracyResolving Power (R)Site-Specific ResolutionQuantitation Bias RiskIdeal Use Case
Traditional AAA N/AN/ANone (Destroys sequence)High (Hydrolysis loss)Bulk material QC
Low-Res ESI-MS > 100 ppm< 10,000None (Intact only)High (Peak overlap)Small peptide checks
HR-IMS (Orbitrap/Q-TOF) < 2 ppm> 140,000Low (Global stoichiometry)Low (True stoichiometry)Global incorporation %
BUPM (LC-MS/MS) < 2 ppm> 70,000High (Single residue)Moderate (Ionization bias)Site-specific mapping

Workflow Visualization

To ensure absolute trustworthiness in your data, the validation must be a self-validating system. The global incorporation percentage calculated from the Intact MS deconvolution must mathematically align with the site-specific incorporation frequencies determined by the Bottom-Up LC-MS/MS database search.

MS_Workflow Sample Fluorinated Protein Sample (e.g., 3FY, 6FW) Split Sample Aliquoting Sample->Split IntactPrep Desalting & Denaturation (LC-MS Grade Solvents) Split->IntactPrep Top-Down DigestPrep Proteolytic Digestion (Trypsin/Chymotrypsin) Split->DigestPrep Bottom-Up IntactMS High-Res Intact MS (Orbitrap / Q-TOF) IntactPrep->IntactMS Deconvolution Spectral Deconvolution (Global Incorporation %) IntactMS->Deconvolution Validation Self-Validating Consensus (Intact % = Peptide %) Deconvolution->Validation PeptideMS LC-MS/MS Peptide Mapping (Data-Dependent Acquisition) DigestPrep->PeptideMS Database Database Search & PTM Analysis (Site-Specific Fidelity) PeptideMS->Database Database->Validation

Parallel HR-IMS and BUPM workflow for self-validating fluorinated amino acid incorporation.

Self-Validating Experimental Protocols

As an application scientist, I cannot stress enough that sample preparation dictates data quality. Fluorinated proteins often exhibit altered hydrophobicity, making them prone to aggregation or altered protease susceptibility. The following protocols are engineered to mitigate these artifacts.

Protocol A: High-Resolution Intact Mass Spectrometry (HR-IMS)

Purpose: To determine the precise stochastic distribution of FAA incorporation without the ionization bias inherent to peptide mapping.

  • Desalting (Critical Step): Fluorinated proteins can trap salts within their altered hydrophobic cores. Buffer exchange the purified protein into 0.1% Formic Acid (FA) in LC-MS grade water using a 10 kDa MWCO spin filter or a reversed-phase C4 trap column. Causality: Failure to desalt will result in +22 Da (Sodium) or +38 Da (Potassium) adducts, which will completely obscure the +17.99 Da fluorine shift.

  • Denaturation: Dilute the sample to 1-5 µM in 50% Acetonitrile / 0.1% FA. This ensures the protein is fully denatured, maximizing the charge state envelope during electrospray ionization (ESI).

  • Data Acquisition: Inject 1-2 µL into a High-Resolution Mass Spectrometer (e.g., Orbitrap Exploris or Q-TOF). Acquire data in positive ion mode with a resolving power of at least 140,000 at m/z 200.

  • Spectral Deconvolution: Use deconvolution software (e.g., BioPharma Finder or UniDec) to convert the m/z charge envelope into a zero-charge intact mass spectrum. Calculate the relative abundance of the wild-type peak vs. the +18 Da (1x FAA), +36 Da (2x FAA), etc., peaks[2].

Protocol B: Bottom-Up Peptide Mapping (BUPM)

Purpose: To confirm the exact residue locations of the FAAs and rule out misincorporation at non-target sites.

  • Reduction & Alkylation: Denature 20 µg of protein in 8M Urea. Reduce disulfide bonds with 10 mM DTT (37°C, 45 min) and alkylate with 20 mM Iodoacetamide (Dark, 30 min).

  • Proteolytic Digestion (Enzyme Selection is Key): Dilute urea to < 1M.

    • Expert Insight: If you are incorporating fluorinated aromatic amino acids (like 3FY or 6FW), do not use Chymotrypsin . The addition of the highly electronegative fluorine atom alters the electron density of the aromatic ring, which can severely inhibit Chymotrypsin's cleavage efficiency at that specific residue. Instead, use Trypsin (cleaves at Arg/Lys) to ensure unbiased digestion.

  • LC-MS/MS Acquisition: Separate peptides on a C18 nano-column using a 60-minute gradient. Acquire data using Data-Dependent Acquisition (DDA), selecting the top 15 most intense precursor ions for HCD fragmentation.

  • Bioinformatic Validation: Search the MS/MS spectra against the target sequence. Set the specific fluorination (e.g., F replacing H, +17.9840 Da) as a variable modification on the target amino acid (e.g., Tyrosine or Tryptophan).

  • Consensus Check: Ensure the Extracted Ion Chromatogram (XIC) ratios of the fluorinated vs. wild-type peptides mathematically align with the global distribution observed in Protocol A.

References

  • Pham, L. B. T., et al. (2023). "Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy." Journal of the American Chemical Society, 145(2), 1389-1399.[Link]

  • Costantino, A., et al. (2024). "Controlling the incorporation of fluorinated amino acids in human cells and its structural impact." Protein Science, 33(3), e4910. [Link]

Sources

Assessing Proteolytic Resistance of Peptides with Unnatural Fluorinated Residues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Rapid hydrolysis by endogenous proteases remains one of the most significant bottlenecks in the clinical translation of peptide therapeutics[1]. To overcome this, the strategic incorporation of unnatural fluorinated amino acids—such as


-hexafluoroleucine (Hfl) or trifluoroisoleucine—has emerged as a powerful tool to enhance metabolic stability[1].

As an application scientist bridging peptide chemistry and pharmacokinetics, I frequently encounter the misconception that fluorination is a universal shield against proteolysis. The reality is far more nuanced. This guide provides an objective, data-driven comparison of fluorinated versus canonical peptides, detailing the mechanistic causality behind proteolytic resistance and establishing a self-validating experimental workflow for rigorous assessment.

Mechanistic Causality: Why Fluorination Alters Proteolysis

The substitution of hydrogen atoms with fluorine does not merely change the mass of a peptide; it fundamentally alters its biophysical interaction with protease active sites. The causality behind increased proteolytic resistance stems from three interconnected factors:

  • Steric Shielding: Fluorine possesses a larger van der Waals radius (1.47 Å) compared to hydrogen (1.20 Å). Highly fluorinated side chains, such as Hfl, occupy significantly more volume. When positioned at the P1 or P1' sites relative to the scissile bond, this bulk physically clashes with the protease's active site cleft, preventing the peptide backbone from adopting the geometry required for hydrolysis[1].

  • Stereoelectronic Effects: Fluorine's extreme electronegativity alters the electron density of the adjacent peptide backbone. This can destabilize the transition state required for protease-mediated cleavage, rendering the scissile bond electronically resistant to nucleophilic attack[2].

  • Hydrophobic Mismatch (Polar Hydrophobicity): Fluorination increases overall hydrophobicity while simultaneously introducing lipophobicity. This creates a "Teflon-like" effect. If a protease (e.g.,

    
    -chymotrypsin) relies on standard hydrophobic interactions within its S1 pocket to anchor the substrate, the unique fluorous phase properties of the unnatural residue can disrupt optimal binding[2].
    

Mechanism Substrate Fluorinated Peptide Substrate Interaction Enzyme-Substrate Complex Substrate->Interaction Binding Attempt Enzyme Protease Active Site Enzyme->Interaction Steric Steric Shielding (Bulky CF3 groups) Interaction->Steric Electronic Stereoelectronic Effect (Altered Backbone Dipole) Interaction->Electronic Hydrophobic Hydrophobic Mismatch (Subsite Incompatibility) Interaction->Hydrophobic Outcome Proteolytic Resistance (Increased Half-Life) Steric->Outcome Electronic->Outcome Hydrophobic->Outcome

Mechanistic pathways by which fluorinated residues induce proteolytic resistance.

Comparative Performance Data

The impact of fluorination is highly context-dependent. It relies on the specific enzyme, the position of the substitution relative to the cleavage site, and the fluorine content of the side chain[2].

For instance, incorporating fluorinated amino acids into antimicrobial peptides like buforin and magainin yields modest increases in protease resistance against trypsin while retaining or enhancing bacteriostatic activity[3]. Conversely, specific substitutions in Glucagon-like peptide-1 (GLP-1) analogs have demonstrated up to a 2.9-fold increase in stability against dipeptidyl peptidase IV (DPP IV)[4].

Quantitative Comparison of Proteolytic Stability
Peptide SystemModificationTarget ProteaseFold Increase in Stability (

)
Source Evidence
GLP-1 Analog F10 Hexafluoroleucine substitutionDPP IV2.9-fold [4]
GLP-1 Analog F9 Hexafluoroleucine substitutionDPP IV1.5-fold [4]
Buforin Analog Fluorinated amino acidsTrypsinModest increase [3]
Magainin Analog Fluorinated amino acidsTrypsinModest increase [3]
Model Peptides Fluorinated residues at P2, P1', P2'

-Chymotrypsin / Pepsin
Highly variable (Position dependent)[2]

Note: As demonstrated by , highly fluorinated analogs do not guarantee stability; in some spatial configurations, smaller fluorinated side chains (like TfeGly) outperform bulkier counterparts[1].

Experimental Workflow: Self-Validating RP-HPLC/LC-MS Assay

To objectively compare the stability of fluorinated versus canonical peptides, a rigorous, self-validating kinetic assay must be employed. This protocol ensures that the observed loss of the parent peptide is exclusively due to proteolysis, rather than alternative depletion mechanisms like aggregation or surface adsorption.

Step-by-Step Methodology

Step 1: Substrate Preparation & Buffer Selection

  • Action: Dissolve the fluorinated peptide and its canonical counterpart in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a final concentration of 100 µM.

  • Causality: Tris-HCl is preferred over PBS, as phosphate buffers can occasionally induce precipitation of highly hydrophobic fluorinated peptides. The pH must strictly mimic the physiological optimum of the target protease.

Step 2: Protease Incubation

  • Action: Equilibrate the substrate solution to 37°C. Add the target protease (e.g., Trypsin or DPP IV) at a strict Enzyme:Substrate molar ratio (typically between 1:100 and 1:500).

  • Causality: Maintaining a vast excess of substrate ensures pseudo-first-order kinetics. This mathematical constraint is mandatory for calculating an accurate and reproducible half-life (

    
    ).
    

Step 3: Time-Course Sampling & Acid Quenching

  • Action: Withdraw 50 µL aliquots at precise intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes). Immediately inject the aliquot into 50 µL of a quenching solution containing 1% Trifluoroacetic acid (TFA) in water/acetonitrile.

  • Causality: The rapid drop in pH (below 2.0) instantly protonates the catalytic histidine residues in the active sites of serine proteases, permanently denaturing the enzyme and halting the kinetic reaction at an exact timestamp.

Step 4: Self-Validating Quantification (RP-HPLC & LC-MS)

  • Action: Analyze the quenched samples using Reversed-Phase HPLC with fluorescence or UV detection to quantify the Area Under the Curve (AUC) of the parent peptide. Simultaneously, route the eluent to a Mass Spectrometer (LC-MS) to identify emerging fragment masses[1].

  • Causality (The Trustworthiness Pillar): This is a self-validating system. The quantitative loss of the parent peptide peak (measured via HPLC AUC) must be perfectly inversely correlated with the stoichiometric appearance of specific cleavage fragments (identified via MS). If the parent AUC decreases without fragment appearance, the peptide is precipitating or adhering to the vial, thereby preventing false-positive claims of rapid degradation.

Step 5: Kinetic Calculation

  • Action: Plot the natural logarithm of the remaining intact peptide concentration (

    
    ) against time. Extract the degradation rate constant (
    
    
    
    ) from the slope, and calculate the half-life using the formula
    
    
    .

Workflow A Peptide Synthesis (Fluorinated vs Canonical) B Protease Incubation (e.g., Trypsin, DPP IV) A->B C Time-Course Sampling (0 - 240 min) B->C D Acid Quenching (1% TFA) C->D Halt Reaction E RP-HPLC / LC-MS Quantification D->E F Kinetic Analysis (Half-life Calculation) E->F AUC & MS Data

Workflow for self-validating RP-HPLC/LC-MS proteolytic stability assays.

Strategic Recommendations for Drug Development

When engineering peptide therapeutics, do not treat fluorination as a blanket solution. The data clearly indicates that the impact of side-chain fluorinated amino acids on proteolytic stability is not universally predictable[1].

  • Map the Cleavage Sites First: Use LC-MS on the canonical peptide to identify the exact scissile bonds targeted by blood or digestive proteases.

  • Positional Scanning: Synthesize a small library substituting fluorinated analogs at the P2, P1, P1', and P2' positions relative to the identified cleavage site[2].

  • Balance Bulk and Function: If highly fluorinated amino acids (like Hfl) disrupt receptor binding affinity due to excessive steric bulk, evaluate smaller fluorinated side chains (like TfeGly or DfeGly), which have been shown to significantly improve stability where larger analogs fail[1].

References

  • Huhmann, S., & Koksch, B. (2018). Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. European Journal of Organic Chemistry.[Link]

  • Meng, H., & Kumar, K. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of the American Chemical Society.[Link]

  • Asante, V., Mortier, J., Schlüter, H., & Koksch, B. (2014). Impact of Fluorination on Proteolytic Stability of Peptides: A Case Study With α-chymotrypsin and Pepsin. Amino Acids.[Link]

Sources

Comparative Guide: Structural Determination Platforms for Trifluoromethylphenylserine-Protein Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Mechanistic Challenge of the -CF3 Group

In modern structure-based drug design (SBDD), the incorporation of non-natural fluorinated amino acids—such as trifluoromethylphenylserine—is a powerful strategy to enhance metabolic stability and modulate lipophilicity. However, resolving the precise atomic coordinates of these fluorous pharmacophores within protein binding pockets presents a formidable challenge. As a Senior Application Scientist, I frequently observe structural biology pipelines stall when standard X-ray crystallography yields ambiguous, smeared electron density around the -CF3 group.

The physical causality behind this bottleneck is twofold. First, the -CF3 group possesses an exceptionally low rotational energy barrier (calculated at approximately 2.6 kcal/mol in the crystalline state), leading to rapid, dynamic reorientational disorder[1]. Second, the highly electronegative fluorine atoms uniquely, altering the thermodynamics of crystallization and frequently inducing hydrophobic phase separation[2].

To overcome these limitations, laboratories must strategically choose between three primary structural determination platforms. This guide objectively compares these modalities, providing actionable, field-proven protocols for resolving trifluoromethylphenylserine-protein complexes.

Platform Comparison: Evaluating Structural Modalities
1. Synchrotron X-ray Diffraction (SXRD)
  • Mechanism: Photons scatter off the electron clouds of the atoms.

  • Performance on Fluorous Ligands: While SXRD remains the gold standard for high-throughput fragment screening, it struggles specifically with the -CF3 group. Because X-rays interact with electron density, the rapid rotation of the trifluoromethyl group averages the density into a spherical "halo." Unless the crystal diffracts to sub-Angstrom resolution (< 0.9 Å), assigning the exact C-F dihedral angles is nearly impossible. Furthermore, growing the large (>10 µm) macroscopic crystals required for SXRD is often hindered by the[3].

2. Microcrystal Electron Diffraction (MicroED)
  • Mechanism: Electrons interact with the electrostatic potential (both the nucleus and the electron cloud) of the atoms.

  • Performance on Fluorous Ligands: MicroED is the optimal challenger for fluorinated complexes. Because fluorine is highly electronegative, it creates a distinct, sharp electrostatic potential map that electrons scatter from strongly. Crucially, MicroED only requires nanocrystals (100–500 nm). This bypasses the macroscopic crystallization bottleneck, as nanocrystals form readily before fluorous-induced phase separation disrupts the lattice.

3. Single-Particle Cryo-Electron Microscopy (Cryo-EM)
  • Mechanism: Transmission electron microscopy of vitrified, non-crystalline single molecules.

  • Performance on Fluorous Ligands: Cryo-EM completely eliminates the crystallization bottleneck, making it ideal for large membrane proteins bound to trifluoromethylphenylserine. However, at standard resolutions (2.5–3.0 Å), the -CF3 group appears only as a generic bulky density. It lacks the precision required to map the critical fluorine-water hydrogen bond networks unless the resolution is pushed below 1.8 Å.

Quantitative Performance Data
Performance MetricSynchrotron X-ray Diffraction (SXRD)Microcrystal Electron Diffraction (MicroED)Single-Particle Cryo-EM
Sample State Requirement > 10 µm (Macroscopic Crystals)100 – 500 nm (Nanocrystals)Vitrified Aqueous Solution
CF3 Resolution Quality Moderate (Prone to spherical smearing)High (Sharp electrostatic potential)Low to Moderate (Requires <2.0 Å)
Water Network Visibility High (Requires high resolution)Very High (Sensitive to protons/charges)Poor (Unless ultra-high resolution)
Crystallization Success Rate Low (Hindered by fluorous phase separation)High (Arrested at nanocrystal stage)N/A (No crystals required)
Throughput High (Automated mounting/soaking)Moderate (Manual grid prep)Moderate (Computationally intensive)
Self-Validating Protocol: MicroED Workflow for CF3-Phenylserine Complexes

To achieve high-resolution mapping of the trifluoromethylphenylserine binding pocket, we utilize a specialized MicroED workflow designed to mitigate rotational disorder and preserve delicate hydration networks.

Phase 1: Complex Assembly & Nanocrystallization

  • Ligand Incubation: Co-incubate the target protein (10 mg/mL) with a 5-fold molar excess of trifluoromethylphenylserine for 2 hours at 4°C.

    • Causality: Fluorinated amino acids significantly increase the buried hydrophobic surface area of the complex[3]. A molar excess drives the equilibrium toward the bound state, compensating for the altered hydration thermodynamics caused by the -CF3 group[2].

    • Validation Check: Utilize Dynamic Light Scattering (DLS) to confirm monodispersity (Polydispersity Index < 0.2). High polydispersity indicates fluorous-induced aggregation, requiring detergent optimization.

  • Nanocrystal Screening: Set up batch crystallization using low-precipitant conditions (e.g., 10% PEG 3350).

    • Causality: Macroscopic crystal growth is frequently hindered by the phase-segregating properties of fluorocarbons. We intentionally arrest growth at the nanocrystal stage (100-500 nm) to optimize for electron transparency and avoid lattice defects.

Phase 2: Grid Preparation & Vitrification 3. Sample Application: Apply 3 µL of the nanocrystal suspension to a glow-discharged Quantifoil R 2/2 Cu grid. 4. Plunge Freezing: Blot for 3 seconds at 100% humidity and plunge-freeze in liquid ethane.

  • Causality: Rapid vitrification preserves the highly specific hydrogen-bond-like interactions between the organic fluorine atoms and the surrounding water molecules, preventing the solvent from reorganizing into crystalline ice[2].

Phase 3: Data Collection & Validation 5. Electron Diffraction: Collect continuous rotation data (0.5°/sec) on a 300 kV cryo-TEM equipped with a direct electron detector.

  • Causality: The 300 kV electron beam interacts strongly with the electrostatic potential of the highly electronegative fluorine atoms. Because the CF3 rotational barrier is exceptionally low (~2.6 kcal/mol)[1], maintaining the sample at strict cryogenic temperatures minimizes the rotational disorder that typically smears X-ray density maps.

  • Validation Check: Monitor the zero-loss peak using a 20 eV energy filter slit. This ensures only elastically scattered electrons contribute to the diffraction pattern, preventing dynamical scattering artifacts from artificially inflating the R-factors during structural refinement.

Workflow & Mechanistic Visualizations

ModalitySelection Start Fluorinated Complex (CF3-Phenylserine + Protein) Screen Crystallization Screening Start->Screen NoCryst No Crystals (Aqueous Phase) Start->NoCryst Phase Separation Macro Macroscopic Crystals (>10 μm) Screen->Macro Nano Nanocrystals (100-500 nm) Screen->Nano SXRD Synchrotron X-ray Diffraction (SXRD) Macro->SXRD MicroED Microcrystal Electron Diffraction (MicroED) Nano->MicroED CryoEM Single-Particle Cryo-EM NoCryst->CryoEM

Decision matrix for selecting structural biology platforms based on complex phase behavior.

CF3Dynamics Ligand CF3-Phenylserine Binding Rot Low Rotational Barrier (~2.6 kcal/mol) Ligand->Rot Hydration Water Network Restructuring Ligand->Hydration XRD SXRD: Smeared Density Halo Rot->XRD Photon Scattering ED MicroED: Sharp Potential Map Rot->ED Electron Scattering (Cryo-arrested)

Mechanistic causality of CF3 rotational disorder and its resolution via electron scattering.

References
  • Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences (PMC). URL:[Link]

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. URL:[Link]

  • CF3 Rotation in 3-(Trifluoromethyl)phenanthrene. X-ray Diffraction and ab Initio Electronic Structure Calculations. Journal of Physical Chemistry A. URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Boc-D-threo-3-(3-trifluoromethylphenyl)serine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in peptide synthesis and medicinal chemistry workflows, I frequently consult on the integration of specialized amino acid derivatives into high-throughput drug development pipelines. Handling Boc-D-threo-3-(3-trifluoromethylphenyl)serine (CAS: 1134411-38-3) requires moving beyond generic safety data sheets to understand the specific physicochemical mechanisms at play.

This guide provides the operational safety, workflow integration, and disposal logistics required to handle this compound safely and effectively.

Physicochemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand why this specific molecule poses a risk:

  • The Serine Backbone & Lyophilization: Like many amino acid derivatives, this compound is supplied as a fine, lyophilized powder. Powders of this nature have high electrostatic potential and can easily aerosolize, creating a severe inhalation hazard.

  • The Trifluoromethylphenyl (

    
    ) Group:  This side chain contributes profound hydrophobic properties, making it an excellent candidate for novel pharmaceuticals by improving pharmacokinetic properties (1)[1]. However, this same lipophilicity means that if the compound is dissolved in an organic carrier solvent (like DMF or DCM) and breaches your gloves, dermal penetration is rapid and systemic.
    
  • The Boc (tert-butyloxycarbonyl) Group: While stable under neutral conditions, removing the Boc group during peptide synthesis requires highly corrosive acids, typically Trifluoroacetic acid (TFA), which necessitates a secondary layer of chemical protection.

Quantitative PPE Matrix

According to the National Research Council's guidelines, a comprehensive hazard assessment must dictate PPE selection rather than relying on a single universal standard (2)[2].

PPE CategorySpecificationQuantitative Standard / MaterialJustification (Causality)
Hand Protection (Dry) Nitrile,

0.11 mm thickness
EN 374-1 / ASTM D6319Prevents dermal contact with electrostatically charged powder during weighing.
Hand Protection (Wet) Double-glove (Nitrile inner, Butyl outer)Breakthrough time > 240 minsSolvents (DMF/DCM) accelerate dermal penetration of the lipophilic

group.
Eye Protection Tight-fitting safety gogglesANSI Z87.1 (D3 rating)Protects against aerosolized powder; standard safety glasses lack orbital seals.
Respiratory / Engineering Chemical Fume HoodFace velocity: 80–120 fpmCaptures micro-particulates and volatile byproducts. Mandated by OSHA standards (3)[3].
Body Protection Flame-Resistant Lab CoatNomex / 100% Cotton blendMitigates static discharge which could ignite solvent vapors or aerosolized powder.

Step-by-Step Operational Methodology

Objective: To safely transfer Boc-D-threo-3-(3-trifluoromethylphenyl)serine from cold storage to a liquid-phase peptide synthesis reaction while mitigating inhalation and dermal absorption risks.

Phase 1: Equilibration and Static Mitigation

  • Temperature Equilibration: Remove the vial from cold storage (0-8°C) and allow it to equilibrate to ambient room temperature in a desiccator for 30 minutes.

    • Self-Validating Check: The exterior of the vial should be completely dry to the touch. If condensation is present, opening it will introduce atmospheric water, degrading the Boc group and causing the fine powder to clump, ruining stoichiometric accuracy.

  • Fume Hood Verification: Ensure the fume hood sash is at the correct operational height and verify the face velocity monitor reads between 80 and 120 fpm.

    • Self-Validating Check: Tape a small piece of tissue to the bottom of the sash; it should pull gently inward. If it flutters violently, the flow is too high and will aerosolize the powder.

  • Static Neutralization: Pass an anti-static zero-ion gun over the micro-spatula and the anti-static weigh boat.

Phase 2: Weighing and Solubilization 4. Transfer: Carefully weigh the required mass of the compound. Close the source vial immediately to prevent ambient moisture degradation. 5. Solvent Addition: Transfer the powder to the reaction vessel. Slowly add the carrier solvent (e.g., DMF or DCM). 6. PPE Upgrade: Once the powder is in solution, the lipophilic trifluoromethylphenyl group becomes highly bioavailable. Upgrade to double-gloving (butyl rubber outer, nitrile inner) before handling the reaction vessel further.

Phase 3: Boc-Deprotection and Waste Segregation 7. Deprotection: Add Trifluoroacetic acid (TFA) to cleave the Boc group. Caution: TFA is highly corrosive; ensure the sash is pulled down to protect your breathing zone. 8. Quenching: Quench the reaction slowly over an ice bath to control the exothermic release of carbon dioxide gas (a byproduct of the Boc leaving group).

Operational Workflow Visualization

Workflow Storage 1. Cold Storage (0-8°C) Equilibrate to Room Temp PPE 2. Don Standard PPE (Nitrile, Goggles, Coat) Storage->PPE Hood 3. Fume Hood Prep (Verify 80-120 fpm) PPE->Hood Static 4. Static Neutralization (Ionizing Gun on Spatula) Hood->Static Weigh 5. Weighing Powder (Minimize Aerosolization) Static->Weigh Solvent 6. Solubilization (DMF/DCM) *Upgrade to Double Gloves* Weigh->Solvent Deprotect 7. Boc-Deprotection (TFA) *Corrosive Hazard* Solvent->Deprotect Waste 8. Halogenated Waste (Incineration w/ HF Scrubber) Deprotect->Waste

Operational safety workflow for handling Boc-D-threo-3-(3-trifluoromethylphenyl)serine.

Waste Disposal & Spill Management Logistics

The presence of the trifluoromethylphenyl group strictly dictates disposal protocols. All reaction waste containing this compound must be classified as Halogenated Organic Waste .

During standard incineration, the


 group can decompose to form lethal Hydrogen Fluoride (HF) gas. Therefore, it must be segregated into clearly labeled carboys destined only for high-temperature incineration facilities equipped with dedicated HF alkaline scrubbers. Mixing this with non-halogenated waste poses an explosion and toxic gas hazard during standard municipal or low-temp incineration.

References

  • Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Institutes of Health (NIH) / National Academies Press URL: [Link]

  • Title: 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-threo-3-(3-trifluoromethylphenyl)serine
Reactant of Route 2
Reactant of Route 2
Boc-D-threo-3-(3-trifluoromethylphenyl)serine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.